Dimethyl sulfate
Description
This compound is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182°F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent.
This compound is the dimethyl ester of sulfuric acid. It has a role as an alkylating agent and an immunosuppressive agent.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S, Array | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024055 | |
| Record name | Dimethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oily liquid | |
CAS No. |
77-78-1 | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl sulfate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/dimethyl-sulfate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Sulfuric acid, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5CW40Z50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfuric acid, dimethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/WS7D80E8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F | |
| Record name | DIMETHYL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETHYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Sulfate
Disclaimer: Dimethyl sulfate (B86663) is extremely toxic, carcinogenic, mutagenic, and corrosive.[1] This document is intended for informational purposes for trained research and drug development professionals only. All experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including, but not limited to, chemical-resistant gloves, a lab coat, and full-face protection. Emergency-response materials, such as an alkaline solution for decontamination, must be readily available.[2]
Introduction
Dimethyl sulfate ((CH₃)₂SO₄ or Me₂SO₄) is the diester of methanol (B129727) and sulfuric acid.[1] It is a colorless, oily liquid with a faint, onion-like odor.[1][3] As a potent and cost-effective methylating agent, it sees wide application in organic synthesis for the methylation of phenols, amines, and thiols.[1][3] Its utility extends to the manufacturing of dyes, perfumes, fabric softeners, and pharmaceuticals.[2][3] The mechanism of methyl transfer is typically an Sₙ2 reaction.[3][4] Despite its utility, its high toxicity has led to its partial replacement in laboratory settings by reagents like methyl triflate.[1][3]
Core Synthesis Methodologies
Several methods for the laboratory synthesis of this compound have been described, though some are more practical than others. The commercial production often involves the continuous reaction of dimethyl ether with sulfur trioxide.[1][3]
2.1 Esterification of Methanol with Sulfuric Acid The direct esterification of methanol with sulfuric acid is a seemingly straightforward approach:
2 CH₃OH + H₂SO₄ ⇌ (CH₃)₂SO₄ + 2 H₂O[1][5]
However, the equilibrium for this reaction does not favor the formation of this compound, resulting in minute quantities of the product.[1] The process is further complicated by the formation of monomethyl sulfate (MMS) as an intermediate.[6][7][8][9] Any this compound (DMS) that is formed can also react with the excess methanol to produce dimethyl ether and methyl bisulfate, further limiting the yield.[1]
2.2 Distillation of Methyl Hydrogen Sulfate Another documented synthesis involves the distillation of methyl hydrogen sulfate (monomethyl sulfate):
2 CH₃HSO₄ → H₂SO₄ + (CH₃)₂SO₄[5]
This method avoids the direct equilibrium limitations of the methanol-sulfuric acid reaction.
2.3 Synthesis from Methyl Bisulfate A related and practical laboratory method involves preparing methyl bisulfate, which is then heated under vacuum to yield this compound. This procedure is detailed in the experimental protocol section below.[10]
2.4 Other Methods Other reported syntheses include the reaction of methyl nitrite (B80452) with methyl chlorosulfonate:
CH₃ONO + (CH₃)OSO₂Cl → (CH₃)₂SO₄ + NOCl[1][3][5]
Physicochemical and Reaction Data
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Source |
| Chemical Formula | C₂H₆O₄S | [1] |
| Molar Mass | 126.13 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1] |
| Density | 1.33 g/mL | [1] |
| Boiling Point | 188 °C (decomposes) | [1] |
| Melting Point | -32 °C | [1] |
| Vapor Pressure | 0.1 mmHg (20 °C) | [1] |
| Solubility in Water | Reacts (hydrolyzes) | [1] |
| Esterification Temp. | < 140 °C (to avoid ether formation) | [3] |
| Fischer Esterification Study | 65 °C (in refluxing methanol) | [6][7] |
Reaction Pathways and Workflows
4.1 Sulfuric Acid & Methanol Reaction Pathway The reaction between sulfuric acid and methanol is a complex equilibrium. Sulfuric acid is rapidly converted to monomethyl sulfate (MMS), which then undergoes a reversible esterification to form this compound (DMS).[6][7][8][9] DMS is consumed by side reactions, primarily methanolysis and hydrolysis.[6]
4.2 General Experimental Workflow The laboratory synthesis of this compound from methyl bisulfate follows a standard sequence of chemical preparation, reaction under controlled conditions, and product purification.
Experimental Protocol: Synthesis from Methyl Bisulfate
This protocol is a generalized procedure based on documented methods.[10] It must be adapted and performed by a qualified chemist with a thorough risk assessment.
5.1 Part A: Preparation of Methyl Bisulfate
-
Apparatus Setup: Equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice-water bath to maintain cooling.
-
Reagents: Place a measured quantity of methanol in the flask.
-
Reaction: Slowly add concentrated sulfuric acid dropwise from the dropping funnel into the cooled, stirring methanol. The rate of addition must be controlled to manage the exothermic reaction and keep the temperature low.
-
Stirring: After the addition is complete, add anhydrous sodium sulfate to the mixture. Continue to stir the mixture for approximately 4 hours at a controlled temperature.
5.2 Part B: Synthesis and Purification of this compound
-
Apparatus Setup: Arrange a distillation apparatus suitable for vacuum distillation. The flask from Part A, containing the methyl bisulfate mixture, will serve as the distillation pot.
-
Vacuum Distillation: Apply a vacuum to the system.
-
Heating: Gently heat the flask. This compound will form and distill over.
-
Collection: Collect the distillate in a cooled receiving flask.
-
Purification:
-
Wash the collected distillate carefully with ice-cold water to remove acidic impurities.
-
Subsequently, wash with a cold, dilute sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with ice-cold water.
-
Dry the washed product over anhydrous calcium chloride or another suitable drying agent.
-
-
Final Distillation: Perform a final fractional distillation under reduced pressure to obtain pure this compound.
Safety and Decontamination
6.1 Hazards this compound is classified as extremely toxic, a contact hazard, an inhalation hazard, corrosive, carcinogenic, and mutagenic.[1] Its odor provides insufficient warning of hazardous concentrations.[2] Exposure can cause severe damage to the eyes, skin, and respiratory tract, with symptoms that may be delayed.
6.2 Handling
-
All manipulations must be performed within a high-performance chemical fume hood.
-
A full set of PPE is mandatory: chemical splash goggles and a face shield, a chemically resistant apron or lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Work with the smallest quantities possible.
-
Ensure secondary containment is used for both storage and transport within the laboratory.
6.3 Decontamination and Disposal
-
Spills must be treated immediately. Neutralize with a dilute alkaline solution, such as sodium carbonate, sodium bicarbonate, or ammonium (B1175870) hydroxide.[2][4]
-
Excess or waste this compound can be destroyed by careful, slow addition to a stirred, cold alkaline solution.[11] The hydrolysis reaction is exothermic and must be controlled.
-
All contaminated materials (glassware, gloves, etc.) must be thoroughly decontaminated with an alkaline solution before being removed from the fume hood and disposed of as hazardous waste according to institutional protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (HSG 29, 1989) [inchem.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl_sulfate [chemeurope.com]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Understanding and Control of this compound in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. This compound Synthesis | PDF [slideshare.net]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
Dimethyl Sulfate: A Comprehensive Technical Guide for Methylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl sulfate (B86663) (DMS) is a powerful and highly efficient methylating agent extensively utilized in organic synthesis for the introduction of methyl groups onto a variety of nucleophilic substrates. Valued for its high reactivity and low cost, it serves as a critical reagent in the industrial manufacturing of pharmaceuticals, dyes, perfumes, and agricultural chemicals.[1][2][3] This technical guide provides an in-depth overview of dimethyl sulfate, covering its chemical properties, reaction mechanisms, and diverse applications. It includes detailed experimental protocols for O-, N-, and S-methylation, quantitative data summaries, and crucial safety and handling procedures to ensure its safe and effective use in a laboratory setting.
Introduction
This compound ((CH₃)₂SO₄ or Me₂SO₄) is the diester of methanol (B129727) and sulfuric acid. It is a potent, versatile, and cost-effective methylating agent preferred in many industrial processes for its high reactivity.[1][4] DMS efficiently transfers a methyl group to a wide range of substrates containing active hydrogen, including phenols, amines, thiols, and carboxylic acids.[5][6] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7]
Despite its utility, the use of this compound is accompanied by significant health risks. It is classified as extremely toxic, corrosive, and a probable human carcinogen (IARC Group 2A).[8][9] Its high toxicity, coupled with a lack of immediate warning symptoms, necessitates stringent safety protocols, including handling within a fume hood and the use of appropriate personal protective equipment (PPE).[8][10] This guide aims to provide the necessary technical details for researchers to harness the synthetic power of DMS while mitigating its associated risks.
Physicochemical Properties
This compound is a colorless, oily liquid with a faint, onion-like odor.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆O₄S | [1] |
| Molar Mass | 126.13 g/mol | [1] |
| Appearance | Colorless, oily liquid | [1][4] |
| Density | 1.33 g/mL | [1] |
| Boiling Point | 188 °C (decomposes) | [1] |
| Melting Point | -32 °C | [1] |
| Solubility | Soluble in acetone, benzene, ether, dioxane. Reacts with water. | [2][4] |
| Vapor Pressure | 0.5 mmHg at 20 °C | [8] |
| Flash Point | 83 °C | [8] |
Mechanism of Methylation
This compound is a classic electrophile that delivers a methyl group to a nucleophile through an SN2 reaction. The methylsulfate (B1228091) anion ([CH₃OSO₃]⁻) is an excellent leaving group, facilitating the reaction. The first methyl group is transferred much more rapidly than the second.[1] The reaction is versatile, allowing for the methylation of oxygen, nitrogen, and sulfur nucleophiles.
References
- 1. LCSS: this compound [web.stanford.edu]
- 2. Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting | Educación Química [elsevier.es]
- 3. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. PREPARATION OF CODEINE FROM MORPHINE - Patent 1560833 [data.epo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. bu.edu [bu.edu]
A Technical Guide to the Historical Applications of Dimethyl Sulfate in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄), a diester of methanol (B129727) and sulfuric acid, is a powerful and versatile methylating agent that has played a significant role in the advancement of organic chemistry.[1] Since its discovery in an impure form in the early 19th century and subsequent extensive study by J. P. Claesson, it has been widely employed in both laboratory and industrial settings.[1] Its high reactivity and low cost made it a preferred reagent for methylation for many decades.[1] This technical guide provides an in-depth overview of the key historical applications of dimethyl sulfate, with a focus on its use in methylation reactions and DNA sequencing.
Core Application: Methylation Agent
The primary historical application of this compound (DMS) is as a potent methylating agent for a variety of organic compounds.[2][3] It readily methylates substrates containing active hydrogen atoms, such as phenols, amines, and thiols.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Methylation of Phenols (O-Methylation)
One of the most common historical uses of this compound was the methylation of phenols to produce their corresponding methyl ethers (anisoles).[4] This reaction was crucial in the synthesis of fragrances, flavoring agents, and pharmaceutical intermediates.
Table 1: Quantitative Data for Historical Phenol Methylation with this compound
| Substrate | Product | Reagents & Conditions | Yield | Reference |
| Gallic Acid | Trimethylgallic Acid | This compound, Sodium hydroxide (B78521), Water, 30-45°C then reflux | 89-92% | [4] |
| Salicylic Acid | Methyl Salicylate | This compound, Sodium bicarbonate, 90°C, 90 min | 96% | [5] |
Experimental Protocol: Methylation of Gallic Acid (circa 1941)
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.619 (1943); Vol. 18, p.84 (1938).
Materials:
-
Gallic acid (50 g, 0.266 mole)
-
Sodium hydroxide (80 g, 2 moles)
-
This compound (178 g, 1.42 moles)
-
Water (500 cc)
-
Hydrochloric acid (dilute)
Procedure:
-
A solution of 80 g of sodium hydroxide in 500 cc of water is prepared in a 1-L flask and cooled.
-
50 g of gallic acid is added to the cold sodium hydroxide solution. The flask is stoppered and shaken until the acid dissolves.
-
89 g (67 cc) of this compound is added, and the flask is shaken for 20 minutes, with cooling to maintain the temperature below 30–35°C.
-
A second portion of 89 g of this compound is added, and shaking is continued for another 10 minutes. The temperature may rise to 40–45°C.
-
The flask is fitted with a reflux condenser, and the mixture is boiled for two hours.
-
To saponify any ester formed, a solution of 20 g of sodium hydroxide in 30 cc of water is added, and boiling is continued for an additional two hours.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid.
-
The precipitated trimethylgallic acid is collected by suction filtration and washed with cold water.
-
The crude product weighs 50–52 g (89–92% of the theoretical amount).[4]
Caption: Workflow for the historical synthesis of trimethylgallic acid.
Methylation of Amines (N-Methylation)
This compound was historically used for the methylation of primary and secondary amines to produce secondary and tertiary amines, respectively. This was a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other nitrogen-containing organic compounds. However, controlling the degree of methylation could be challenging, often leading to mixtures of products.
Table 2: Quantitative Data for Historical Amine Methylation with this compound
| Substrate | Product | Reagents & Conditions | Yield | Reference |
| Aniline (B41778) | N-Methylaniline & N,N-Dimethylaniline | This compound, Water, Sodium hydroxide, <10°C | Not specified | [2] |
Experimental Protocol: Synthesis of N-Methylaniline (Historical Method)
This procedure is a descriptive summary of a historical method.
Materials:
-
Aniline
-
This compound
-
Sodium hydroxide solution (30%)
-
Water
-
Benzene (B151609) (for extraction)
-
Sulfuric acid
Procedure:
-
Aniline is mixed with water and cooled to below 10°C.
-
This compound is added dropwise to the cooled mixture with stirring.
-
After stirring for one hour, a 30% sodium hydroxide solution is added dropwise.
-
The mixture separates into an organic and an aqueous layer. The aqueous layer is extracted with benzene.
-
The benzene extract is combined with the organic layer, and the benzene is removed to yield a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.
-
The mixture is treated with sulfuric acid to precipitate aniline as its sulfate salt, which is then removed by filtration.[2]
Caption: Workflow for the historical synthesis of N-methylaniline.
Methylation of Thiols (S-Methylation)
The methylation of thiols to thioethers was another important application of this compound. This reaction was utilized in various synthetic pathways. A notable historical example is the methylation of thiourea (B124793).
Table 3: Quantitative Data for Historical Thiol Methylation with this compound
| Substrate | Product | Reagents & Conditions | Yield | Reference |
| Thiourea | S-Methylisothiourea Sulfate | This compound, Water, Spontaneous reaction then reflux | 79-84% |
Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate (circa 1943)
This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.411 (1943); Vol. 19, p.71 (1939).
Materials:
-
Thiourea (152 g, 2 moles)
-
This compound (138 g, 1.1 moles)
-
Water (70 cc)
-
Ethyl alcohol (95%)
Procedure:
-
In a 2-L round-bottomed flask, 152 g of finely divided thiourea is mixed with 70 cc of water.
-
138 g of this compound is added to the mixture.
-
The reaction proceeds spontaneously, with occasional cooling to moderate the rate.
-
After the initial vigorous reaction subsides, the mixture is refluxed for one hour.
-
The mixture is allowed to cool, and 200 cc of 95% ethyl alcohol is added.
-
The contents are filtered with suction, and the residue is washed twice with 100-cc portions of 95% alcohol.
-
The product is allowed to dry in air, yielding 220–233 g (79–84% of the theoretical amount).
Application in DNA Sequencing: The Maxam-Gilbert Method
In the late 1970s, this compound found a crucial application in the development of one of the first widely adopted DNA sequencing methods: the Maxam-Gilbert technique. This chemical sequencing method relied on base-specific chemical modification of DNA followed by cleavage of the DNA backbone.
This compound was used to specifically methylate guanine (B1146940) (G) residues in the DNA strand. The methylation of guanine at the N7 position weakens the glycosidic bond, making the DNA susceptible to cleavage at that site upon treatment with piperidine (B6355638).
Experimental Protocol: Guanine-Specific Cleavage in Maxam-Gilbert Sequencing
This protocol is a summary of the guanine-specific reaction.
Materials:
-
³²P-labeled DNA fragment
-
DMS buffer (50 mM sodium cacodylate, pH 8.0; 1 mM EDTA)
-
This compound (DMS)
-
DMS stop buffer (1.5 M sodium acetate, pH 7.0; 1.0 M 2-mercaptoethanol)
-
Piperidine (1.0 M)
Procedure:
-
The radiolabeled DNA fragment is dissolved in DMS buffer.
-
A small volume of this compound is added, and the mixture is incubated at 20°C for a short period (e.g., 5 minutes) to achieve partial methylation of guanine residues.
-
The reaction is stopped by the addition of DMS stop buffer.
-
The DNA is precipitated with ethanol.
-
The methylated DNA is then treated with 1.0 M piperidine at 90°C for 30 minutes. This step cleaves the DNA backbone at the methylated guanine sites.
-
The resulting DNA fragments are separated by size using polyacrylamide gel electrophoresis, allowing the positions of guanines in the original DNA sequence to be determined.
Caption: Workflow for guanine-specific cleavage in Maxam-Gilbert sequencing.
Other Historical Applications
Beyond its primary role in methylation and DNA sequencing, this compound was also historically used or investigated for:
-
Synthesis of other chemical intermediates: It was used in the production of surfactants and quaternary ammonium (B1175870) compounds.[2]
-
Manufacturing of dyes and perfumes. [2]
-
Chemical Warfare: During World War I, it was investigated as a potential chemical warfare agent.[1]
Conclusion
This compound has a rich history in chemistry, primarily as a powerful and economical methylating agent that enabled the synthesis of a wide array of organic compounds. Its application in the groundbreaking Maxam-Gilbert method also highlights its importance in the early days of molecular biology. While its use has significantly declined due to its high toxicity and the development of safer alternatives, understanding its historical applications provides valuable context for the evolution of synthetic organic chemistry and biochemical techniques. Modern researchers should be aware of this history while adhering to current safety standards and exploring greener alternatives for methylation reactions.
References
- 1. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
understanding the reactivity of dimethyl sulfate with nucleophiles
An In-depth Technical Guide to the Reactivity of Dimethyl Sulfate (B86663) with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of Dimethyl Sulfate
This compound ((CH₃)₂SO₄, DMS) is a powerful and widely used methylating agent in organic synthesis, valued for its high reactivity and low cost.[1] As the diester of methanol (B129727) and sulfuric acid, it efficiently transfers a methyl group to a wide array of nucleophilic substrates, a cornerstone reaction in the synthesis of pharmaceuticals, dyes, agrochemicals, and other fine chemicals.[1][2]
However, the very properties that make DMS an effective reagent also render it extremely hazardous. It is classified as a probable human carcinogen (IARC Group 2A), is highly toxic, and can cause severe, delayed-onset chemical burns upon contact with skin, eyes, or the respiratory tract.[3] Its lack of a strong warning odor can lead to unnoticed exposure to dangerous concentrations.[3] Therefore, a thorough understanding of its reactivity must be inextricably linked with rigorous safety protocols.
This guide provides a detailed examination of the reactivity of this compound with various classes of nucleophiles, presents quantitative kinetic data where available, outlines detailed experimental protocols, and emphasizes the critical safety procedures required for its handling.
Core Principles of Reactivity
The Sₙ2 Reaction Mechanism
The methylation of nucleophiles by this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this mechanism, the nucleophile directly attacks one of the electrophilic methyl carbons of the DMS molecule. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state, culminating in the displacement of the methyl sulfate anion ((CH₃)SO₄⁻), which is an excellent leaving group due to the resonance stabilization of its negative charge.
The first methyl group of DMS is transferred much more rapidly than the second, making it a highly effective mono-methylating agent.[1]
Caption: General Sₙ2 mechanism for the methylation of a nucleophile (Nu:⁻) by this compound.
Hard and Soft Acids and Bases (HSAB) Theory
The HSAB principle is a powerful qualitative tool for understanding the reactivity of DMS.[4] In this model, Lewis acids (electrophiles) and bases (nucleophiles) are classified as "hard" or "soft" based on their polarizability.
-
Hard acids/bases: Small, high charge density, not easily polarizable.
-
Soft acids/bases: Large, low charge density, easily polarizable.
The core tenet of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
This compound's methyl carbon is considered a soft electrophile (acid) . The methylsulfate (B1228091) anion is a soft leaving group. This has significant implications for its reactivity profile: DMS reacts preferentially with soft nucleophiles. The general order of reactivity for soft nucleophiles towards DMS is S > N > O .
Caption: HSAB principle applied to the reactivity of this compound with nucleophiles.
Quantitative Data on Reactivity
Obtaining directly comparable kinetic data for DMS across a wide range of nucleophiles is challenging due to variations in experimental conditions (solvent, temperature, concentration) in the literature. However, specific rate constants and established reactivity trends provide a quantitative and semi-quantitative picture.
Table 1: Kinetic and Reactivity Data for this compound with Nucleophiles
| Nucleophile Class | Example Nucleophile | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Temperature (°C) | Solvent | Notes & Citation |
| O-Nucleophiles | Water (Hydrolysis) | 1.3 x 10⁻⁴ | 65 | Methanol/Water | Water is a hard nucleophile; the reaction is relatively slow but significant.[5][6] |
| Methanol (Methanolysis) | 1.4 x 10⁻⁵ | 65 | Methanol | Methanol is a weaker nucleophile than water.[5] | |
| Phenoxide (ArO⁻) | Data not available | - | - | Requires base to deprotonate the phenol (B47542). Reactivity is significant.[2][7] | |
| N-Nucleophiles | Guanine (B1146940) (N7 position in DNA) | Data not available | - | Aqueous | Highly reactive site. A soft, polarizable nitrogen center.[3][8] |
| Adenine (N3 position in DNA) | Data not available | - | Aqueous | A major site of alkylation in single-stranded DNA.[3] | |
| Guanine (O⁶ position in DNA) | Data not available | - | Aqueous | Much lower reactivity compared to N7. O-centers are harder nucleophiles.[3] | |
| Amines (RNH₂, R₂NH) | Data not available | - | - | Generally very reactive, can lead to over-methylation.[9] | |
| S-Nucleophiles | Thiolates (RS⁻) | Data not available | - | - | Highly reactive. Thiolates are classic soft nucleophiles, leading to rapid methylation.[1] |
Key Reactivity Trends:
-
Soft vs. Hard Nucleophiles: The high reactivity of DMS towards the soft N7 of guanine and thiolate anions, compared to the harder O⁶ of guanine or neutral water, strongly supports the HSAB principle.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions by effectively solvating the cation of a nucleophilic salt while leaving the anion relatively "bare" and more reactive.[10] Protic solvents (e.g., water, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.
Experimental Protocols
Extreme Caution is Mandatory: All work with this compound must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton, not latex or nitrile) is required.[3] An ammonia (B1221849) solution should be kept nearby to neutralize spills.[11]
General Protocol for O-Methylation of a Phenol
This protocol describes the conversion of a phenol to its corresponding methyl ether (anisole derivative).
-
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydroxide (B78521) (NaOH, 1.5 eq)
-
Solvent: Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water, ethyl acetate, brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol, the base (e.g., K₂CO₃), and the solvent (e.g., acetone).
-
Stir the suspension vigorously at room temperature.
-
Add this compound dropwise via a syringe or dropping funnel over 10-15 minutes. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux (for acetone, ~56°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Perform an aqueous workup: Dissolve the residue in ethyl acetate, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or distillation as necessary.
-
General Protocol for N-Methylation of a Secondary Amine
This protocol describes the conversion of a secondary amine to a tertiary amine. Note that primary amines can be di-methylated, and over-methylation can lead to quaternary ammonium (B1175870) salts.
-
Materials:
-
Secondary amine substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base: Sodium bicarbonate (NaHCO₃, 2.5 eq)
-
Solvent: Methanol or Tetrahydrofuran (THF)
-
10% Aqueous ammonia solution for quenching
-
Dichloromethane (DCM), deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine and sodium bicarbonate in the chosen solvent.
-
Cool the mixture in an ice-water bath (0°C).
-
Slowly add this compound dropwise. Maintain the temperature below 10°C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC.
-
Quench: Cool the flask in an ice bath again and very carefully add aqueous ammonia solution dropwise to destroy any excess DMS. Stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and DCM. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation if necessary.
-
Quenching and Waste Disposal
Excess DMS must be destroyed before disposal. The reaction is exothermic and produces gas.
-
Procedure:
-
Prepare a stirred solution of 1 M sodium hydroxide, 1.5 M ammonium hydroxide, or 1 M sodium carbonate in a flask large enough to accommodate the quench and potential foaming, placed in an ice bath.
-
Slowly and dropwise, add the waste stream containing DMS to the stirred, cold quenching solution.
-
After the addition is complete, allow the mixture to stir for several hours (or overnight for apolar, immiscible solvents) to ensure complete destruction.
-
Neutralize the resulting solution and dispose of it according to institutional guidelines.
-
Mandatory Visualizations
Experimental Workflow for a Typical Methylation Reaction
Caption: A generalized experimental workflow for methylation using this compound.
Safety and Handling Protocol Flowchart
Caption: A mandatory safety workflow for handling and disposal of this compound.
Conclusion
This compound is a highly effective and economical methylating agent that proceeds via a classic Sₙ2 mechanism. Its reactivity is governed by principles of nucleophilicity and can be effectively predicted using HSAB theory, which correctly identifies its preference for soft nucleophiles like thiols and certain nitrogen centers. While its utility in pharmaceutical and chemical synthesis is undisputed, its extreme toxicity necessitates a profound respect for safety. Adherence to stringent handling, quenching, and disposal protocols is not merely recommended but is essential for the protection of researchers and the environment. A comprehensive understanding of both the reactivity and the hazards of DMS is paramount to its safe and successful application in the laboratory and in industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of nucleosome DNA with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of this compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Alkylation of deoxyribonucleic acid by carcinogens dimethyl sulphate, ethyl methanesulphonate, N-ethyl-N-nitrosourea and N-methyl-N-nitrosourea. Relative reactivity of the phosphodiester site thymidylyl(3'-5')thymidine - PMC [pmc.ncbi.nlm.nih.gov]
dimethyl sulfate safety precautions and handling procedures
An In-depth Technical Guide to Dimethyl Sulfate (B86663): Safety Precautions and Handling Procedures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. Dimethyl sulfate (DMS) is an extremely hazardous substance that must be handled with the utmost care. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before working with this chemical.
Introduction
This compound ((CH₃)₂SO₄ or Me₂SO₄) is a powerful methylating agent widely used in organic synthesis, including the manufacturing of dyes, perfumes, and pharmaceuticals.[1][2] Despite its utility, it presents significant health risks. It is classified as a probable human carcinogen (IARC Group 2A), mutagen, and is highly toxic and corrosive.[1][2][3] Exposure can occur through inhalation, skin absorption, and ingestion, with the potential for severe, delayed effects on the respiratory system, skin, eyes, liver, and kidneys.[2][3][4] A key danger is its lack of immediate warning properties; it has a faint, onion-like odor, and lethal concentrations can be present in the air without causing significant initial irritation.[2][4][5] This guide provides comprehensive safety information, handling procedures, and emergency protocols to minimize the risks associated with its use.
Hazard Identification and Physicochemical Properties
Understanding the inherent hazards and physical properties of this compound is fundamental to its safe handling.
Summary of Hazards
-
Toxicity: Extremely toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin.[4][6] Symptoms of exposure can be delayed for several hours, which may lead to unnoticed exposure to lethal quantities.[4]
-
Carcinogenicity: Classified as a probable human carcinogen and a "select carcinogen" under the OSHA Laboratory Standard.[1][3]
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[1][2][6] Eye contact can lead to permanent vision damage.[1]
-
Mutagenicity: Known to cause genetic damage in animal and cell cultures.[2][3]
-
Reactivity: Reacts violently with concentrated ammonia, sodium azide, and strong oxidizers.[3][4] It hydrolyzes in water, especially under alkaline conditions, to form sulfuric acid and methanol.[4][5][7]
-
Flammability: It is a combustible liquid with a flash point of 83°C (182°F).[2][4][7] Poisonous gases, including sulfur oxides, are produced in a fire.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 77-78-1 | [1][2] |
| Molecular Formula | (CH₃O)₂SO₂ / C₂H₆O₄S | [2] |
| Molecular Weight | 126.13 g/mol | [2][7] |
| Appearance | Colorless, oily liquid | [1][4][7] |
| Odor | Faint, onion-like | [1][4][7] |
| Boiling Point | 188°C (370°F) with decomposition | [2][4] |
| Melting Point | -32°C (-26°F) | [2] |
| Flash Point | 83°C (182°F) | [2][4][7] |
| Vapor Pressure | 0.1 to 0.5 mmHg at 20°C (68°F) | [4][8] |
| Vapor Density | 4.35 (Air = 1.0) | [4] |
| Specific Gravity | 1.33 g/mL at 20°C (68°F) | [2][4] |
| Solubility | Reacts with water (2.8 g/100 mL at 18°C); soluble in ether, acetone, aromatic hydrocarbons. |[5][7] |
Table 2: Occupational Exposure Limits
| Organization | Limit | Value | Source(s) |
|---|---|---|---|
| OSHA | PEL (8-hr TWA) | 1 ppm (5 mg/m³) [skin] | [1][2][9] |
| NIOSH | REL (10-hr TWA) | 0.1 ppm (0.5 mg/m³) [skin] | [1][2][10] |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm (skin) | [1] |
| NIOSH | IDLH | 7 ppm | [1][10] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[2]
Table 3: Toxicity Data
| Type | Route | Species | Value | Source(s) |
|---|---|---|---|---|
| LD₅₀ | Oral | Rat | 205 mg/kg | [2][5] |
| LD₅₀ | Oral | Mouse | 140 mg/kg | [2] |
| LC₅₀ | Inhalation | Rat | 45 ppm (4 hours) | [2] |
| LCLo | Inhalation | Human | 97 ppm (10 minutes) | [2][4][9] |
LD₅₀: Median lethal dose; LC₅₀: Median lethal concentration; LCLo: Lowest published lethal concentration.
Risk Assessment and Exposure Control
Due to its high toxicity and carcinogenicity, a thorough risk assessment is mandatory before any work with this compound. Engineering controls, administrative controls, and personal protective equipment (PPE) must be used in combination to minimize exposure.
References
- 1. nj.gov [nj.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. LCSS: this compound [web.stanford.edu]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound (HSG 29, 1989) [inchem.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 77-78-1 [chemicalbook.com]
- 9. osha.gov [osha.gov]
- 10. This compound - IDLH | NIOSH | CDC [cdc.gov]
Navigating the Solubility Landscape of Dimethyl Sulfate in Common Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of dimethyl sulfate (B86663) in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and emphasizes critical safety procedures for handling this hazardous yet widely used chemical reagent.
Introduction
Dimethyl sulfate ((CH₃)₂SO₄) is a potent methylating agent extensively utilized in organic synthesis, pharmaceuticals, and various other chemical industries. A thorough understanding of its solubility characteristics in different organic solvents is paramount for optimizing reaction conditions, ensuring process safety, and developing effective purification strategies. This guide serves as a critical resource by compiling and presenting key solubility data and methodologies.
Quantitative Solubility of this compound
The solubility of this compound varies significantly depending on the polarity and chemical nature of the solvent. While it is sparingly soluble in water, it exhibits good solubility in many common organic solvents. The available quantitative data is summarized in the table below.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | H₂O | 2.8 | 18 | [1] |
| Ethanol | C₂H₅OH | 26 | Not Specified | |
| Diethyl Ether | (C₂H₅)₂O | 26 | Not Specified | |
| Acetone | (CH₃)₂CO | Miscible | Not Specified | [2][3] |
| Dichloromethane | CH₂Cl₂ | Miscible | Not Specified | [2][3] |
| Toluene | C₇H₈ | Soluble | Not Specified | |
| Hexane | C₆H₁₄ | Sparingly Soluble | Not Specified | |
| Carbon Disulfide | CS₂ | Sparingly Soluble | Not Specified | |
| Dioxane | C₄H₈O₂ | Soluble | Not Specified | |
| Benzene | C₆H₆ | Soluble | Not Specified |
Experimental Protocol for Determining this compound Solubility
The following is a generalized protocol for the experimental determination of this compound solubility in an organic solvent. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or thermocouple
-
Gastight syringes
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.0001 g)
-
Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS)
-
Appropriate PPE: chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, face shield, and a lab coat.
Procedure
-
Preparation of Saturated Solution:
-
Add a known volume of the organic solvent to a series of sealed, temperature-controlled vessels.
-
Gradually add an excess of this compound to each vessel while stirring to ensure the formation of a saturated solution with a visible excess of the solute.
-
Equilibrate the vessels in a temperature-controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled gastight syringe to prevent temperature-induced precipitation.
-
Accurately weigh the withdrawn sample.
-
Dilute the sample to a known volume with the same organic solvent in a volumetric flask.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FPD or GC-MS method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in grams of this compound per 100 mL of solvent ( g/100 mL) or other appropriate units (e.g., mol/L).
-
Safety Precautions
This compound is highly toxic, corrosive, and a suspected human carcinogen. All handling must be conducted within a certified chemical fume hood. Inhalation, ingestion, and skin contact must be strictly avoided. Appropriate PPE, including heavy-duty chemical resistant gloves, a face shield, and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible. All waste materials containing this compound must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. The presented data and experimental protocol are intended to aid researchers in designing and conducting experiments safely and effectively. Due to the hazardous nature of this compound, adherence to strict safety protocols is of utmost importance. Further research to quantify the solubility in a broader range of solvents at various temperatures is encouraged to enhance the collective knowledge base.
References
The Electrophilicity of Dimethyl Sulfate: A Comparative Technical Guide for Drug Development Professionals
For Immediate Release
[City, State] – December 18, 2025 – In the landscape of pharmaceutical development and organic synthesis, the choice of an alkylating agent is a critical decision, balancing reactivity with safety and selectivity. This technical guide provides an in-depth analysis of the electrophilicity of dimethyl sulfate (B86663) (DMS) in comparison to other commonly employed alkylating agents. This document is intended for researchers, scientists, and drug development professionals, offering a quantitative comparison, detailed experimental methodologies, and a mechanistic understanding of its reactivity.
Executive Summary
Dimethyl sulfate is a potent and cost-effective methylating agent widely utilized in industrial and laboratory settings.[1] Its high reactivity, stemming from its strong electrophilic character, makes it an efficient reagent for the methylation of a variety of nucleophiles, including phenols, amines, and thiols, typically via an S(_N)2 mechanism. However, this high reactivity is also associated with significant toxicity, necessitating careful handling and a thorough understanding of its chemical properties. This guide aims to provide a comparative framework for the electrophilicity of this compound, placing it in the context of other alkylating agents to aid in informed reagent selection and process optimization.
Quantitative Comparison of Alkylating Agent Electrophilicity
The electrophilicity of an alkylating agent is a key determinant of its reactivity. A quantitative measure of this property can be expressed through various parameters, including second-order rate constants for reactions with a standard nucleophile and the Swain-Scott substrate constant, 's'. The Swain-Scott equation, log(k/k₀) = s*n, provides a linear free-energy relationship where 's' is the sensitivity of the substrate to the nucleophilicity 'n' of the reagent.[2][3][4][5] A higher 's' value indicates a more electrophilic substrate.
Below are tables summarizing available quantitative data to facilitate a direct comparison of this compound with other alkylating agents.
Table 1: Swain-Scott Substrate Parameters (s) for Selected Alkylating Agents
| Alkylating Agent | Substrate Parameter (s) | Reference Compound for n=0 |
| Methyl Bromide | 1.00 | Water |
| This compound | Data not readily available in a comprehensive comparative table | - |
| Methyl Iodide | Data not readily available in a comprehensive comparative table | - |
| Ethyl Methanesulfonate | Data not readily available in a comprehensive comparative table | - |
| N-ethyl-N-nitrosourea | Data not readily available in a comprehensive comparative table | - |
Table 2: Relative Reactivity of Methylating Agents
| Methylating Agent | Relative Reactivity | Comments |
| This compound (DMS) | High | Potent S(_N)2 alkylating agent.[1] |
| Methyl Iodide (MeI) | High | Similar in reactivity to DMS, but often more expensive. |
| Dimethyl Carbonate (DMC) | Low | Considered a "greener" alternative with lower toxicity, but requires more forcing conditions. |
| Methyl Methanesulfonate (MMS) | Moderate | A monofunctional alkylating agent with reactivity between DMS and DMC. |
Experimental Protocols for Determining Electrophilicity
Accurate determination of the electrophilicity of alkylating agents relies on precise kinetic measurements. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants by HPLC
Objective: To determine the second-order rate constant of an alkylation reaction by monitoring the consumption of a nucleophile or the formation of a product over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Alkylating agent (e.g., this compound)
-
Nucleophile (e.g., sodium azide (B81097) or a substituted thiophenol)
-
An appropriate solvent (e.g., acetonitrile, acetone)
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
Microsyringes and volumetric flasks
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the alkylating agent, nucleophile, and internal standard of known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, equilibrate a known volume of the nucleophile solution to the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the alkylating agent stock solution to the nucleophile solution with vigorous stirring. Start a timer immediately upon addition.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent or a large volume of cold mobile phase.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation of the reactants, product(s), and internal standard.
-
Data Acquisition and Analysis: Monitor the peak areas of the nucleophile, product, and internal standard. Plot the concentration of the nucleophile or product as a function of time. For a second-order reaction, a plot of 1/[Nucleophile] versus time will yield a straight line with a slope equal to the second-order rate constant, k.
Protocol 2: Monitoring Reaction Kinetics by Conductivity Measurement
Objective: To determine the rate constant of an alkylation reaction that produces or consumes ions by monitoring the change in electrical conductivity of the solution over time.
Materials:
-
Alkylating agent (e.g., this compound)
-
Nucleophile that results in a change in ionic concentration upon reaction
-
Solvent with a low background conductivity
-
Conductivity meter with a probe
-
Thermostatted reaction vessel with a stirrer
-
Data acquisition system
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
-
Reaction Setup: Place a known volume of the reactant solution (either the alkylating agent or the nucleophile) in the thermostatted reaction vessel and allow it to reach thermal equilibrium.
-
Initiation of Reaction: Add a known volume of the second reactant to initiate the reaction. Start the data acquisition system simultaneously.
-
Data Logging: Record the conductivity of the solution at regular time intervals.
-
Data Analysis: The change in conductivity is proportional to the change in the concentration of the ionic species. The rate constant can be determined by fitting the conductivity versus time data to the appropriate integrated rate law for the reaction. For an S(_N)2 reaction, the data can be analyzed using second-order kinetics.
Mechanistic Insights and Signaling Pathways
The electrophilicity of this compound is central to its mode of action, particularly its genotoxicity, which is a major concern in drug development. DMS is a classic S(_N)2 alkylating agent that primarily methylates nitrogen atoms in DNA bases.
DNA Alkylation by this compound
This compound readily reacts with nucleophilic sites in DNA. The primary targets are the N7 position of guanine (B1146940) and the N3 position of adenine.[6] This alkylation can lead to mispairing during DNA replication, DNA strand breaks, and ultimately, mutations or cell death.
Cellular Response to DMS-Induced DNA Damage: Base Excision Repair
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary pathway for the repair of N-methylpurines, such as N7-methylguanine and N3-methyladenine, is the Base Excision Repair (BER) pathway.[6][7]
Conclusion
This compound remains a cornerstone alkylating agent due to its high reactivity and economic advantages. However, its potent electrophilicity necessitates a comprehensive understanding of its reactivity profile and associated risks. This guide provides a framework for comparing DMS to other alkylating agents, offering quantitative insights and detailed experimental protocols to aid in the rational selection and safe implementation of these critical reagents in drug development and chemical synthesis. A thorough understanding of the mechanisms of action and cellular responses to DMS-induced damage is paramount for mitigating genotoxic risks and ensuring the safety and efficacy of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. youtube.com [youtube.com]
- 5. Swain–Scott Relationships for Nucleophile Addition to Ring-Substituted Phenonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base excision repair and nucleotide excision repair contribute to the removal of N-methylpurines from active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dimethyl Sulfate in the Synthesis of Dyes and Pigments: An In-depth Technical Guide
Introduction
Dimethyl sulfate (B86663) (DMS) is a powerful and versatile methylating agent that plays a crucial role in the industrial synthesis of a wide array of dyes and pigments. Its high reactivity and cost-effectiveness make it a preferred reagent for introducing methyl groups onto various molecular scaffolds, thereby influencing the color, solubility, and stability of the final colorant. This technical guide provides a comprehensive overview of the core applications of dimethyl sulfate in the production of different classes of dyes, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Core Application: Methylation of Phenols and Amines
The primary function of this compound in dye synthesis is the methylation of phenols and aromatic amines. These reactions are fundamental in producing dye precursors and modifying existing dye structures to achieve desired properties.
Methylation of Phenols: Phenolic hydroxyl groups are readily converted to methyl ethers using this compound, typically in the presence of a base. This transformation is critical for producing intermediates for various dye classes. A classic example is the synthesis of anisole (B1667542) from phenol (B47542).
Methylation of Aromatic Amines: Aromatic amines can be methylated to secondary or tertiary amines. The N,N-dimethylation of aniline (B41778) to produce N,N-dimethylaniline is a key step in the synthesis of many azo and triphenylmethane (B1682552) dyes.
Application in Azo Dyes
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest class of synthetic colorants. This compound is employed in the synthesis of certain azo dyes, particularly cationic azo dyes, where it is used to quaternize nitrogen atoms within the dye structure. This quaternization step is essential for imparting a permanent positive charge, which enhances the dye's affinity for anionic substrates like acrylic fibers.
A notable example is the synthesis of C.I. Basic Yellow 51. The manufacturing process involves the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with aniline, followed by the quaternization of the resulting intermediate with this compound.[1][2]
Application in Acridine (B1665455) Dyes
Acridine dyes are heterocyclic compounds that find use as colorants and fluorescent stains. This compound is utilized to alkylate amino groups in the acridine structure. For instance, the synthesis of C.I. Basic Orange 4 involves the reaction of the precursor dye C.I. 46025 with this compound.[3] This methylation step is crucial for the final properties of the dye.
Application in Triphenylmethane Dyes
Triphenylmethane dyes are a class of intensely colored synthetic organic dyes. This compound can be used in their synthesis, often to methylate the leuco base of the dye. The leuco form is a colorless derivative of the dye, and its methylation can be a step in the overall synthesis or a way to modify the final dye. For example, the synthesis of Crystal Violet can involve the methylation of a leuco base.
Experimental Protocols
1. Synthesis of Anisole from Phenol
This procedure details the methylation of phenol to anisole using this compound.
-
Reactants:
-
Phenol: 235 g (2.5 moles)
-
Sodium Hydroxide (B78521): 100 g (2.5 moles)
-
This compound: 315 g (2.5 moles)
-
Water: 2 L
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 235 g of phenol and 100 g of sodium hydroxide in 1 L of water.
-
Cool the mixture to below 10°C with stirring in an ice-salt bath.
-
Slowly add 315 g of this compound over approximately one hour, maintaining the temperature below 10°C.
-
After the addition is complete, heat the mixture on a water bath for 30 minutes.
-
In a separate container, prepare another solution of 235 g of phenol and 100 g of sodium hydroxide in 1 L of water.
-
Add this second solution to the reaction mixture.
-
Heat the entire mixture to reflux for 18 hours.
-
After reflux, allow the mixture to cool and separate the oily layer of crude anisole.
-
Dry the crude product with anhydrous calcium chloride.
-
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Phenol | 94.11 | 5.0 | 470 | - |
| Sodium Hydroxide | 40.00 | 5.0 | 200 | - |
| This compound | 126.13 | 2.5 | 315 | 235 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Anisole | 540.7 | 388 - 405 | 72 - 75 |
2. Synthesis of N,N-Dimethylaniline from Aniline
This industrial process describes the N,N-dimethylation of aniline using methanol (B129727) and sulfuric acid under pressure. While not directly using this compound as the initial reagent, it is a relevant industrial method for producing a key dye intermediate.
-
Reactants:
-
Aniline
-
Methanol
-
Sulfuric Acid
-
-
Procedure:
-
Charge a corrosion-resistant autoclave with aniline, methanol, and sulfuric acid in a molar ratio of 1:3.56:0.1.
-
Heat the mixture to 210-215°C at a pressure of 3-3.3 MPa for 4 hours.
-
After the reaction, release the pressure and evaporate the excess methanol and by-product dimethyl ether.
-
Neutralize the resulting alkylation solution with sodium hydroxide.
-
Separate the aqueous layer. This layer contains N,N,N-trimethylaniline hydroxide.
-
Heat the aqueous layer at 165°C and 1.6 MPa for 3 hours to hydrolyze the quaternary ammonium (B1175870) salt to N,N-dimethylaniline and methanol.
-
Separate the oil layer containing N,N-dimethylaniline and purify by vacuum distillation.[8]
-
-
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Aniline:Methanol:Sulfuric Acid) | 1 : 3.56 : 0.1 |
| Reaction Temperature | 210 - 215 °C |
| Reaction Pressure | 3 - 3.3 MPa |
| Reaction Time | 4 hours |
| Theoretical Yield | 96% |
3. General Procedure for Quaternization of Heterocyclic Azo Dyes
This outlines a general method for the quaternization of nitrogen-containing heterocyclic azo dyes using this compound.
-
Reactants:
-
Azo dye base
-
This compound
-
Chlorinated hydrocarbon solvent (e.g., 1,2-dichloropropane)
-
Acid-binding agent (e.g., magnesium oxide)
-
Water
-
-
Procedure:
-
Stir the azo dye precursor with the chlorinated hydrocarbon solvent at room temperature.
-
Add the acid-binding agent.
-
Add this compound dropwise while maintaining the temperature between 35-40°C with cooling.
-
After the initial exothermic reaction, continue stirring for a specified period (e.g., 60 minutes).
-
The pH of the reaction mixture may be monitored and adjusted.
-
The product can be isolated by methods such as steam distillation to remove the solvent, followed by salting out, filtration, and washing.[9]
-
-
Quantitative Data Example (for a cationic hydrazone dye):
| Reactant | Amount |
| 4-anisole-azo-indolenine hydrochloride (moist) | 266 g |
| 1,2-dichloropropane | 250 mL |
| Magnesium oxide | 20 g |
| This compound (initial) | 60 g |
| This compound (additional) | 41 g |
| Product | Yield (g) |
| Cationic hydrazone dye | 35.9 |
Signaling Pathways and Experimental Workflows
DOT Diagram: Synthesis of Anisole from Phenol
Caption: Synthesis of Anisole via Williamson Ether Synthesis.
DOT Diagram: N,N-Dimethylation of Aniline Workflow
Caption: Industrial production workflow for N,N-dimethylaniline.
DOT Diagram: General Quaternization of a Heterocyclic Azo Dye
Caption: General scheme for the quaternization of an azo dye.
Safety Considerations
This compound is a highly toxic, corrosive, and carcinogenic substance. All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Accidental exposure should be treated immediately, and medical attention should be sought. Spills should be neutralized with a suitable agent, such as an ammonia (B1221849) solution.
Conclusion
This compound remains an indispensable reagent in the synthesis of a diverse range of dyes and pigments. Its utility in the methylation of phenols and amines, and in the quaternization of heterocyclic compounds, allows for the production of colorants with specific, desirable properties. While its toxicity necessitates stringent safety protocols, its effectiveness and economic advantages ensure its continued importance in the chemical industry. The provided experimental protocols and workflows offer a foundational understanding for researchers and professionals in the field of dye chemistry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. basicdye.com [basicdye.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]
- 6. Anisole synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. EP0023671B1 - Process for the preparation of cationic dyestuffs - Google Patents [patents.google.com]
The Environmental Fate and Degradation of Dimethyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl sulfate (B86663) ((CH₃)₂SO₄), a potent methylating agent, sees extensive use in various industrial processes, including pharmaceutical manufacturing. Its high reactivity, however, raises significant concerns regarding its environmental fate and persistence. This technical guide provides an in-depth overview of the primary degradation pathways of dimethyl sulfate in the environment, focusing on hydrolysis, atmospheric degradation, and biodegradation. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for studying these degradation processes are provided. Furthermore, key degradation pathways and experimental workflows are visualized using Graphviz diagrams.
Core Degradation Pathways
The environmental persistence of this compound is primarily limited by its susceptibility to chemical and atmospheric degradation processes. Due to its rapid hydrolysis, biodegradation is generally not considered a significant fate process.[1]
Hydrolysis
Hydrolysis is the most significant degradation pathway for this compound in aqueous environments.[1] The reaction proceeds in a stepwise manner, initially forming monomethyl sulfate (CH₃OSO₃H) and methanol (B129727) (CH₃OH). The subsequent hydrolysis of monomethyl sulfate to sulfuric acid (H₂SO₄) and methanol is a much slower process.[2] The rate of hydrolysis is influenced by temperature and pH.
Table 1: Hydrolysis Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 1.1 - 1.2 hours | pH 7, 25 °C | [1][3][4] |
| 30 - 60 minutes | In fog and cloudwater | [5] | |
| Rate Constant (k) | 1.66 x 10⁻⁴ s⁻¹ | 25 °C | [1] |
| 1.3 x 10⁻⁴ L/mol·s | 65 °C (in a methanol/water mixture) | [6] |
Atmospheric Degradation
In the atmosphere, this compound is primarily degraded through reaction with photochemically produced hydroxyl radicals (•OH).[1] While direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light at wavelengths greater than 290 nm, its reaction with water vapor can also contribute to its removal from the atmosphere.[5]
Table 2: Atmospheric Degradation Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) vs. •OH radicals | ~84 days | Atmospheric concentration of 5 x 10⁵ •OH radicals per cm³ at 25°C | [1] |
| Rate Constant (k) vs. •OH radicals | 5.0 x 10⁻¹³ cm³/molecule·s | 25 °C | [1] |
| 8.56 x 10⁻¹² - 11.31 x 10⁻¹² cm³/molecule·s | Room temperature (in air and O₂) | [7] | |
| Atmospheric Lifetime vs. Water | >2 days | - | [1] |
Biodegradation
Due to the rapid rate of hydrolysis, biodegradation is not considered a primary environmental fate process for this compound.[1] However, various microorganisms, such as certain species of Bacillus and Paenibacillus, have been shown to degrade dimethyl sulfide (B99878), a related compound.[8] While specific studies on the microbial degradation of this compound are limited, it is plausible that some microorganisms may possess the enzymatic machinery to break it down, albeit at a much slower rate than chemical hydrolysis.
Experimental Protocols
Hydrolysis Kinetics of this compound
Objective: To determine the hydrolysis rate constant and half-life of this compound in an aqueous solution under controlled conditions.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a dry, inert solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).
-
-
Experimental Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed glass reactor), add a known volume of the buffered aqueous solution.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by spiking a small, known volume of the this compound stock solution into the stirred aqueous solution.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by adding a solution of a nucleophile that reacts rapidly with this compound, such as a solution of sodium thiosulfate (B1220275) or by rapid cooling and dilution.
-
Analyze the concentration of this compound in the quenched samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound (EHC 48, 1985) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. This compound | 77-78-1 [amp.chemicalbook.com]
- 5. This compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Isolation and characterization of dimethyl sulfide (DMS)-degrading bacteria from soil and biofilter treating waste gas containing DMS from the laboratory and pulp and paper industry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Theoretical Calculations of Dimethyl Sulfate Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental understanding of dimethyl sulfate (B86663) (DMS) reaction pathways. Dimethyl sulfate is a potent methylating agent widely used in organic synthesis and chemical biology, but its high reactivity and toxicity necessitate a thorough understanding of its reaction mechanisms for safe and efficient use, particularly in pharmaceutical development where the control of genotoxic impurities is critical.
Core Concepts in this compound Reactivity
This compound ((CH₃)₂SO₄) is a diester of methanol (B129727) and sulfuric acid. Its reactivity is dominated by its ability to act as an electrophile, transferring a methyl group to a wide range of nucleophiles. The primary mechanism for this methylation is the bimolecular nucleophilic substitution (SN2) reaction . In this reaction, a nucleophile attacks one of the methyl carbons, leading to the displacement of the methyl sulfate anion as a leaving group. The first methyl group is transferred more rapidly than the second.
Theoretical Calculations of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms and energetics of chemical reactions. While extensive experimental data exists for DMS reactivity, detailed theoretical studies providing specific quantitative energetic parameters are less common in the public domain. However, existing computational work on DMS and related compounds provides significant insights into its reaction pathways.
Computational Methodologies
A common approach for studying the reaction mechanisms of molecules like this compound involves the use of DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p). These methods are employed to optimize the geometries of reactants, products, transition states, and any intermediates. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for transition states) and to calculate thermodynamic properties such as Gibbs free energy.
For a more accurate description of reaction energetics, especially in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.
Key Reaction Pathways: A Theoretical Perspective
The reaction of this compound with water is a crucial pathway, both for its decomposition and as a competing reaction in aqueous media. Mechanistic studies suggest that the hydrolysis can proceed through both SN1 and SN2 pathways, involving the scission of either the carbon-oxygen or sulfur-oxygen bond. The prevalence of each pathway is dependent on the reaction conditions, with the S-O bond scission becoming more significant at higher temperatures.[1]
SN2 Pathway (C-O cleavage): (CH₃)₂SO₄ + H₂O → [HO-H...CH₃...OSO₃CH₃]‡ → CH₃OH + CH₃OSO₃H
SN1 Pathway (S-O cleavage): (CH₃)₂SO₄ → [CH₃OSO₃]⁻ + [CH₃]⁺ [CH₃]⁺ + H₂O → CH₃OH + H⁺
This compound readily methylates primary, secondary, and tertiary amines to form methylated amines and quaternary ammonium (B1175870) salts. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the amine acts as the nucleophile.
(CH₃)₂SO₄ + R₃N → [R₃N...CH₃...OSO₃CH₃]‡ → [R₃NCH₃]⁺ + [CH₃OSO₃]⁻
Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react rapidly with this compound to form thioethers. This reaction is also a classic example of an SN2 displacement.
(CH₃)₂SO₄ + RS⁻ → [RS...CH₃...OSO₃CH₃]‡ → RSCH₃ + [CH₃OSO₃]⁻
DFT calculations on the SNAr reaction of sulfonylpyrimidine derivatives with thiolate nucleophiles show a two-step mechanism involving a Meisenheimer intermediate, with the initial nucleophilic attack being the rate-determining step.[2] While this is not a direct SN2 reaction on an alkyl group, it provides a model for the computational investigation of thiol-sulfonate interactions.
The genotoxicity of this compound stems from its ability to alkylate DNA. The primary sites of methylation are the nitrogen atoms of the purine (B94841) bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).[3] These reactions occur through an SN2 mechanism.
Guanine N7-methylation: (CH₃)₂SO₄ + Guanine → [Guanine(N7)...CH₃...OSO₃CH₃]‡ → 7-methylguanine (B141273) + [CH₃OSO₃]⁻
Adenine N3-methylation: (CH₃)₂SO₄ + Adenine → [Adenine(N3)...CH₃...OSO₃CH₃]‡ → 3-methyladenine (B1666300) + [CH₃OSO₃]⁻
Ab initio molecular orbital calculations on the methylation of DNA bases by the methanediazonium ion (a different methylating agent) have shown that for the guanine N7 site, the stabilization energy of the initial ion-dipole complex is the largest, and the transition state energy is low, consistent with it being the major methylation site.[4] A study on the benzylation of adenine reported a Gibbs free energy of activation of 87 ± 2 kJ mol⁻¹ for the formation of both N9- and N3-benzyladenine.[5] Although these studies do not directly involve DMS, they provide a theoretical framework and comparable energetic data for the alkylation of DNA bases.
Quantitative Data from Theoretical Calculations
A recent DFT study on the dimethylsulfate-mediated activation of amide C-N bonds provides valuable quantitative data on the energetics of the reaction pathway. The calculations were performed at the M06-2X SMD/6-311++G(d,p)//M06-2X PCM/6-31G(d) level of theory.
Table 1: Calculated Relative Gibbs Free Energies (ΔGsol) for the Dimethylsulfate-Mediated Amide to Ester Conversion
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Amide + (CH₃)₂SO₄ | 0.0 |
| Transition State 1 (TS1) | [Amide...CH₃...OSO₃CH₃]‡ | 23.5 |
| Intermediate 1 (INT-1) | O-methylated amide cation + CH₃OSO₃⁻ | 11.2 |
| Transition State 2 (TS2) | [INT-1 + Alcohol]‡ | 28.7 |
| Intermediate 2 (INT-2) | Tetrahedral intermediate | -5.4 |
| Transition State 3 (TS3) | [INT-2 dissociation]‡ | 15.8 |
| Products | Ester + Methylated amine + CH₃OSO₃H | -12.1 |
Data extracted from a study on the direct esterification of amides by dimethylsulfate-mediated activation.
Experimental Protocols for Studying this compound Reactions
Kinetic Modeling of this compound Reactions using 1H NMR
Objective: To determine the kinetic rate constants for the formation and consumption of this compound in a reaction mixture.
Methodology:
-
Reaction Setup: The reaction is typically carried out in an NMR tube. For example, in a study of a Fischer esterification, the reaction mixture consisted of the dicarboxylic acid, methanol, and a catalytic amount of sulfuric acid.[6]
-
NMR Data Acquisition: Time-course ¹H NMR spectra are acquired at regular intervals. The temperature is controlled using the NMR spectrometer's built-in system.
-
Data Analysis: The concentration of reactants, intermediates (like monomethyl sulfate), and products are determined by integrating the respective peaks in the ¹H NMR spectra.
-
Kinetic Modeling: The time-dependent concentration data is then fitted to a kinetic model using software such as DynoChem to determine the rate constants for each reaction step.[6]
Table 2: Experimentally Determined Rate Constants for Reactions Involving DMS at 65 °C
| Reaction | Rate Constant (k) | Value |
| MMS + Methanol → DMS + H₂O | k₂ | 4.9 x 10⁻⁹ L/mol·s |
| DMS + H₂O → MMS + Methanol | k₋₂ | 1.3 x 10⁻⁴ L/mol·s |
| DMS + Methanol → MMS + Dimethyl Ether | k₃ | 3.1 x 10⁻⁵ L/mol·s |
Data from a kinetic modeling study of a Fischer esterification process.[6]
DMS Footprinting of RNA Secondary Structure
Objective: To identify single-stranded and accessible regions of an RNA molecule.
Methodology:
-
RNA Preparation and Folding: The RNA of interest is transcribed in vitro and purified. It is then folded into its native conformation under specific buffer conditions (e.g., varying concentrations of Mg²⁺).
-
DMS Modification: A small amount of this compound is added to the folded RNA solution and incubated for a short period. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded regions.
-
Quenching: The reaction is stopped by adding a quenching solution, typically containing a thiol like β-mercaptoethanol.
-
Primer Extension: A fluorescently or radioactively labeled DNA primer, complementary to the 3' end of the RNA, is annealed. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The enzyme will stop one nucleotide before a DMS-modified base.
-
Analysis: The resulting cDNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The positions of the stops, and thus the locations of the methylated bases, are identified by running a sequencing ladder alongside the samples. The intensity of the bands corresponds to the extent of modification at each site.
General Protocol for Methylation of Thiols with this compound
Objective: To synthesize a thioether from a thiol.
Methodology:
-
Reaction Setup: The thiol is dissolved in a suitable solvent (e.g., acetone). A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition of DMS: this compound is added to the reaction mixture, often dropwise, while maintaining a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, the mixture is typically quenched with an aqueous solution to destroy any remaining DMS. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
SN2 Reaction Pathway of DMS with a Nucleophile
Caption: Generalized SN2 reaction pathway of this compound with a nucleophile.
Experimental Workflow for DMS Footprinting
Caption: Experimental workflow for DMS footprinting of RNA structure.
Logical Relationship in Kinetic Modeling
Caption: Logical workflow for determining reaction rate constants from experimental data.
Conclusion
This guide has provided an in-depth overview of the theoretical and experimental approaches to understanding the reaction pathways of this compound. While the SN2 mechanism is well-established for its methylation reactions, there is a notable opportunity for more detailed computational studies to provide quantitative energetic data for key reactions such as hydrolysis and reactions with biologically relevant nucleophiles. The experimental protocols outlined here provide a solid foundation for researchers to investigate the kinetics and structural implications of DMS reactions in their specific systems. A continued interplay between theoretical calculations and experimental validation will be crucial for advancing our understanding and safe application of this powerful chemical reagent.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ab initio GB study of methylation reaction of adenine, cytosine, guanine, and thymine by methanediazonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: DNA Footprinting Using Dimethyl Sulfate (DMS)
Introduction
Dimethyl sulfate (B86663) (DMS) footprinting is a high-resolution chemical method used to identify the specific DNA sequences where a protein binds.[1] The technique is based on the principle that DMS, a small molecule, can permeate cells and methylate specific nucleotide bases within the DNA.[1][2] DMS primarily methylates the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine.[3][4] When a protein is bound to its target DNA sequence, it physically protects these bases from methylation by DMS.
Following DMS treatment, the DNA is purified and treated with piperidine (B6355638), a chemical that induces cleavage of the DNA backbone at the methylated bases.[5][6] The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1] By comparing the cleavage pattern of DNA incubated with a protein to a protein-free control, a "footprint" emerges—a region on the gel where cleavage is inhibited, corresponding precisely to the protein's binding site.[1] This method is invaluable for mapping protein-DNA interactions, studying DNA conformational changes, and can be adapted for both in vitro and in vivo analyses.[2][7]
Core Principle
The fundamental basis of DMS footprinting is that protein binding to DNA shields the purine (B94841) bases within the binding site from chemical modification by DMS.[1] This protection from methylation prevents subsequent strand cleavage at these locations, leaving a gap in the ladder of DNA fragments on a sequencing gel, which is known as the footprint.
Protocol 1: In Vitro DMS Footprinting
This protocol outlines the procedure for identifying a protein's binding site on a purified DNA fragment.
I. Preparation of End-Labeled DNA
-
DNA Fragment Preparation : The target DNA fragment, typically 100-300 bp, can be generated by PCR or restriction enzyme digestion from a plasmid.[1]
-
End-Labeling : Uniquely label one end of the DNA fragment. This is traditionally done using 32P for high sensitivity, though non-radioactive fluorescent tags can also be used.[1][4]
-
Purification : Purify the labeled DNA fragment to remove unincorporated labels and enzymes.
II. Protein-DNA Binding Reaction
-
Set up the binding reaction in an appropriate buffer (e.g., Tris-HCl, KCl, EDTA, BSA, DTT).[4]
-
Add the purified, end-labeled DNA probe.
-
Add the protein of interest. It is advisable to titrate the protein concentration to determine the optimal level for observing a clear footprint.
-
Set up a parallel control reaction containing all components except the protein.
-
Incubate the reactions to allow protein-DNA complexes to form.
III. DMS Modification and Cleavage
-
DMS Treatment : Add a diluted DMS solution to both the protein-bound and control reactions. The reaction is typically performed for a few minutes at room temperature.[6] The goal is to achieve, on average, less than one modification per DNA molecule.[2]
-
Quench Reaction : Stop the methylation reaction by adding a quenching buffer, such as one containing β-mercaptoethanol.[6]
-
DNA Purification : Purify the DNA from the reaction mixture using methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation to remove the protein and other reagents.[6]
-
Piperidine Cleavage : Resuspend the purified DNA in a piperidine solution and heat to 90°C.[4][6] This step specifically cleaves the DNA backbone at the methylated guanine residues.
-
Sample Preparation : Dry the samples to remove the piperidine and resuspend them in a formamide (B127407) loading dye for gel electrophoresis.[6]
IV. Data Analysis
-
Gel Electrophoresis : Separate the cleaved DNA fragments on a denaturing polyacrylamide sequencing gel.[1]
-
Visualization : Visualize the DNA fragments. If using 32P, this is done by autoradiography.
-
Interpretation : Compare the lane containing the protein-bound DNA with the control (protein-free) lane. The control lane will show a uniform ladder of bands, representing cleavage at every guanine. The protein-bound lane will show a region with missing bands—the "footprint"—which corresponds to the DNA sequence protected by the bound protein.[1]
Summary of Reagents and Conditions for In Vitro Protocol
| Step | Reagent/Parameter | Concentration / Condition | Duration | Reference |
| DMS Treatment | 10% (v/v) DMS in ethanol | 4 µL per 200 µL reaction | 6 minutes at RT | [6] |
| Quenching | Stop Buffer | 0.1 M β-mercaptoethanol | Immediate | [6] |
| Cleavage | Piperidine | 10% - 20% (v/v) in water | 16 - 30 minutes at 90°C | [4][6] |
| Analysis | Denaturing PAGE | 16% Polyacrylamide, 7 M Urea | Varies | [6] |
Experimental Workflow for In Vitro DMS Footprinting
Caption: Workflow of the in vitro DMS footprinting protocol.
Protocol 2: In Vivo DMS Footprinting with Ligation-Mediated PCR (LM-PCR)
This advanced protocol is used to detect protein-DNA interactions within living cells, providing a snapshot of gene regulatory networks in their native context. It utilizes Ligation-Mediated PCR (LM-PCR) to amplify the specific genomic region of interest from the complex genomic DNA sample.[8][9]
I. In Vivo DMS Treatment and Genomic DNA Isolation
-
Cell Treatment : Treat cultured cells directly with DMS. DMS is cell-permeable and will methylate the genomic DNA.[2] The duration and concentration of DMS treatment must be optimized for the cell type.
-
Quenching and Cell Lysis : Stop the DMS reaction and harvest the cells.
-
Genomic DNA Isolation : Isolate high-quality genomic DNA from the treated cells and from a parallel culture of untreated control cells.
II. Piperidine Cleavage and First Primer Extension
-
Piperidine Cleavage : Cleave the isolated genomic DNA with piperidine as described in the in vitro protocol to generate strand breaks at methylated guanines.
-
First Primer Extension : Use a gene-specific primer (Primer 1) and a thermostable DNA polymerase (e.g., Taq polymerase) to synthesize a complementary strand, which stops at the piperidine-induced breaks.[5][8] This creates a population of blunt-ended DNA fragments where the blunt end corresponds to the site of DMS modification.[8]
III. Ligation-Mediated PCR (LM-PCR)
-
Linker Ligation : Ligate a universal, blunt-ended oligonucleotide linker to the 5' ends of the newly synthesized blunt-ended fragments.[8][9]
-
PCR Amplification : Perform PCR using a primer that is complementary to the ligated linker (Linker Primer) and a second, nested gene-specific primer (Primer 2).[8] This ensures specific amplification of the fragments corresponding to the genomic region of interest.
-
Labeling : The fragments can be labeled during PCR by using a labeled primer (either the Linker Primer or Primer 2).
IV. Data Analysis
-
Gel Electrophoresis : Separate the amplified, labeled fragments on a denaturing polyacrylamide sequencing gel.
-
Visualization and Interpretation : Visualize the fragments and compare the pattern from DMS-treated cells to that from untreated cells. Regions of protection (footprints) or enhanced cleavage (hypersensitive sites) indicate protein binding in vivo.
Summary of Reagents and Conditions for LM-PCR Protocol
| Step | Reagent/Parameter | Concentration / Condition | Duration | Reference |
| First Primer Extension | 10x PCR Buffer | 100 mM Tris-HCl (pH 8.3), 500 mM KCl, 20 mM MgCl₂ | Varies | [5] |
| dNTPs | 200 µM each | Varies | [5] | |
| Primer 1 | 0.5 pmols per 20 µL reaction | Varies | [5] | |
| Taq Polymerase | 1 unit per 20 µL reaction | Varies | [5] | |
| PCR Amplification | Denaturation | 94°C | 30 seconds | [5] |
| Annealing | 63°C | 10 minutes | [5] | |
| Elongation | 75°C | 2 minutes | [5] | |
| Cycles | 15 - 20 cycles | Varies | [5][8] |
Workflow for In Vivo DMS Footprinting using LM-PCR
Caption: Workflow of the in vivo DMS footprinting protocol using LM-PCR.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophoretic Mobility Shift Assay and this compound Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dimethyl sulphate (DMS) footprinting [bio-protocol.org]
- 7. A simplified method for in vivo footprinting using DMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic footprinting by ligation mediated polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomic Footprinting by Ligation Mediated Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
Application Note: RNA Structure Pro-bing with Dimethyl Sulfate (DMS)
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RNA molecules are fundamental players in a vast array of biological processes, where their function is intrinsically linked to their intricate three-dimensional structures.[1][2] Understanding these structures is paramount for deciphering gene regulation, elucidating disease mechanisms, and developing targeted therapeutics. Dimethyl sulfate (B86663) (DMS) probing, coupled with high-throughput sequencing (a technique often called DMS-seq or DMS-MaPseq), has emerged as a powerful and widely used method for analyzing RNA structure with single-nucleotide resolution, both in vitro and within the complex environment of a living cell (in vivo).[3][4][5]
This application note provides a comprehensive, step-by-step guide to performing RNA structure probing using DMS, tailored for researchers in academia and industry.
Principle of the Method
DMS is a small, cell-permeable chemical probe that methylates the Watson-Crick face of unpaired nucleotides.[6][7] Specifically, it modifies the N1 position of adenine (B156593) (A) and the N3 position of cytosine (C).[1][8] These positions are typically involved in base-pairing; therefore, DMS modification serves as a direct report of nucleotide accessibility, indicating single-stranded or non-canonically paired regions.[1][9]
The sites of methylation are then identified using a technique called mutational profiling (MaP). During reverse transcription (RT), specialized enzymes like Thermostable Group II Intron Reverse Transcriptase (TGIRT-III) read through the methylated bases, introducing mutations (mismatches) into the resulting complementary DNA (cDNA).[7][10][11] High-throughput sequencing of this cDNA library reveals the precise locations of these mutations, which correspond to the accessible A and C bases in the original RNA molecule.[1] This mutational approach provides a high signal-to-noise ratio and allows for the analysis of multiple modifications on a single RNA molecule.[2][10][12]
Applications in Research and Drug Development
DMS probing is a versatile technique with broad applications:
-
Genome-wide Structure Mapping: Elucidating the in vivo structurome of entire transcriptomes.[4][12]
-
RNA-Protein Interaction Studies: Identifying how RNA-binding proteins (RBPs) remodel RNA structures.
-
Drug Discovery: Assessing how small molecules bind to and alter the structure of target RNAs.
-
Viral RNA Biology: Investigating the structure of viral genomes and their interactions with host factors, which is critical for developing antiviral therapies.[2]
-
Splicing and Translation Regulation: Understanding how RNA structure governs pre-mRNA splicing and the initiation of translation.[10]
-
Non-coding RNA Function: Characterizing the functional structures of long non-coding RNAs (lncRNAs) and other regulatory RNAs.[3]
Experimental Protocols
Safety First: Dimethyl Sulfate (DMS) is highly toxic, carcinogenic, and readily absorbed through the skin.[8] All steps involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double-layered nitrile gloves, a lab coat, and eye protection.[8][12][13] Consult your institution's safety guidelines for handling and waste disposal.[8]
In Vivo DMS Treatment of Mammalian Cells
This protocol is adapted for adherent or suspension cells.
-
Cell Culture: Grow cells to a log phase of approximately 70-80% confluency. For a typical experiment, 5-10 million cells are sufficient.
-
DMS Modification:
-
For adherent cells: Remove the growth medium and wash cells once with pre-warmed PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of DMS (typically 0.5% - 2% v/v).
-
For suspension cells: Pellet cells by centrifugation, resuspend in fresh, pre-warmed medium containing DMS.
-
Incubate at 37°C for 2-6 minutes. The optimal time and concentration should be determined empirically.[6]
-
-
Quenching:
-
Cell Lysis and RNA Extraction:
-
Harvest the cells by scraping (adherent) or centrifugation (suspension).
-
Immediately proceed to total RNA extraction using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.[6] Hot acid phenol (B47542) extraction can also be used.[10]
-
In Vitro DMS Treatment of Purified RNA
This protocol is for probing the structure of RNA folded in vitro.
-
RNA Refolding:
-
DMS Modification:
-
Quenching and Purification:
-
Quench the reaction by adding BME.[15]
-
Purify the modified RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove DMS and salts.[15]
-
| Parameter | In Vivo Probing (Mammalian Cells) | In Vitro Probing (Purified RNA) | References |
| Starting Material | 5-10 million cells | ~1-10 pmol RNA | [10],[9] |
| DMS Concentration | 0.5% - 2.5% (v/v) in media | Diluted in ethanol; final reaction conc. 7.5-60 mM | [6],[16],[7] |
| Incubation Time | 2-6 minutes at 37°C | 6-20 minutes at room temperature | [6],[16],[15] |
| Quenching Agent | β-mercaptoethanol (BME) or isoamyl alcohol/BME mix | β-mercaptoethanol (BME) | [10],[15] |
Library Preparation (DMS-MaPseq)
The following steps are critical for converting DMS modifications into sequencing libraries.
-
DNase Treatment: Remove any contaminating genomic DNA from the RNA sample using TURBO DNase.[6]
-
(Optional) rRNA Depletion: For transcriptome-wide studies, it is crucial to remove abundant ribosomal RNA (rRNA) using commercial kits (e.g., Ribo-Zero).[4]
-
RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., 150-250 nucleotides) using chemical (e.g., Zn²⁺-based) or enzymatic methods.[10]
-
Reverse Transcription with Mutational Readout:
-
This is the key step of DMS-MaPseq. Use a thermostable group II intron reverse transcriptase (TGIRT-III) or a specially conditioned SuperScript II with Mn²⁺ instead of Mg²⁺.[10][17]
-
These conditions promote the RT enzyme to "read through" the methylated base and incorporate a mismatched nucleotide in the cDNA.[10]
-
-
Library Construction: Proceed with a standard next-generation sequencing (NGS) library preparation protocol. This typically involves:
-
Second-strand synthesis
-
End repair and A-tailing
-
Adapter ligation
-
PCR amplification
-
Data Analysis Workflow
-
Read Processing: Trim adapter sequences and low-quality bases from the raw sequencing reads.
-
Alignment: Align the processed reads to the reference genome or transcriptome.
-
Mutation Counting: Use specialized software (e.g., ShapeMapper, DREEM) to count the number of mismatches at each nucleotide position relative to the reference sequence.[6][7]
-
Reactivity Calculation: Calculate a "DMS reactivity" score for each nucleotide. This is typically the ratio of mutation counts at a position to the total read coverage at that position. A high score indicates a flexible, single-stranded nucleotide.
-
Structure Modeling: Use the calculated reactivity scores as pseudo-energy constraints in RNA structure prediction algorithms (e.g., RNAstructure, ViennaRNA) to generate experimentally-informed secondary structure models.[14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Mutation Rate | - Degraded DMS (oxidized).- Insufficient DMS concentration or time.- Inefficient reverse transcription. | - Use a fresh aliquot of DMS.[12][13]- Optimize DMS concentration and incubation time.- Ensure high-quality RNA and use recommended RT enzymes (e.g., TGIRT-III). |
| High Background Mutations (in no-DMS control) | - Low-fidelity reverse transcriptase.- Poor quality RNA sample.- Sequencing errors. | - Use a high-fidelity RT for control libraries if possible.- Ensure RNA integrity (RIN > 7).- Increase sequencing depth to distinguish signal from noise. |
| 3' End Bias | - RNA degradation.- Inefficient reverse transcription of long fragments. | - Handle RNA carefully to prevent degradation.- Ensure proper RNA fragmentation to an optimal size range.- Consider using random hexamers for priming.[5] |
| Low Library Complexity | - Insufficient starting material.- Over-amplification during PCR. | - Start with the recommended amount of RNA (e.g., 2-10 µg for genome-wide).[4][10]- Optimize PCR cycle number to avoid introducing bias. |
This document is intended for research use only and does not constitute a clinical diagnostic tool.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Structure-Seq/DMS-Seq [illumina.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 13. Target-specific DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 14. Characterizing 3D RNA structural features from DMS reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the O-Methylation of Phenols using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the O-methylation of phenols using dimethyl sulfate (B86663), a powerful and cost-effective methylating agent. The following sections outline the necessary safety precautions, a general experimental procedure, and data for specific examples.
Introduction
The methylation of phenols to form aryl methyl ethers is a fundamental transformation in organic synthesis, frequently employed in the pharmaceutical and chemical industries. Dimethyl sulfate ((CH₃)₂SO₄) is a highly reactive and economical reagent for this purpose.[1] The reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic methyl group of this compound in an SN2 reaction.[1] Common bases used include sodium hydroxide, potassium carbonate, and sodium bicarbonate.[2][3][4] While effective, the extreme toxicity and carcinogenicity of this compound necessitate strict adherence to safety protocols.
Critical Safety Precautions
This compound is extremely hazardous, a probable human carcinogen, and can be fatal if inhaled or absorbed through the skin.[5][6][7] Its effects can be delayed for 10 hours or more, and it often lacks immediate warning properties.[5]
-
Handling: All manipulations must be conducted in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including impermeable gloves (consult manufacturer's compatibility data), a lab coat, and tightly fitting safety goggles.[5][8]
-
Exposure:
-
Inhalation: In case of inhalation, immediately move the individual to fresh air and seek urgent medical attention.[5][8]
-
Skin Contact: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5][8]
-
Eye Contact: Flush eyes with a large volume of water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Obtain immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
-
-
Spills: For small spills (<1 L), trained personnel wearing appropriate PPE can use an absorbent material or spill pillow to contain the spill.[6] The area should then be decontaminated with a neutralizing agent like a dilute solution of aqueous ammonia (B1221849) or sodium carbonate.[4] All spill waste must be double-bagged, labeled, and disposed of as hazardous waste.[6]
-
Waste Disposal: All waste containing this compound must be neutralized before disposal. Excess this compound can be destroyed by slowly adding it to a stirred solution of aqueous sodium hydroxide, sodium carbonate, or ammonium (B1175870) hydroxide.[2][4] Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: General Procedure for O-Methylation of a Phenol
This protocol provides a general method for the methylation of a phenolic hydroxyl group. The choice of base and solvent may be adjusted based on the specific substrate.
Materials:
-
Phenolic substrate
-
This compound (DMS)
-
Base (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Acetone, Water, Acetonitrile)
-
Extraction Solvent (e.g., Diethyl ether, Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1.0 eq.) in the chosen solvent.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq. or NaOH solution) to the flask. Stir the mixture to form the phenoxide. For hydroquinone (B1673460) derivatives, it is advisable to work under an inert atmosphere (N₂ or Ar) as they can darken rapidly in the presence of a base and air.[9]
-
Addition of this compound: Carefully add this compound (1.1-1.5 eq. per hydroxyl group) to the reaction mixture dropwise using a syringe or dropping funnel. An exothermic reaction may occur; maintain the desired temperature with a cooling bath if necessary.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess this compound by adding a dilute aqueous solution of ammonia, sodium hydroxide, or sodium carbonate and stirring for 1-2 hours.
-
Extraction: If an organic solvent was used, remove it under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure aryl methyl ether.
Data Presentation
The following table summarizes reaction conditions for the methylation of various phenolic substrates using this compound.
| Substrate | Base (eq.) | Solvent | Methylating Agent (eq.) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Gallic Acid | NaOH (8.5) | Water | This compound (2.7) | 30-35 | 0.33 | 89-92 | [3] |
| Vanillin | NaOH | Water | This compound | N/A | N/A | N/A | [10] |
| Salicylic Acid | NaHCO₃ (1.0) | This compound (solvent) | This compound (excess) | 90 | 1.5 | 96 | [2] |
| 2-Methylhydroquinone | K₂CO₃ (excess) | Acetone | This compound | Reflux | N/A | N/A | [9] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound methylation of phenols.
Caption: General workflow for the O-methylation of phenols using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. LCSS: this compound [web.stanford.edu]
- 6. bu.edu [bu.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
Application Notes and Protocols for the Methylation of Amines using Dimethyl Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the methylation of primary, secondary, and tertiary amines using dimethyl sulfate (B86663) (DMS), a powerful and cost-effective methylating agent in organic synthesis. The protocols cover the synthesis of secondary, tertiary, and quaternary ammonium (B1175870) salts, which are crucial intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. This guide includes reaction mechanisms, tabulated experimental data for a variety of amine substrates, detailed step-by-step procedures, and critical safety information for handling dimethyl sulfate.
Introduction
N-methylated amines are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The introduction of a methyl group to a nitrogen atom can significantly modulate a molecule's pharmacological properties, such as its potency, selectivity, metabolic stability, and bioavailability. This compound ((CH₃)₂SO₄) is a highly reactive and efficient reagent for the methylation of amines.[1] Its industrial preference is often due to its low cost and high reactivity compared to other methylating agents.[1]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks one of the methyl groups of this compound, displacing the methyl sulfate anion as the leaving group.[1] This process can be controlled to achieve mono- or di-methylation of primary amines, mono-methylation of secondary amines, and the formation of quaternary ammonium salts from tertiary amines. Quaternized fatty ammonium compounds, for instance, are widely used as surfactants and fabric softeners.[1]
Despite its utility, this compound is highly toxic, carcinogenic, and corrosive.[1] Therefore, strict adherence to safety protocols is paramount when handling this reagent.
Reaction Mechanism
The methylation of amines with this compound follows an SN2 pathway. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic methyl carbons of this compound. The methyl sulfate anion is a good leaving group, facilitating the reaction.
Methylation of Primary and Secondary Amines
Primary amines can be sequentially methylated to form secondary and then tertiary amines. The reaction typically requires a base to neutralize the acidic methyl sulfate byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Quaternization of Tertiary Amines
Tertiary amines react with this compound to form quaternary ammonium salts. In this case, a base is not required as the product is a stable salt. The reaction is often exothermic.
Applications and Experimental Data
The methylation of amines with this compound is a versatile reaction with broad applications. The following tables summarize representative experimental conditions for the methylation of various amine substrates.
N-Methylation of Primary Amines
Table 1: N-Methylation of Primary Amines to Secondary and Tertiary Amines
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Aniline (B41778) | (CH₃)₂SO₄, H₂O, NaHCO₃ (aq) | N,N-dimethylaniline | Not specified | [1] |
| m-Nitroaniline | (CH₃)₂SO₄ | m-Nitrodimethylaniline | Not specified | |
| Benzylamine | (CH₃)₂SO₄, K₂CO₃, Acetone, Reflux | N-Methylbenzylamine & N,N-Dimethylbenzylamine | Mixture | |
| Amino Acid Derivatives | (CH₃)₂SO₄, NaH, cat. H₂O, THF | N-Methylated Amino Acid Derivative | Good | [2] |
N-Methylation of Secondary Amines
Table 2: N-Methylation of Secondary Amines to Tertiary Amines
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| N-Methylaniline | (CH₃)₂SO₄, NaHCO₃, H₂O, 10°C then rt | N,N-Dimethylaniline | Not specified | |
| Dibenzylamine | (CH₃)₂SO₄, K₂CO₃, CH₃CN, 60°C | N-Methyldibenzylamine | >95 | |
| Piperidine | (CH₃)₂SO₄, NaOH, H₂O, 0-10°C | N-Methylpiperidine | High | |
| Morpholine | (CH₃)₂SO₄, K₂CO₃, THF, rt | N-Methylmorpholine | ~90 |
Quaternization of Tertiary Amines
Table 3: Quaternization of Tertiary Amines to Quaternary Ammonium Salts
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-(N,N-dimethylamino)-1,2-propanediol | (CH₃)₂SO₄, Neat, 55°C -> 145°C (exotherm) | Quaternary Ammonium Salt | Quantitative | |
| 1-(2-hydroxyethyl)-2-oleylimidazoline | (CH₃)₂SO₄, Neat, 80°C -> 125°C (exotherm), 5h | Quaternary Ammonium Salt | Not specified | |
| N-methyl-N,N-diethanolamine distearate | (CH₃)₂SO₄, Neat, 85°C -> 110°C (exotherm) -> 170°C | Quaternary Ammonium Salt | Not specified | [3] |
| N-methyl-N-benzylethanolamine | (CH₃)₂SO₄, Neat, 57°C -> 130°C (exotherm), 6h at 120°C | Quaternary Ammonium Salt | Not specified | [4] |
| 1-Acryloyl-4-methyl piperazine | (CH₃)₂SO₄, H₂O, <30°C, 2h | Quaternary Ammonium Salt | 90 (by NMR) |
Experimental Protocols
Extreme Caution: this compound is highly toxic, a probable human carcinogen, and corrosive. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Have an ammonia (B1221849) solution (5-10%) readily available for quenching spills.
General Experimental Workflow
Protocol 1: Exhaustive Methylation of a Primary Aromatic Amine (e.g., Aniline to N,N-Dimethylaniline)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place aniline (1.0 eq) and a suitable solvent such as water or an aqueous solution of sodium bicarbonate.[1] Cool the flask in an ice-water bath to 0-5°C.
-
Addition of this compound: Slowly add this compound (2.2-2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Quenching: Carefully quench any unreacted this compound by the slow, dropwise addition of a concentrated aqueous ammonia solution (25-30%) while maintaining cooling with an ice bath. The pH of the aqueous layer should be basic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume of aqueous phase). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude N,N-dimethylaniline can be purified by distillation under reduced pressure.
Protocol 2: Methylation of a Secondary Amine (e.g., N-Methylaniline to N,N-Dimethylaniline)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.0 eq) in a suitable solvent (e.g., THF or acetone) and add a base such as powdered potassium carbonate (1.5 eq).
-
Addition of this compound: Add this compound (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring by TLC or GC until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Carefully add aqueous ammonia to the filtrate to quench any excess this compound. Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by distillation or column chromatography.
Protocol 3: Quaternization of a Tertiary Amine (Solvent-Free)
This protocol is adapted from a procedure for the synthesis of quaternary ammonium salts used as fabric softeners.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen), place the tertiary amine (1.0 eq).
-
Heating: Heat the tertiary amine with stirring under a nitrogen atmosphere until it is molten. The initial temperature is typically between 40-80°C.[4]
-
Addition of this compound: Slowly add this compound (0.95-1.0 eq) dropwise. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature. The temperature may rise to 100-140°C.[4]
-
Reaction: After the addition is complete, continue to stir the mixture at the elevated temperature for 1-5 hours to ensure the reaction goes to completion. The final product should be a molten salt.
-
Cooling and Isolation: Allow the reaction mixture to cool. The product will solidify upon cooling. No further purification is typically necessary for many industrial applications.
Safety and Handling of this compound
This compound is a highly hazardous substance and requires stringent safety measures.
-
Toxicity: It is highly toxic via inhalation, ingestion, and skin absorption.[1] It is a suspected human carcinogen and mutagen.
-
Exposure: There is often a delay of several hours between exposure and the onset of symptoms, which can include severe damage to the respiratory tract, eyes, and skin.
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a face shield, chemical-resistant apron, and heavy-duty gloves.
-
Spills: Neutralize small spills with a 5-10% aqueous ammonia solution. For larger spills, absorb with an inert material and place in a sealed container for hazardous waste disposal.
-
Quenching: Unreacted this compound in reaction mixtures should be destroyed by carefully adding an aqueous solution of ammonia, sodium hydroxide, or sodium carbonate. This process can be exothermic and should be performed with cooling.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations. Neutralize any residual this compound in glassware with an ammonia solution before cleaning.
Conclusion
The methylation of amines using this compound is a powerful and widely used transformation in organic synthesis. By understanding the reaction mechanism and adhering to the detailed protocols and stringent safety precautions outlined in this document, researchers can effectively and safely utilize this reagent for the synthesis of a diverse range of N-methylated amines and quaternary ammonium salts.
Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions and in accordance with all applicable regulations. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.
References
- 1. Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 4. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
Application Notes and Protocols for Haworth Methylation of Carbohydrates using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haworth methylation is a fundamental chemical method for the permethylation of free hydroxyl groups in carbohydrates.[1][2] This technique, utilizing dimethyl sulfate (B86663) (DMS) and a strong base, typically sodium hydroxide (B78521), is a cornerstone in the structural elucidation of complex carbohydrates, including oligosaccharides and polysaccharides.[1] By converting hydrophilic hydroxyl groups into hydrophobic methyl ethers, Haworth methylation facilitates the analysis of glycosidic linkages, which is crucial for understanding the structure-function relationships of carbohydrates in various biological processes and for the development of carbohydrate-based therapeutics and drug delivery systems.[3][4][5]
These application notes provide detailed protocols for performing Haworth methylation, subsequent analysis of the methylated products, and an overview of its applications, particularly in the realm of drug discovery and development.
Principle of Haworth Methylation
The Haworth methylation reaction proceeds via a nucleophilic substitution mechanism (SN2).[2][6] The hydroxyl groups of the carbohydrate are deprotonated by a strong base (e.g., sodium hydroxide) to form highly nucleophilic alkoxide ions. These alkoxide ions then attack the electrophilic methyl groups of dimethyl sulfate, displacing the sulfate group and forming a methyl ether. This process is repeated until all free hydroxyl groups are methylated. The reaction is typically performed in an aqueous solution or in a biphasic system with a solvent like dimethyl sulfoxide (B87167) (DMSO).[5]
Applications in Research and Drug Development
The primary application of Haworth methylation is in glycosidic linkage analysis . By determining which hydroxyl groups are involved in linkages between monosaccharide units, the overall structure of a complex carbohydrate can be pieced together. This information is critical in several areas of drug development:
-
Characterization of Therapeutic Polysaccharides: Many polysaccharides from natural sources exhibit therapeutic properties, such as anti-inflammatory, anticoagulant, or immunomodulatory activities.[7] The specific glycosidic linkages and branching patterns, as determined by methylation analysis, are often directly correlated with their biological activity.[7]
-
Development of Polysaccharide-Based Drug Delivery Systems: The physical and chemical properties of polysaccharides, which are crucial for their use as drug carriers (e.g., for controlled release), are dictated by their structure.[4][8] Methylation analysis helps in understanding and selecting appropriate polysaccharides for specific drug delivery applications.[4]
-
Quality Control of Carbohydrate-Based Drugs: For carbohydrate-based drugs, consistency in structure is critical for efficacy and safety. Methylation analysis serves as a vital quality control tool to ensure batch-to-batch consistency of the glycosidic linkage patterns.[3]
Experimental Protocols
I. Safety Precautions for Handling this compound (DMS)
DANGER: this compound is extremely toxic, corrosive, and a suspected carcinogen.[9] It can be fatal if inhaled, swallowed, or absorbed through the skin.[9] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
PPE: Wear a full-face shield, chemical-resistant gloves (e.g., butyl rubber or laminate), a lab coat, and closed-toe shoes.
-
Ventilation: Always work in a well-ventilated chemical fume hood.
-
Spill Kit: Have a spill kit containing an absorbent material and a neutralizing agent (e.g., 10% ammonia (B1221849) solution) readily available.
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move to fresh air and seek immediate medical attention.
II. Protocol for Haworth Methylation of a Polysaccharide
This protocol is a general guideline and may require optimization depending on the specific carbohydrate.
Materials:
-
Polysaccharide sample (e.g., 10-20 mg)
-
This compound (DMS), analytical grade
-
Sodium hydroxide (NaOH), 30% (w/v) aqueous solution
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the polysaccharide sample in deionized water in the round-bottom flask. The volume will depend on the solubility of the polysaccharide.
-
Reaction Setup: Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the setup in a heating mantle within a chemical fume hood.
-
Addition of Reagents:
-
Simultaneously and dropwise, add the 30% NaOH solution and this compound to the stirred polysaccharide solution over a period of 1-2 hours.
-
Maintain the reaction temperature between 40-50°C.
-
Note: The addition should be slow to control the exothermic reaction.
-
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess NaOH with dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract the methylated polysaccharide with chloroform or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the permethylated polysaccharide.
-
Verification of Methylation: The completeness of methylation can be checked by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the broad hydroxyl (-OH) stretching band around 3400 cm⁻¹ indicates successful permethylation.
III. Protocol for Post-Methylation Analysis by GC-MS
This protocol describes the steps to hydrolyze the permethylated polysaccharide, reduce the resulting monosaccharides to alditols, and acetylate them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Permethylated polysaccharide
-
Trifluoroacetic acid (TFA), 2 M
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride (B1165640)
-
Dichloromethane
-
GC-MS system
Procedure:
-
Hydrolysis:
-
Hydrolyze the permethylated polysaccharide with 2 M TFA at 121°C for 2 hours in a sealed tube.
-
After cooling, evaporate the TFA under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in deionized water and add sodium borodeuteride.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Neutralize the excess NaBD₄ by adding a few drops of acetic acid.
-
Evaporate to dryness. Co-evaporate with methanol (B129727) several times to remove boric acid as volatile methyl borate.
-
-
Acetylation:
-
Add acetic anhydride and pyridine to the dried sample.
-
Heat at 100°C for 1 hour in a sealed tube.
-
Evaporate the reagents under a stream of nitrogen.
-
-
Extraction:
-
Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Concentrate the sample and inject it into the GC-MS system.
-
The separation of PMAAs on the GC column and their fragmentation patterns in the mass spectrometer will allow for the identification of the original linkage positions.
-
Data Presentation
The results from the GC-MS analysis of PMAAs provide quantitative data on the relative abundance of different glycosidic linkages within the polysaccharide. This data is typically presented in a tabular format.
Table 1: Example of Glycosidic Linkage Analysis Data from a Hypothetical Polysaccharide
| Partially Methylated Alditol Acetate | Deduced Linkage | Molar Ratio (%) |
| 2,3,4,6-tetra-O-methyl-glucitol acetate | Terminal Glucose | 10 |
| 2,3,6-tri-O-methyl-glucitol acetate | 4-linked Glucose | 60 |
| 2,3,4-tri-O-methyl-glucitol acetate | 6-linked Glucose | 20 |
| 2,3-di-O-methyl-glucitol acetate | 4,6-linked Glucose (branch point) | 10 |
Visualizations
Haworth Methylation Reaction Mechanism
Caption: Reaction mechanism of Haworth methylation.
Experimental Workflow for Glycosidic Linkage Analysis
Caption: Workflow for glycosidic linkage analysis.
References
- 1. Haworth Methylation [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Polysaccharide Analysis Service | Structural, Composition & Linkage Profiling - Creative Proteomics [creative-proteomics.com]
- 4. Polysaccharide-Based Coatings as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Modification and Biological Activity of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidic linkages of fungus polysaccharides influence the anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Footprinting of Protein-DNA Interactions with Dimethyl Sulfate (DMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo footprinting using dimethyl sulfate (B86663) (DMS) is a powerful high-resolution technique to pinpoint the precise locations of protein-DNA interactions within the natural context of a living cell. This method is invaluable for understanding gene regulation, chromatin structure, and the mechanisms of action for DNA-binding drugs. DMS, a small and cell-permeable methylating agent, preferentially methylates guanine (B1146940) (G) residues at the N7 position and, to a lesser extent, adenine (B156593) (A) residues at the N3 position in double-stranded DNA.[1][2][3] The binding of a protein to its target DNA sequence can either protect these bases from methylation or enhance their reactivity, leaving a "footprint" that can be detected and mapped.
This document provides detailed protocols for performing in vivo DMS footprinting, along with application notes relevant to researchers in academia and the pharmaceutical industry.
Principle of the Method
The core principle of DMS footprinting lies in the differential methylation of DNA bases in the presence and absence of a bound protein. In vivo, the chromatin structure and the presence of regulatory proteins influence the accessibility of DNA to chemical modification.
-
DMS Treatment of Cells : Living cells are treated with DMS, which readily enters the cells and methylates DNA.
-
Protection and Enhancement : Regions of DNA that are in close contact with a bound protein are shielded from DMS, resulting in protection from methylation. Conversely, protein binding can sometimes induce conformational changes in the DNA that make certain bases more susceptible to methylation, leading to enhanced reactivity.
-
DNA Purification and Cleavage : Genomic DNA is then extracted from the cells. The methylated bases create unstable glycosidic bonds that can be cleaved, traditionally with piperidine, although heating can also be sufficient to induce strand scission at the modified sites.[2]
-
Detection of Footprints : The locations of these breaks are then mapped using various techniques, such as primer extension, ligation-mediated PCR (LM-PCR), or high-throughput sequencing (DMS-seq).[4][5][6] When the products are resolved on a sequencing gel, the protein-bound DNA will show a "footprint," which is a region with a decrease or absence of bands (protection) or the appearance of new, stronger bands (enhancement) compared to a control sample of protein-free DNA.
Applications in Research and Drug Development
-
Mapping Protein-DNA Binding Sites : Precisely identify the binding sites of transcription factors, repressors, and other DNA-binding proteins on a genome-wide scale or at specific gene loci.[5]
-
Characterizing Drug-DNA Interactions : Determine how small molecules and potential drug candidates interact with their target DNA sequences within a cellular environment. This can help in validating the mechanism of action and identifying off-target effects.
-
Analyzing Chromatin Structure : Probe the accessibility of DNA within chromatin to understand nucleosome positioning and chromatin remodeling.[5]
-
Elucidating Gene Regulatory Networks : By identifying the in vivo binding sites of regulatory proteins, researchers can build more accurate models of gene regulatory networks.[5]
-
Target Validation in Drug Discovery : Confirm that a potential drug target (e.g., a specific transcription factor) is engaged with its intended genomic sites in a cellular context.
Experimental Protocols
I. In Vivo DMS Treatment of Mammalian Cells
This protocol describes the initial step of treating cultured mammalian cells with DMS.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Dimethyl sulfate (DMS)
-
Lysis buffer (e.g., for genomic DNA extraction)
-
Safety equipment: chemical fume hood, appropriate personal protective equipment (PPE) including gloves, lab coat, and eye protection. Caution: DMS is a potent carcinogen and must be handled with extreme care in a chemical fume hood.
Procedure:
-
Grow mammalian cells to the desired confluency in appropriate culture dishes.
-
Prepare a fresh 10% (v/v) solution of DMS in ethanol. Perform this in a chemical fume hood.
-
Warm the complete culture medium to 37°C.
-
Add the DMS solution directly to the culture medium to the desired final concentration (typically 0.1% to 0.5%). Gently swirl the dish to mix.
-
Incubate the cells at 37°C for a short period, typically 1 to 5 minutes. The optimal time and DMS concentration should be determined empirically for each cell type and experimental condition.
-
To quench the reaction, quickly remove the medium and wash the cells twice with ice-cold PBS.
-
Immediately lyse the cells and proceed with genomic DNA extraction using a standard kit or protocol.
II. Simplified Piperidine-Free Cleavage of Methylated DNA
This protocol describes a method for cleaving the DNA at methylated purines without the use of piperidine.[2]
Materials:
-
Purified genomic DNA from DMS-treated and control cells
-
Nuclease-free water
-
Heating block or thermocycler
Procedure:
-
Resuspend the purified genomic DNA in nuclease-free water.
-
Incubate the DNA samples at 95°C for 5 minutes.[2] This heat treatment is sufficient to break the unstable glycosidic bonds of the methylated purines, leading to strand scission.[2]
-
Immediately place the samples on ice to prevent re-annealing.
-
The cleaved DNA is now ready for analysis by primer extension or LM-PCR.
III. Analysis of Footprints by Primer Extension
This method uses a radiolabeled primer and a DNA polymerase to map the cleavage sites.
Materials:
-
Cleaved genomic DNA
-
Sequence-specific primer, 5'-end labeled with 32P
-
Taq DNA polymerase and corresponding buffer[2]
-
dNTP mix
-
Formamide (B127407) loading dye
-
Sequencing gel apparatus
Procedure:
-
Set up primer extension reactions for both DMS-treated and control DNA samples. A typical reaction includes the cleaved DNA template, 32P-labeled primer, Taq polymerase buffer, dNTPs, and Taq polymerase.
-
Perform thermal cycling. An example program consists of an initial denaturation at 94°C, followed by multiple cycles of denaturation, annealing of the primer to the template, and extension by the polymerase.[2]
-
After cycling, add an equal volume of formamide loading dye to stop the reaction and denature the DNA.
-
Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the desired resolution is achieved.
-
Expose the gel to an autoradiography film or a phosphor screen to visualize the bands.
-
The footprint will appear as a region of protected or enhanced bands in the DMS-treated lane compared to the control lane.
Quantitative Data Summary
The following tables provide typical ranges for key experimental parameters. It is crucial to optimize these conditions for each specific experimental system.
| Parameter | Typical Range | Notes |
| DMS Concentration | 0.1% - 1.0% (v/v) | Higher concentrations lead to more modification but can also increase cell death and non-specific DNA damage. |
| Incubation Time | 1 - 10 minutes | Shorter times are generally preferred to minimize side reactions and capture transient interactions. |
| Cell Density | 70% - 90% confluency | Ensure cells are in a healthy, actively growing state. |
| Primer Extension Cycles | 15 - 30 cycles | The number of cycles should be optimized to ensure linear amplification and avoid the "plateau effect".[6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Electrophoretic Mobility Shift Assay and this compound Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMS-Seq for In Vivo Genome-wide Mapping of Protein-DNA Interactions and Nucleosome Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo footprinting of the interaction of proteins with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Quaternary Ammonium Salts with Dimethyl Sulfate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quaternary ammonium (B1175870) salts (QAS) using dimethyl sulfate (B86663) as a methylating agent. Quaternary ammonium salts are a versatile class of compounds with wide-ranging applications in drug development, including their use as antimicrobial agents, surfactants, and phase transfer catalysts.[1][2] Dimethyl sulfate is a potent and cost-effective methylating agent for this purpose.[3] However, it is also highly toxic and requires careful handling.[4][5][6][7][8]
Overview of the Synthesis
The synthesis of quaternary ammonium salts via methylation of tertiary amines with this compound is a well-established and efficient SN2 reaction.[3][9] The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of this compound. This results in the formation of a permanently charged quaternary ammonium cation and a methyl sulfate anion.
Reaction Scheme:
R₃N + (CH₃)₂SO₄ → [R₃N-CH₃]⁺ + [CH₃SO₄]⁻
Where R represents an alkyl or aryl group.
Safety Precautions and Handling of this compound
Extreme caution must be exercised when handling this compound. It is a highly toxic, carcinogenic, and corrosive substance.[5][6][8] Inhalation, ingestion, or skin contact can be fatal.[5][7] Symptoms of exposure may be delayed.[7]
Mandatory Safety Measures:
-
Work in a certified chemical fume hood with proper ventilation at all times.[5]
-
Wear appropriate Personal Protective Equipment (PPE):
-
Have an emergency plan: Ensure access to an eyewash station, safety shower, and appropriate first aid.[4][6]
-
Decontamination and Waste Disposal: All spills must be cleaned up immediately using an absorbent material.[5] All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines. Excess this compound can be decomposed by careful, slow addition to a solution of sodium hydroxide, sodium carbonate, or ammonium hydroxide.[9]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific tertiary amine and desired scale.
General Protocol for the Synthesis of a Quaternary Ammonium Salt in a Solvent
This protocol is suitable for the synthesis of a variety of quaternary ammonium salts.
Materials:
-
Tertiary amine
-
This compound (purified by distillation if necessary)
-
Anhydrous solvent (e.g., diethyl ether, acetone, dichloromethane)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
-
Syringe and needle
-
Nitrogen or Argon gas supply
Procedure:
-
Set up the reaction apparatus in a chemical fume hood. The round-bottom flask should be equipped with a magnetic stir bar and placed in an ice-water bath on a magnetic stirrer.
-
Dissolve the tertiary amine (1.0 equivalent) in the chosen anhydrous solvent in the reaction flask.
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Slowly add this compound (1.0 - 1.1 equivalents) to the stirred solution of the tertiary amine via syringe. The addition should be dropwise to control the exothermic reaction.[10]
-
Maintain the reaction temperature below 30°C using the ice-water bath.[11]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or NMR).[11]
-
The quaternary ammonium salt may precipitate out of the solution. If so, collect the product by filtration, wash with cold solvent, and dry under vacuum.
-
If the product is soluble in the solvent, the solvent can be removed under reduced pressure to yield the crude product. The product can then be purified by recrystallization.
Solvent-Free Synthesis Protocol
For certain applications, a solvent-free synthesis can be advantageous.
Procedure:
-
In a reaction vessel under an inert atmosphere, heat the tertiary amine with stirring until it is molten.[10]
-
Slowly add this compound dropwise to the molten amine.[10]
-
The exothermic reaction will cause the temperature to rise. Control the rate of addition to maintain the desired reaction temperature, typically between 80°C and 130°C.[10][12]
-
After the addition is complete, continue to stir the mixture at the elevated temperature for a specified time to ensure complete reaction.[10]
-
Cool the reaction mixture to obtain the solid quaternary ammonium salt.
Quantitative Data
The yield and reaction time for the synthesis of quaternary ammonium salts can vary significantly depending on the reactants and reaction conditions.
| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-acryloyl-4-methyl piperazine (B1678402) | This compound | Water | < 30 | 2 | Not specified | [11] |
| Methyl di(hydrogenated tallow)amine | This compound | Glycerol monostearate | 75 → 108 | Not specified | Not specified | [12] |
| N-methyl-N,N-di(C₁₆-C₁₈ acyl)oxyethyl amine | This compound | None | 80 → 125 | 5 | Not specified | [10] |
| Benzylethanolamine | This compound | None | 57 → 130 | ~1 | Not specified | [10] |
Applications in Drug Development
Quaternary ammonium salts have a broad spectrum of applications in the pharmaceutical industry due to their diverse biological activities.[2]
-
Antimicrobial Agents: QAS are widely used as antiseptics and disinfectants.[1][13][14] Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis.[13][15] They are effective against a broad range of bacteria, fungi, and enveloped viruses.[2][13]
-
Anticancer Agents: Some QAS have demonstrated cytotoxic effects against cancer cell lines.[2]
-
Antiviral Agents: QAS can be effective against enveloped viruses by disrupting their lipid envelopes.[2]
-
Drug Delivery: The cationic nature of QAS can be utilized for targeted drug delivery systems.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of quaternary ammonium salts.
Mechanism of Antimicrobial Action
Caption: Mechanism of antimicrobial action of QAS.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aarti-industries.com [aarti-industries.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound [training.itcilo.org]
- 8. nj.gov [nj.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 11. US4659828A - this compound quaternary ammonium salt of 1-acryloyl-4-methyl piperazine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
Application Notes and Protocols for the Methylation of Thiols to Thioethers Using Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-methylation of thiols to thioethers is a fundamental transformation in organic synthesis and is of significant importance in the pharmaceutical industry. Thioethers are key structural motifs in numerous biologically active molecules and serve as versatile intermediates in drug development. Dimethyl sulfate (B86663) (DMS) is a potent, cost-effective, and highly reactive methylating agent for this purpose.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the efficient methylation of a variety of thiol-containing compounds using dimethyl sulfate.
Mechanism of Reaction: The S-methylation of thiols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of this compound, displacing the methyl sulfate anion as a leaving group to form the corresponding thioether.
Safety Precautions
Extreme Caution is Advised. this compound is a highly toxic, carcinogenic, mutagenic, and corrosive substance.[1] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. An ammonia (B1221849) solution should be readily available to neutralize any spills.
Quantitative Data for S-Methylation of Thiols
The following table summarizes the reaction conditions and yields for the methylation of various thiols using this compound. This data is intended to provide a comparative overview to guide reaction optimization.
| Thiol Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Thioanisole | Basic Alumina (B75360) | Solvent-free (MW) | - | 0.5 | 98 |
| 4-Methylthiophenol | 4-Methylthioanisole | Basic Alumina | Solvent-free (MW) | - | 0.5 | 96 |
| 4-Chlorothiophenol | 4-Chlorothioanisole | Basic Alumina | Solvent-free (MW) | - | 0.5 | 95 |
| 4-Methoxythiophenol | 4-Methoxythioanisole | Basic Alumina | Solvent-free (MW) | - | 0.5 | 97 |
| 2-Naphthalenethiol | 2-(Methylthio)naphthalene | Basic Alumina | Solvent-free (MW) | - | 0.5 | 94 |
| Benzyl Mercaptan | Benzyl methyl sulfide | Basic Alumina | Solvent-free (MW) | - | 0.5 | 92 |
| 2-Mercaptobenzimidazole (B194830) | 2-(Methylthio)benzimidazole | Basic Alumina | Solvent-free (MW) | - | 1 | 90 |
| Salicylic (B10762653) Acid* | Methyl Salicylate | Sodium Bicarbonate | This compound | 90 | 1.5 | 96 |
*Note: In this specific case, the carboxylic acid is methylated, and this compound serves as both the methylating agent and the solvent.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free S-Methylation of Thiols under Microwave Irradiation
This protocol is adapted from a mild and efficient method for the S-methylation of various thiols.[5]
Materials:
-
Thiol (1 mmol)
-
This compound (1.5 mmol)
-
Basic Alumina (1 g)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, thoroughly mix the thiol (1 mmol) and this compound (1.5 mmol) with basic alumina (1 g).
-
Place the flask in a microwave oven and irradiate for the time specified in the table above (typically 0.5-1 hour) at a power of 300W.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the alumina with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude thioether.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: S-Methylation of a Heterocyclic Thiol (2-Mercaptobenzimidazole)
This protocol provides a specific example of the methylation of a heterocyclic thiol under solvent-free microwave conditions.[5]
Materials:
-
2-Mercaptobenzimidazole (150 mg, 1 mmol)
-
This compound (0.14 mL, 1.5 mmol)
-
Basic Alumina (1 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Combine 2-mercaptobenzimidazole (150 mg, 1 mmol) and this compound (0.14 mL, 1.5 mmol) with basic alumina (1 g) in a 50 mL beaker.
-
Mix the components thoroughly with a glass rod.
-
Place the beaker in a microwave oven and irradiate at 300W for 1 hour.
-
Follow the reaction progress using TLC (ethyl acetate:hexane, 1:4).
-
After completion, allow the mixture to cool.
-
Extract the product by washing the solid support with ethyl acetate (3 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate:hexane, 1:4) to afford pure 2-(methylthio)benzimidazole.
Protocol 3: Methylation of Salicylic Acid using this compound as both Reagent and Solvent
This protocol details the regioselective methylation of the carboxylic acid group of salicylic acid.[2][3][4]
Materials:
-
Salicylic acid (2.76 g, 20 mmol)
-
Sodium bicarbonate (1.68 g, 20 mmol)
-
This compound (3.8 mL, 40 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (2.76 g, 20 mmol) and sodium bicarbonate (1.68 g, 20 mmol).
-
Add this compound (3.8 mL, 40 mmol) to the flask.
-
Heat the reaction mixture to 90°C and stir for 1.5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess this compound by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude methyl salicylate.
-
Purify by column chromatography if necessary.
Visualizations
Caption: S-Methylation of Thiols via SN2 Mechanism.
Caption: General Experimental Workflow for Thiol Methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Dimethyl Sulfate as an Initiator for Cationic Polymerization
Introduction
Dimethyl sulfate (B86663) (DMS), with the chemical formula (CH₃O)₂SO₂, is a powerful methylating agent widely used in organic synthesis.[1] While not a catalyst in the classical sense—as it is consumed during the reaction—its potent alkylating properties make it an effective initiator for certain types of chain-growth polymerization, specifically cationic polymerization. In this process, DMS initiates the reaction by transferring a methyl group, creating a cationic species that propagates the polymer chain. This mechanism allows for the synthesis of polymers from various monomers, particularly alkenes with electron-donating substituents and certain heterocyclic monomers.[2]
This document provides detailed protocols and guidelines for utilizing dimethyl sulfate as an initiator in laboratory-scale cationic polymerization reactions. It is intended for researchers and scientists in polymer chemistry and materials science.
Disclaimer: this compound is extremely toxic, carcinogenic, mutagenic, and corrosive.[1] All handling and experimental procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection. An ammonia (B1221849) solution should be readily available as a specific antidote to neutralize any spills.[3]
Principle of Operation: Cationic Polymerization Initiation
Cationic polymerization is a form of chain-growth polymerization that proceeds via a cationic active center.[2] The process involves three main steps: initiation, propagation, and termination. This compound acts in the initiation step. It can initiate polymerization through two primary pathways:
-
Direct Methylation of the Monomer: DMS directly adds a methyl cation (CH₃⁺) to a nucleophilic monomer (M), creating a carbocation that serves as the active center for propagation.
-
(CH₃)₂SO₄ + M → CH₃-M⁺ + CH₃SO₄⁻
-
-
Activation of a Co-initiator: While less common for DMS, in some systems, an initiator might react with a co-initiator (like water or an alcohol) to generate the true initiating species.
Once initiated, the cationic chain end propagates by sequentially adding monomer units. This type of polymerization is highly sensitive to reaction conditions, including the solvent, temperature, and the nature of the counter-ion (e.g., CH₃SO₄⁻), which can significantly affect the stability of the propagating chain and the characteristics of the resulting polymer.[2] When chain-termination and chain-transfer reactions are minimized, the process can exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity.[4]
Experimental Protocols
General Protocol for Cationic Polymerization of Styrene (B11656) using this compound
This protocol describes a general procedure for the polymerization of styrene, a common monomer for cationic polymerization, initiated by this compound.
Materials:
-
Styrene (monomer, freshly distilled to remove inhibitors)
-
This compound (DMS) (initiator)[1]
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent, anhydrous)
-
Methanol (B129727) (for quenching/precipitation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.
-
Prepare a stock solution of this compound in anhydrous dichloromethane under an inert atmosphere. A typical concentration might be 0.1 M.
-
Purify the styrene monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor, followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere and at a low temperature.
-
-
Polymerization Reaction:
-
Assemble the reaction flask under a positive pressure of nitrogen or argon.
-
Add anhydrous dichloromethane (e.g., 50 mL) to the flask via syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C to 0°C) using a low-temperature bath. Cationic polymerizations are often conducted at low temperatures to suppress chain-transfer and termination reactions.[2]
-
Add the purified styrene monomer (e.g., 5 mL) to the cooled solvent with stirring.
-
Initiate the polymerization by injecting the required volume of the this compound stock solution into the monomer solution. The reaction is often rapid, indicated by a color change or an increase in viscosity.
-
Allow the reaction to proceed for the desired time (e.g., 1 to 4 hours), maintaining the temperature and inert atmosphere.
-
-
Quenching and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol. This will react with the cationic chain ends.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the precipitated poly(styrene) by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI or Đ) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using spectroscopic methods such as ¹H NMR and FTIR.
-
Data Presentation
The following table summarizes typical experimental parameters for the cationic polymerization of various monomers initiated by this compound. The values are illustrative and should be optimized for specific experimental goals.
| Parameter | Styrene | p-Methoxystyrene | Isobutylene | N-Vinylcarbazole |
| Monomer Concentration (M) | 1.0 - 2.0 | 0.5 - 1.5 | 1.0 - 3.0 | 0.5 - 1.0 |
| [Monomer]/[DMS] Ratio | 50:1 - 500:1 | 100:1 - 1000:1 | 100:1 - 500:1 | 50:1 - 300:1 |
| Solvent | CH₂Cl₂, CCl₄ | CH₂Cl₂, Toluene | CH₂Cl₂, Hexane | CH₂Cl₂, THF |
| Temperature (°C) | -78 to 0 | -40 to 25 | -100 to -40 | -20 to 25 |
| Reaction Time (h) | 1 - 4 | 0.5 - 3 | 1 - 5 | 1 - 6 |
| Typical Mn ( g/mol ) | 5,000 - 50,000 | 10,000 - 100,000 | 10,000 - 50,000 | 5,000 - 30,000 |
| Typical PDI (Mw/Mn) | 1.2 - 1.8 | 1.1 - 1.5 | 1.3 - 2.0 | 1.2 - 1.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cationic polymerization experiment using this compound as an initiator.
References
Application Notes and Protocols for the Preparation of Fabric Softeners Using Dimethyl Sulfate
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of esterquats, the primary active components in modern biodegradable fabric softeners. The synthesis is a two-step process involving the esterification of a tertiary alkanolamine with fatty acids, followed by the quaternization of the resulting esteramine using dimethyl sulfate (B86663). This document is intended for researchers, scientists, and chemical development professionals, and places a strong emphasis on the chemical pathway, experimental procedures, and critical safety precautions required when handling dimethyl sulfate.
WARNING: this compound is extremely hazardous, a probable human carcinogen, and highly toxic.[1][2] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[1][2] Strict adherence to safety protocols is mandatory.
Introduction
Esterquats are a class of quaternary ammonium (B1175870) compounds that have become the industry standard for fabric softening applications.[3][4] Their popularity stems from their excellent softening performance combined with enhanced biodegradability due to the presence of ester linkages in their molecular structure, which are susceptible to hydrolysis.[5][6] This makes them a more environmentally friendly alternative to the previously used dialkyldimethylammonium salts.[3]
The most common synthesis route involves two main reactions:
-
Esterification: A reaction between a fatty acid (e.g., stearic acid, palmitic acid, or those derived from tallow (B1178427) or palm oil) and a tertiary alkanolamine, most commonly triethanolamine (B1662121) (TEA).[7][8]
-
Quaternization: The resulting tertiary esteramine is then alkylated using a quaternizing agent, such as this compound (DMS), to form the final cationic surfactant.[5][7]
This compound is a highly effective methylating agent for this purpose, leading to the formation of dialkylester ammonium methosulfate.[9][10]
Chemical Synthesis Pathway
The overall synthesis can be visualized as a two-step process starting from a fatty acid and triethanolamine, leading to the final esterquat product.
Caption: General two-step synthesis pathway for esterquats.
Experimental Protocols
The following protocols are generalized procedures based on common methods cited in scientific literature and patents. Researchers should optimize these conditions based on their specific starting materials and desired product characteristics.
3.1. Step 1: Synthesis of Fatty Acid Triethanolamine Ester (Esteramine)
This procedure details the esterification of a fatty acid with triethanolamine.
Materials:
-
Partially hydrogenated tallow fatty acid (or other C16-C18 fatty acids)
-
Triethanolamine (TEA)
-
Hypophosphorous acid (50% by weight) or Orthophosphoric acid (Catalyst)
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Internal thermometer
-
Distillation head with condenser and collection flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Charge the three-necked flask with the fatty acid and triethanolamine. A typical molar ratio is between 1.2:1 and 2:1 (Fatty Acid:TEA), depending on the desired degree of esterification.[11][12]
-
Add a catalytic amount of hypophosphorous acid (approx. 0.1% of the total weight).[12]
-
Equip the flask for distillation and begin stirring.
-
Apply vacuum (e.g., 25-40 mbar) to facilitate the removal of water formed during the reaction.[7][12]
-
Continue the reaction for 4-7 hours, monitoring the progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., < 5 mg KOH/g).[11][12]
-
Once the reaction is complete, cool the resulting crude esteramine mixture and break the vacuum with nitrogen gas.
3.2. Step 2: Quaternization of Esteramine with this compound
This procedure details the alkylation of the synthesized esteramine to form the final esterquat. (CRITICAL: Perform all steps in a certified chemical fume hood).
Materials:
-
Fatty acid triethanolamine ester (from Step 1)
-
This compound (DMS)
-
Isopropyl alcohol (IPA) or other suitable solvent
-
Glycine (B1666218) or monoethanolamine (for quenching)
Equipment:
-
Jacketed glass reactor or three-necked flask with stirrer and reflux condenser
-
Dropping funnel
-
Temperature controller/bath
Procedure:
-
Transfer the esteramine from Step 1 into the reactor.
-
Add a solvent such as isopropyl alcohol to reduce viscosity. The solvent may constitute 5-15% of the final mixture.[7]
-
Heat the mixture with stirring to the reaction temperature, typically between 60°C and 90°C.[7][13]
-
Using a dropping funnel, add this compound to the reaction mixture slowly over 1-2 hours. The molar ratio of DMS to the esteramine is typically stoichiometric or slightly sub-stoichiometric (0.95:1 to 1.1:1).[13][14] Maintain the temperature, as the reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at the reaction temperature for an additional 2 to 8 hours to ensure the reaction goes to completion.[13]
-
Monitor the reaction progress by analyzing samples for total nitrogen content or free unreacted amine.[14]
-
After completion, cool the mixture. To destroy any trace amounts of unreacted this compound, add a small amount of a quenching agent like glycine or monoethanolamine and stir for an additional hour at around 60°C.[13]
-
The final product is a viscous liquid or a wax-like solid esterquat, which can be used directly in fabric softener formulations.[12]
Data Presentation: Reaction Parameters and Product Characteristics
The following tables summarize typical quantitative data for the synthesis process.
Table 1: Summary of Esterification Reaction Conditions
| Parameter | Value | Source(s) |
|---|---|---|
| Reactants | Fatty Acid, Triethanolamine | [7][11] |
| Molar Ratio (Fatty Acid:TEA) | 1.2:1 - 2.0:1 | [11][12] |
| Catalyst | Hypophosphorous Acid / Orthophosphoric Acid | [11][12] |
| Temperature | 135 - 160 °C | [11][12] |
| Pressure | 25 - 40 mbar (Vacuum) | [7][12] |
| Reaction Time | 4 - 7 hours | [11][12] |
| Endpoint Control | Acid Value < 5 mg KOH/g |[12] |
Table 2: Summary of Quaternization Reaction Conditions
| Parameter | Value | Source(s) |
|---|---|---|
| Reactants | Esteramine, this compound (DMS) | [13][14] |
| Molar Ratio (Esteramine:DMS) | 1:0.95 - 1:1.1 | [13][14] |
| Solvent | Isopropyl Alcohol (IPA) | [7][13] |
| Temperature | 60 - 90 °C | [7][13] |
| Reaction Time | 2 - 8 hours | [13] |
| Quenching Agent | Glycine / Monoethanolamine | [13] |
| Typical Yield | > 80% | [11] |
| Typical Cationic Content | 30 - 40% |[11] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthesis and analysis process.
Caption: Experimental workflow for esterquat synthesis.
Safety and Handling of this compound
This compound (DMS) is a potent alkylating agent that is extremely hazardous. It is classified as a probable human carcinogen (IARC Group 2A) and is highly toxic and corrosive.[1][2]
-
Exposure Routes: Inhalation, ingestion, and skin/eye contact.[2] The vapor is extremely irritating, and effects of overexposure may be delayed for 10 hours or more.[1][2]
-
Handling:
-
Always handle DMS inside a certified chemical fume hood.[1][2]
-
Wear appropriate PPE: safety goggles, a face shield, a lab coat, and impermeable gloves (e.g., butyl rubber or Viton; check manufacturer's glove compatibility chart).[1]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
-
Spills: In the event of a spill, evacuate the area. Use an absorbent material or spill pillow to contain the spill. Place the contaminated material in a sealed, labeled container for proper hazardous waste disposal.[1][2]
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of soap and water and remove all contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air at once. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[2]
-
-
Waste Disposal: All waste containing DMS must be collected in a clearly labeled, sealed container and disposed of according to institutional and local hazardous waste guidelines.[1][2]
Characterization of Final Product
The synthesized esterquat should be characterized to confirm its structure and purity.
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (~1740 cm⁻¹) and the quaternary ammonium group.[5]
-
NMR Spectroscopy (¹H NMR): To confirm the structure, including the alkyl chains and the methyl group from DMS on the nitrogen atom.[15]
-
Cationic Content Determination: This is a key performance metric. It can be determined by titration, for example, using a standard solution of sodium lauryl sulfate.[5][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the distribution of mono-, di-, and tri-esterquat homologues in the final product.[16]
By following these protocols and adhering strictly to the safety guidelines, researchers can safely and effectively synthesize esterquat-based fabric softeners for further study and application development.
References
- 1. LCSS: this compound [web.stanford.edu]
- 2. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Ester Quats: The Novel Class of Cationic Fabric Softeners [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. patents.justia.com [patents.justia.com]
- 9. Dialkylester Ammonium Methosulfate (Ester quats)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 10. nbinno.com [nbinno.com]
- 11. pu.edu.pk [pu.edu.pk]
- 12. US5783534A - Process for the production of solid esterquats - Google Patents [patents.google.com]
- 13. US5869716A - Process for the production of esterquats - Google Patents [patents.google.com]
- 14. US5880299A - Esterquats - Google Patents [patents.google.com]
- 15. Synthesis and Performance Properties of Cationic Fabric Softeners Derived from Free Fatty Acid of Tallow Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triethanolamine-based esterquat in sediments: New analytical method, environmental occurrence, and homologue composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Dimethyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various analytical techniques used to monitor reactions involving dimethyl sulfate (B86663) (DMS). Dimethyl sulfate is a potent methylating agent widely used in organic synthesis, including in the pharmaceutical industry. However, due to its high toxicity and potential as a genotoxic impurity, close monitoring of its consumption and removal during a reaction is critical.[1][2] These notes offer guidance on method selection, experimental procedures, and data interpretation.
Safety Precautions for Handling this compound
This compound is a probable human carcinogen, corrosive, and highly toxic.[1] All work with DMS must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including impermeable gloves (e.g., butyl rubber), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[1]
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[1]
-
Ingestion: Obtain medical attention immediately.[1]
-
Spills: Evacuate the area, remove all ignition sources, and absorb the spill with an inert material (e.g., spill pillow, absorbent material). Place the waste in a sealed, labeled container for proper disposal according to institutional guidelines. Respiratory protection may be necessary for large spills.[1]
Quenching and Disposal:
Unreacted this compound in a reaction mixture can be quenched by the slow, careful addition of a dilute aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. The reaction is exothermic, so addition should be controlled.[3] All waste containing DMS should be placed in a labeled, sealed container and disposed of as hazardous waste according to institutional guidelines.[1]
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the reaction matrix, the required sensitivity, and the availability of instrumentation.
A general workflow for monitoring a this compound reaction is outlined below:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the determination of volatile and semi-volatile compounds like this compound.[4] It is particularly well-suited for trace-level analysis.
Application Note:
GC-MS is an excellent choice for monitoring the disappearance of DMS in a reaction mixture, especially for determining reaction completion and for quantifying residual DMS in the final product. Due to the high sensitivity of MS detection, very low levels of DMS can be accurately measured.[2][5] However, it is important to be aware that residual monomethyl sulfate (a hydrolysis product of DMS) can decompose in a hot GC inlet to form DMS, potentially leading to artificially high readings.[6] Using a deuterated internal standard (d6-DMS) can help to mitigate matrix effects and improve accuracy.[2]
Experimental Protocol: GC-MS Analysis of DMS
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., 1 mL of 1 M sodium hydroxide) and an extraction solvent (e.g., 1 mL of methyl tert-butyl ether (MTBE)) containing a known concentration of an internal standard (e.g., d6-DMS).[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete quenching and extraction.
-
Allow the layers to separate.
-
Transfer the organic layer to a GC vial for analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).[2]
-
Inlet Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL, splitless mode.
-
MS Ion Source: Electron Ionization (EI).
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound (DMS): m/z 95 (quantifier), 65, 45 (qualifiers).
-
d6-Dimethyl Sulfate (d6-DMS): m/z 101 (quantifier), 68, 48 (qualifiers).
-
-
-
Data Analysis:
-
Construct a calibration curve by analyzing standards of known DMS concentrations.
-
Quantify the concentration of DMS in the reaction samples by comparing the peak area ratio of DMS to the internal standard against the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying a wide range of compounds. For the analysis of this compound, which lacks a strong chromophore, a derivatization step is often necessary to enable UV detection.[7] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can be used for direct analysis.
Application Note:
HPLC with pre-column derivatization is a reliable method for monitoring DMS reactions when GC-MS is not available or when dealing with complex matrices that are not amenable to GC analysis.[7] Derivatization with a UV-active agent, such as p-nitrophenol, converts DMS into a product that can be easily detected by a UV detector.[7] This method is suitable for determining the consumption of DMS over the course of a reaction.
Experimental Protocol: HPLC Analysis of DMS with Pre-Column Derivatization
-
Sample and Standard Preparation:
-
Derivatizing Reagent: Prepare a 1.0% (w/v) solution of p-nitrophenol in a suitable solvent (e.g., diluent).
-
Sample Preparation:
-
Accurately weigh about 1000 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add 100 µL of the 1.0% p-nitrophenol solution.
-
Dilute to the mark with a suitable diluent (e.g., acetonitrile/water mixture).
-
Heat the solution in a water bath at 60 °C for 60 minutes.
-
Cool the solution to room temperature before analysis.[7]
-
-
Standard Preparation: Prepare a series of DMS standards in the expected concentration range and derivatize them using the same procedure as the samples.
-
-
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[8]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to separate the derivatized product from other components (e.g., 0 min - 20% B, 40 min - 85% B, 40.1 min - 20% B, 45 min - 20% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 330 nm.[8]
-
Injection Volume: 40 µL.[8]
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the derivatized DMS standards.
-
Determine the concentration of DMS in the reaction samples by comparing the peak area of the derivatized product to the calibration curve.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions without the need for sampling and quenching.[9][10] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously.
Application Note:
In-situ FTIR is ideal for studying the kinetics of fast reactions and for gaining a deeper understanding of reaction mechanisms. For DMS reactions, specific infrared bands corresponding to the S=O stretching vibrations of DMS can be monitored to track its consumption. This technique is particularly useful for identifying reaction endpoints and for ensuring process safety by monitoring for the accumulation of unreacted DMS.
A logical diagram illustrating the choice of analytical technique is presented below:
Experimental Protocol: In-situ FTIR Monitoring of a Phenol Methylation
-
Reaction Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer, a temperature probe, and a port for an in-situ FTIR-ATR probe.
-
Insert the ATR probe into the reaction mixture, ensuring the sensor is fully submerged.
-
-
Data Acquisition:
-
FTIR Spectrometer: Mettler-Toledo ReactIR or equivalent.
-
Probe: DiComp (diamond) or SiComp (silicon) ATR probe.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect a background spectrum of the reaction mixture before the addition of this compound. Once DMS is added, continuously collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Identify a characteristic infrared absorption band for this compound that does not overlap with the bands of other components in the reaction mixture. The S=O stretching bands of DMS are typically found in the region of 1370-1200 cm⁻¹.
-
Create a trend plot of the absorbance of the selected DMS peak over time. This plot will show the rate of DMS consumption.
-
If quantitative data is required, a calibration model can be built by correlating the FTIR absorbance with offline measurements (e.g., GC-MS or HPLC) of samples taken at various time points during the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for monitoring the progress of chemical reactions by observing the changes in the signals of both reactants and products.
Application Note:
¹H NMR is well-suited for kinetic studies of DMS reactions, as the methyl protons of DMS give a distinct singlet peak that can be easily integrated and monitored over time.[11] By comparing the integral of the DMS peak to that of an internal standard, the concentration of DMS can be determined at various time points. This technique is non-destructive and provides a wealth of structural information.
Experimental Protocol: ¹H NMR Monitoring of a Methylation Reaction
-
Sample Preparation:
-
In an NMR tube, dissolve the substrate and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum before the addition of DMS to serve as a baseline.
-
Add a known amount of this compound to the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: A suitable deuterated solvent that dissolves all reaction components (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters:
-
Number of scans: 8-16 (depending on concentration).
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).
-
Acquisition time: 2-3 seconds.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the singlet corresponding to the methyl protons of this compound and the signal of the internal standard.
-
Calculate the concentration of DMS at each time point by comparing the relative integrals of the DMS peak and the internal standard.
-
Plot the concentration of DMS versus time to obtain a reaction profile and determine the reaction kinetics.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical techniques described above.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.24 - 0.3 ppm | [2][6] |
| Limit of Quantification (LOQ) | 0.48 - 1.0 ppm | [2][6] |
| Linearity Range | 0.48 - 208.6 ppm | [6] |
| Accuracy (Recovery) | 93.8% - 108.5% | [2][6] |
| Precision (%RSD) | 0.1% - 9.1% | [2][6] |
Table 2: HPLC with Derivatization Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.13 ppm | [8] |
| Limit of Quantification (LOQ) | 0.45 ppm | [8] |
| Linearity Range | LOQ - 0.15% of analyte conc. | [7] |
| Accuracy (Recovery) | Not specified | |
| Precision (%RSD) | Not specified |
Table 3: ¹H NMR for Kinetic Analysis
| Parameter | Value | Reference |
| Application | Determination of rate constants for DMS formation and consumption | [11] |
| Methanolysis Rate Constant (k₃) | 3.1 x 10⁻⁵ L/mol·s at 65 °C | [11] |
| Hydrolysis Rate Constant (k₋₂) | 1.3 x 10⁻⁴ L/mol·s at 65 °C | [11] |
Conclusion
The analytical techniques described in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of the most appropriate technique will depend on the specific requirements of the reaction being studied, including the need for real-time monitoring, the required sensitivity, and the nature of the reaction matrix. By implementing these protocols, researchers, scientists, and drug development professionals can ensure the safe and efficient use of this compound in their synthetic processes while maintaining strict control over this potentially genotoxic impurity.
References
- 1. LCSS: this compound [web.stanford.edu]
- 2. Determination of low ppm levels of this compound in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. chemstock.ae [chemstock.ae]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. enovatia.com [enovatia.com]
Application Notes and Protocols for the Synthesis of Ionic Liquids Using Dimimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as versatile solvents and catalysts in a myriad of chemical processes, including organic synthesis and drug development. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. Dimethyl sulfate (B86663) (DMS) is a potent and cost-effective methylating agent frequently employed in the synthesis of ionic liquids, particularly those with methyl-substituted cations. This document provides detailed application notes and experimental protocols for the synthesis of various classes of ionic liquids using dimethyl sulfate.
Safety Precautions: this compound is highly toxic, carcinogenic, and corrosive.[1][2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. An ammonia (B1221849) solution should be readily available to neutralize any spills.[1][2]
Synthesis of Imidazolium-Based Ionic Liquids
Imidazolium-based ionic liquids are among the most widely studied and utilized ILs. The synthesis typically involves the quaternization of an N-alkylimidazole with this compound.
Table 1: Synthesis of 1,3-Dimethylimidazolium (B1194174) Methyl Sulfate ([DMIM][MeSO4])
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1-Methylimidazole | This compound | 1:1 | 80-90 | 2 | Quantitative | >99 | Organic Syntheses Procedure |
Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium Methyl Sulfate ([DMIM][MeSO4])
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
1-Methylimidazole
-
This compound
-
Diethyl ether (for washing)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Heating mantle
-
Condenser
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 1-methylimidazole.
-
Slowly add this compound dropwise to the stirred 1-methylimidazole. An exothermic reaction will occur, and the temperature should be maintained between 80-90°C. Gentle heating may be required towards the end of the addition to maintain the temperature.[1]
-
After the addition is complete, continue stirring the mixture at 90-100°C for an additional 2 hours to ensure the reaction goes to completion.[1]
-
The resulting product, 1,3-dimethylimidazolium methyl sulfate, is obtained as a molten salt.[1]
-
Upon cooling, the product will solidify into a white crystalline mass. The yield is essentially quantitative.[1]
-
The product can be washed with diethyl ether to remove any unreacted starting materials.
Purification: For many applications, the product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent or washing with a non-solvent can be employed.
Synthesis of Pyridinium-Based Ionic Liquids
The alkylation of pyridine (B92270) and its derivatives with this compound provides a direct route to pyridinium-based ionic liquids.
Table 2: Synthesis of N-Methylpyridinium Methyl Sulfate
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Pyridine | This compound | 1:1 | Room Temperature | 24 | High | Not Specified | ResearchGate |
Experimental Protocol: Synthesis of N-Methylpyridinium Methyl Sulfate
Materials:
-
Pyridine
-
This compound
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine equimolar amounts of pyridine and this compound.
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for 24 hours to ensure complete reaction.
-
The resulting N-methylpyridinium methyl sulfate is a viscous liquid.
-
Wash the product with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Synthesis of Ammonium-Based Ionic Liquids
Quaternary ammonium (B1175870) salts, another important class of ionic liquids, can be synthesized by the alkylation of tertiary amines with this compound.
Table 3: Synthesis of Quaternary Ammonium Methyl Sulfate Ionic Liquids
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Triethylamine | This compound | 1:1 | Not Specified | Not Specified | High | Not Specified | General SN2 Reaction |
Experimental Protocol: Synthesis of a Tetramethylammonium (B1211777) Methyl Sulfate
Materials:
-
Trimethylamine (B31210) (or its aqueous solution)
-
This compound
-
Ethanol (as solvent, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve trimethylamine in a suitable solvent like ethanol.
-
Slowly add an equimolar amount of this compound to the solution while stirring.
-
The reaction mixture can be stirred at room temperature or gently heated under reflux to drive the reaction to completion.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting product, tetramethylammonium methyl sulfate, can be purified by recrystallization or washing with a suitable non-solvent.
Synthesis of Phosphonium-Based Ionic Liquids
Phosphonium-based ionic liquids are known for their high thermal and electrochemical stability. Their synthesis can be achieved by the alkylation of phosphines with agents like this compound.
Table 4: General Synthesis of Phosphonium (B103445) Methyl Sulfate Ionic Liquids
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Trialkylphosphine | This compound | 1:1 | Varies | Varies | Good to Excellent | >99 (after purification) | NIH |
Experimental Protocol: General Synthesis of a Trialkylmethylphosphonium Methyl Sulfate
Materials:
-
Trialkylphosphine (e.g., trihexylphosphine)
-
This compound
-
Acetonitrile (as solvent)
-
Hexane (B92381) (for washing)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the trialkylphosphine in dry, degassed acetonitrile.[3]
-
Slowly add 1.2 equivalents of this compound to the solution.[3]
-
Stir the reaction mixture at ambient temperature for 3 days.[3]
-
Remove the solvent and any excess reagents by rotary evaporation and then dry under high vacuum.[3]
-
The resulting phosphonium methyl sulfate can be further purified by washing with hexane to remove non-polar impurities.[4]
Purification and Analysis of Ionic Liquids
The purity of ionic liquids is crucial for their application, as impurities can significantly affect their physicochemical properties and reactivity.
Common Impurities and Removal:
-
Unreacted Starting Materials: Unreacted amines, phosphines, or this compound can often be removed by washing the ionic liquid with a suitable immiscible solvent (e.g., diethyl ether, hexane) or by drying under high vacuum.[4][5]
-
Color Impurities: Discoloration can often be removed by treating the ionic liquid with activated charcoal.[6]
-
Water: Water can be removed by drying the ionic liquid under high vacuum at an elevated temperature.[7]
Analysis of Purity:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the synthesized ionic liquid and to detect organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the cation and to identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for detecting and quantifying volatile impurities, including residual this compound.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for the analysis of non-volatile impurities.[3]
Visualizing the Synthesis
General Synthetic Pathway
The following diagram illustrates the general SN2 reaction for the synthesis of ionic liquids using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Assay at low ppm level of this compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. This compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing side reactions in dimethyl sulfate methylation
Welcome to the technical support center for dimethyl sulfate (B86663) (DMS) methylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during methylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using dimethyl sulfate for methylation?
A1: The most prevalent side reaction is the hydrolysis of this compound in the presence of water, which produces methanol (B129727) and sulfuric acid. This not only consumes the reagent but also acidifies the reaction mixture, which can affect the desired reaction. Other potential side reactions include over-methylation of the substrate, especially with highly nucleophilic starting materials, and reactions with certain solvents.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. If the presence of water is unavoidable, running the reaction at a lower temperature can slow down the rate of hydrolysis.
Q3: How do I safely quench a reaction containing unreacted this compound?
A3: Unreacted this compound can be safely quenched by the careful addition of an aqueous solution of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide. The quenching should be performed in a well-ventilated fume hood, and the temperature should be monitored as the hydrolysis of DMS is exothermic.
Q4: What is the best way to purify my product from a this compound methylation reaction?
A4: After quenching the reaction, the product can typically be extracted into an organic solvent. Further purification can be achieved through standard techniques such as column chromatography, distillation, or recrystallization. The choice of purification method will depend on the physical and chemical properties of the desired product. A patent describes a method for purifying crude this compound by neutralizing it with an alkaline substance like sodium bicarbonate at a temperature not exceeding 28°C, followed by filtration to remove solid byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Methylated Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures may be too slow, while higher temperatures can promote side reactions. |
| Incorrect Stoichiometry | Carefully measure and control the stoichiometry of the reactants. An excess of the substrate or a limiting amount of DMS may be necessary depending on the reaction. |
| Poor Nucleophilicity of the Substrate | Consider using a stronger base to deprotonate the substrate and increase its nucleophilicity. |
Issue 2: Poor Selectivity (N- vs. O-Methylation)
For substrates containing both amine and hydroxyl functional groups, achieving selective methylation can be challenging.
| Observation | Troubleshooting Step |
| Predominant N-methylation when O-methylation is desired | - pH Control: In acidic conditions, the amine is protonated and less nucleophilic, favoring O-methylation. - Solvent Choice: Aprotic solvents can favor O-methylation. - Base Selection: Using a milder base, such as sodium bicarbonate, can selectively deprotonate the more acidic group, leading to preferential O-methylation of carboxylic acids over phenols. |
| Predominant O-methylation when N-methylation is desired | - pH Control: In basic conditions, the amine is deprotonated and more nucleophilic, favoring N-methylation. - Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group before performing the N-methylation. |
Issue 3: Formation of Over-Methylated Products
| Possible Cause | Troubleshooting Step |
| Excess this compound | Use a stoichiometric or slightly sub-stoichiometric amount of this compound relative to the number of sites to be methylated. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired product is formed. |
| High Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the second methylation step. |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and selectivity of this compound methylation.
Table 1: Effect of Base and Stoichiometry on Methyl Salicylate Synthesis
| Salicylic Acid (mmol) | NaHCO₃ (mmol) | This compound (mmol) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1.0 | 0 | 4.0 | 90 | 48 | - | 20 |
| 1.0 | 1.0 | 1.0 | 90 | - | - | 45 |
| 1.0 | 1.0 | 2.0 | 90 | - | - | 70 |
| 20 | 20 | 40 | 90 | 1.5 | 100 | 96 |
Table 2: Effect of Reaction Time on DMS Concentration in a Fischer Esterification Reaction
| Time (h) | This compound Concentration (ppm) |
| 1 | 20 |
| 3 | <0.5 |
Experimental Protocols
Protocol 1: O-Methylation of a Phenol
This protocol describes the general procedure for the methylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., acetone, THF, or DMF)
-
Water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenolic substrate in the anhydrous solvent.
-
Add the base (e.g., 1.1 equivalents of sodium hydroxide) and stir the mixture.
-
Cool the reaction mixture in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: N-Methylation of an Amine
This protocol provides a general method for the methylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound
-
Sodium bicarbonate (or other suitable base)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Aqueous ammonia
-
Water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., 2-3 equivalents of sodium bicarbonate).
-
Cool the mixture to 0°C.
-
Slowly add this compound (1.0-1.2 equivalents for mono-methylation) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the careful addition of aqueous ammonia.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and the organic extraction solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as necessary.
Visualizations
how to quench excess dimethyl sulfate in a reaction mixture
This technical support guide provides researchers, scientists, and drug development professionals with essential information for safely quenching excess dimethyl sulfate (B86663) (DMS) in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is dimethyl sulfate and why is it hazardous?
This compound ((CH₃)₂SO₄) is a potent methylating agent used in organic synthesis. It is classified as extremely hazardous due to its high toxicity, carcinogenicity, and mutagenicity.[1][2][3][4] DMS can be readily absorbed through the skin, mucous membranes, and respiratory tract.[4] Its vapor has a faint, onion-like odor, which may not be perceptible at dangerous concentrations.[4]
Q2: Why is it crucial to quench excess this compound?
Quenching is the process of deactivating unreacted, excess this compound in a reaction mixture. This step is critical for:
-
Safety: To neutralize the highly toxic and reactive DMS, ensuring the safety of personnel during workup and purification.
-
Preventing Over-Methylation: To stop the methylation reaction at the desired point and prevent the formation of unwanted byproducts.
-
Safe Disposal: To ensure that the reaction waste is free of hazardous DMS before disposal.
Q3: What are the common quenching agents for this compound?
Commonly used quenching agents include aqueous solutions of:
-
Sodium hydroxide (B78521) (NaOH)[4][5][6][7]
-
Ammonium (B1175870) hydroxide (NH₄OH)[4][7][8][9]
The choice of quenching agent can depend on the reaction solvent and the stability of the desired product to the quenching conditions.
Q4: How do I know the quenching reaction is complete?
The completion of the quenching reaction can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of DMS.[10] Given the high toxicity of DMS, it is crucial to ensure its complete destruction before proceeding with the workup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient amount of quenching agent. | Use a sufficient excess of the quenching agent. A common practice is to use a 1 M solution of NaOH or Na₂CO₃, or a 1.5 M solution of NH₄OH.[4][7] |
| Poor mixing between organic and aqueous phases. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, especially if the reaction solvent is not water-miscible.[5] | |
| Quenching time is too short. | Allow for adequate reaction time. Quenching time can vary from 15 minutes to 24 hours depending on the solvent and temperature.[7] | |
| Product Degradation | The quenching agent is too harsh for the product. | If the product is base-sensitive, a milder quenching agent like sodium bicarbonate or a buffered aqueous solution might be considered. Alternatively, quenching at a lower temperature can mitigate product degradation. |
| Exothermic Reaction | The reaction between DMS and the quenching agent is highly exothermic. | Add the quenching agent slowly and control the temperature of the reaction mixture with an ice bath to prevent a runaway reaction. |
Quantitative Data Summary
The following table summarizes the recommended conditions for quenching this compound with various reagents.
| Quenching Agent | Concentration | Typical Reaction Time | Products | Notes |
| Sodium Hydroxide (NaOH) | 1 mol/L | 15 minutes (for water-miscible solvents) to 24 hours (for water-immiscible solvents)[7] | Methanol, Sodium Sulfate | Highly effective and commonly used.[5][6] |
| Sodium Carbonate (Na₂CO₃) | 1 mol/L | 15 minutes (for water-miscible solvents) to 24 hours (for water-immiscible solvents)[7] | Methanol, Sodium Sulfate, Carbon Dioxide | A milder base than NaOH, which can be advantageous for base-sensitive products. |
| Ammonium Hydroxide (NH₄OH) | 1.5 mol/L | 15 minutes (for water-miscible solvents) to 24 hours (for water-immiscible solvents)[7] | Methylamine, Dimethylamine, Trimethylamine, Methanol[4][7] | The formation of volatile methylamines requires careful handling in a well-ventilated fume hood. |
Experimental Protocols
Safety First: Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, when handling this compound.[1][2][11][12] Have an ammonia (B1221849) solution (e.g., 10% aqueous ammonia) readily available as a specific antidote for DMS spills.[9]
Protocol 1: Quenching with Aqueous Sodium Hydroxide
-
Cool the reaction mixture: After the primary reaction is complete, cool the reaction vessel to 0-5 °C using an ice bath.
-
Prepare the quenching solution: Prepare a 1 M solution of sodium hydroxide in water.
-
Slowly add the quenching solution: With vigorous stirring, slowly add the 1 M NaOH solution to the reaction mixture. The addition should be dropwise to control the exotherm.
-
Stir the mixture: Continue stirring the biphasic mixture vigorously for the recommended time (see table above) at room temperature or slightly elevated temperature to ensure complete hydrolysis of the DMS.
-
Verify completion: Before proceeding with the workup, it is recommended to test a sample of the quenched mixture for the presence of residual DMS using an appropriate analytical method.
-
Workup: Proceed with the standard aqueous workup procedure (e.g., separation of layers, extraction, washing, drying, and concentration).
Protocol 2: Quenching with Aqueous Ammonium Hydroxide
-
Cool the reaction mixture: After the primary reaction is complete, cool the reaction vessel to 0-5 °C using an ice bath.
-
Prepare the quenching solution: Prepare a 1.5 M solution of ammonium hydroxide in water.
-
Slowly add the quenching solution: In a well-ventilated fume hood, slowly add the 1.5 M NH₄OH solution to the reaction mixture with vigorous stirring. The addition should be controlled to manage the exotherm.
-
Stir the mixture: Continue to stir the mixture vigorously for the recommended time to ensure the complete reaction of DMS.
-
Verify completion: As with other methods, verify the absence of DMS before proceeding.
-
Workup: Proceed with the intended workup, being mindful of the potential presence of volatile methylamines.
Visualizations
Caption: Chemical reactions for quenching this compound.
Caption: General workflow for quenching excess this compound.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. enovatia.com [enovatia.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. chemstock.ae [chemstock.ae]
optimizing reaction conditions for dimethyl sulfate methylation
Welcome to the technical support center for dimethyl sulfate (B86663) (DMS) methylation reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and safe experimentation.
Extreme Hazard Warning: Dimethyl sulfate is highly toxic, carcinogenic, mutagenic, and corrosive.[1] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract, with potentially fatal delayed effects on the respiratory system.[1][2] There is no strong odor to warn of a potentially lethal concentration in the air.[1] All handling and reactions must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound methylation reactions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the substrate. | Ensure the base is strong enough for the substrate's pKa. Use at least a stoichiometric amount of base, and consider using a slight excess (1.1-1.5 equivalents). Common bases include NaOH, K2CO3, and NaHCO3.[4][5][6] |
| Reaction temperature is too low. | While some reactions proceed at room temperature, others may require heating. A typical temperature range is 30-90°C.[5][6] Monitor the reaction progress by TLC or another appropriate method to determine the optimal temperature. | |
| Insufficient amount of this compound. | Use a slight excess of DMS (1.1-1.5 equivalents) to ensure the reaction goes to completion.[4] | |
| Hydrolysis of this compound. | Ensure all reagents and solvents are dry, as water will react with DMS to form methanol (B129727) and sulfuric acid.[5][7] | |
| Formation of Byproducts | Over-methylation (e.g., formation of quaternary ammonium (B1175870) salts from primary amines). | Use a controlled amount of DMS (closer to 1.0 equivalent) and monitor the reaction closely. A milder base and lower reaction temperature may also help to control the reaction's selectivity.[4] |
| Hydrolysis of the product or starting material. | This can occur during workup. Use a cooled, dilute aqueous acid or base for quenching and extraction to minimize hydrolysis. | |
| Reaction with the solvent. | In some cases, DMS can react with the solvent. For example, in the presence of a carboxylic acid substrate, DMS was not detected in the reaction mixture, suggesting it can be consumed by other components.[7] Choose an inert solvent for your specific reaction. | |
| Difficult Product Isolation | High-boiling point solvents (e.g., DMF, DMSO) are difficult to remove. | During workup, dilute the reaction mixture with a large volume of water and extract the product with a non-polar solvent. Wash the organic layer multiple times with water or brine to remove the high-boiling solvent.[8] |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Safety Concerns During Quenching | Violent reaction with quenching agent. | Add the quenching solution (e.g., dilute NaOH, Na2CO3, or NH4OH) slowly and with cooling to control the exothermic reaction of destroying excess DMS.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when working with this compound?
A1: Due to its high toxicity and carcinogenic nature, always handle this compound in a chemical fume hood.[2][3] Wear appropriate personal protective equipment, including double gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[4] Be aware that symptoms of exposure can be delayed.[2] Have an appropriate quenching agent, such as a dilute solution of ammonia, sodium carbonate, or sodium hydroxide (B78521), readily available to neutralize any spills.[6][9]
Q2: How do I choose the right base for my methylation reaction?
A2: The choice of base depends on the acidity of the proton you are removing. For acidic protons like those on phenols and carboxylic acids, weaker bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are often sufficient.[4][5] For less acidic protons, such as those on some amines or alcohols, a stronger base like sodium hydroxide (NaOH) may be necessary.[6] The base should be strong enough to deprotonate the substrate but not so strong that it promotes side reactions.
Q3: What solvent should I use for my this compound methylation?
A3: Common solvents for DMS methylation include acetone, dimethylformamide (DMF), and in some cases, the reaction can be run neat with an excess of DMS acting as the solvent.[4][5] The choice of solvent depends on the solubility of your substrate and the required reaction temperature. The solvent should be inert to the reaction conditions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4][5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Other techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can also be used.
Q5: How do I properly quench the reaction and dispose of residual this compound?
A5: To quench the reaction, slowly add a basic solution such as sodium hydroxide (1 mol/L), sodium carbonate (1 mol/L), or ammonium hydroxide (1.5 mol/L) to the reaction mixture, typically with cooling.[9] This will hydrolyze any remaining this compound. The final reaction mixture should be tested for the absence of DMS before disposal. Always follow your institution's guidelines for the disposal of hazardous waste.
Experimental Protocols
Protocol 1: O-Methylation of a Phenol
This protocol describes a general procedure for the methylation of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate
-
This compound (DMS)
-
Potassium carbonate (K2CO3), powdered
-
Acetone
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate in acetone.
-
Add 1.5-2.0 equivalents of powdered potassium carbonate to the solution.
-
Slowly add 1.1-1.5 equivalents of this compound dropwise to the stirred suspension at room temperature.[4]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: N-Methylation of a Secondary Amine
This protocol provides a general method for the methylation of a secondary amine.
Materials:
-
Secondary amine substrate
-
This compound (DMS)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine substrate in DMF.
-
Add 1.5 equivalents of sodium bicarbonate to the solution.
-
Slowly add 1.1 equivalents of this compound dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water (3 x volumes) and then with brine to remove the DMF.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for this compound methylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. LCSS: this compound [web.stanford.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. enovatia.com [enovatia.com]
- 8. Workup [chem.rochester.edu]
- 9. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dimethyl Sulfate Hydrolysis in Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hydrolysis of dimethyl sulfate (B86663) (DMS) during chemical reactions. Dimethyl sulfate is a potent methylating agent, but its reactivity with water can lead to experimental inconsistencies and the formation of undesirable byproducts.[1] This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate these challenges.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low reaction yield or incomplete methylation. | Hydrolysis of DMS reduces its effective concentration. | - Ensure all reactants, solvents, and glassware are scrupulously dry. - Consider using a non-aqueous solvent if compatible with your reaction. - Add the DMS slowly to the reaction mixture to control any exothermic reaction that could accelerate hydrolysis. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2] |
| Formation of unexpected byproducts. | DMS hydrolysis produces methanol (B129727) and sulfuric acid, which can participate in side reactions.[3] | - Lower the reaction temperature to slow down the rate of hydrolysis. - Use a base to neutralize the sulfuric acid as it forms, if compatible with your desired reaction. - Optimize the reaction time; prolonged reaction times can lead to increased hydrolysis. |
| Inconsistent results between batches. | Varying levels of adventitious water in reagents or solvents. | - Use freshly distilled or high-purity anhydrous solvents. - Store hygroscopic reagents in a desiccator. - Quantify the water content of your starting materials before the reaction. |
| Difficulty in quenching the reaction and isolating the product. | Unreacted DMS continues to hydrolyze during workup, affecting pH and product stability. | - Quench the reaction with a suitable reagent such as ammonium (B1175870) hydroxide (B78521), sodium hydroxide, or sodium carbonate solution to rapidly degrade residual DMS.[4][5][6] - Perform the workup at a lower temperature to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound hydrolyze?
A1: The rate of DMS hydrolysis is significantly influenced by temperature and pH. It hydrolyzes slowly in cold water but the reaction is rapid in warm water, acidic, or alkaline solutions.[3] For instance, the hydrolysis of the first methyl group is much faster than the second.[7]
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound occurs in a stepwise manner. The initial hydrolysis yields methylsulfuric acid and methanol. The methylsulfuric acid can then further hydrolyze to sulfuric acid and another molecule of methanol.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions. This includes using dry solvents and glassware and running the reaction under an inert atmosphere. Lowering the reaction temperature will also slow the rate of hydrolysis. The presence of a more nucleophilic reagent than water can also competitively inhibit hydrolysis.[8]
Q4: What is the safest way to quench a reaction containing this compound?
A4: Excess this compound should be quenched by slowly adding the reaction mixture to a cold solution of a base, such as 1 M sodium hydroxide, 1.5 M ammonium hydroxide, or 1 M sodium carbonate.[5][6] This should be done in a fume hood with appropriate personal protective equipment, as the reaction can be exothermic.[4] Ammonia is a specific antidote for DMS and should be readily available.[9]
Q5: How can I confirm that all the this compound has been destroyed after quenching?
A5: Analytical methods such as gas chromatography-mass spectrometry (GC-MS) can be used to detect residual DMS in the reaction mixture.[10][11] Given that DMS is unstable in aqueous solutions, another approach is to detect its hydrolysis product, monomethyl sulfate, using ion chromatography.[12]
Quantitative Data on DMS Hydrolysis
The rate of this compound hydrolysis is dependent on various factors. The following table summarizes the kinetic data under specific conditions.
| Temperature (°C) | Solvent/Conditions | Rate Constant (k) | Reference |
| 65 | Methanol with 14.3-21.9 mol% water | 1.3 x 10⁻⁴ L/mol·s | [8] |
| 25 | Water | Data can be calculated from empirical equations provided in the source. | [7] |
Note: The rate of hydrolysis is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Methylation Reaction Minimizing DMS Hydrolysis
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon gas.
-
Reagents: Use anhydrous solvents and ensure all solid reagents are free of moisture.
-
Reaction Setup: Dissolve the substrate in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.
-
DMS Addition: Add this compound dropwise to the reaction mixture, maintaining the desired temperature with a cooling bath if necessary.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly transfer it to a separate flask containing a cold solution of 1.5 M ammonium hydroxide or 1 M sodium hydroxide to quench any unreacted DMS.
-
Workup: Proceed with the standard aqueous workup and product isolation.
Protocol 2: Monitoring DMS Hydrolysis by GC-MS
-
Sample Preparation: At various time points, withdraw an aliquot of the reaction mixture. Quench the aliquot immediately in a cold, basic solution (e.g., ammonium hydroxide) to stop further reaction and hydrolysis.
-
Extraction: Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS. Use a validated method with a known standard to quantify the amount of DMS present.[10]
Visualizations
Caption: Stepwise hydrolysis pathway of this compound.
Caption: Workflow for minimizing DMS hydrolysis in a reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemstock.ae [chemstock.ae]
- 3. This compound (HSG 29, 1989) [inchem.org]
- 4. reddit.com [reddit.com]
- 5. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. enovatia.com [enovatia.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Determination of low ppm levels of this compound in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DGUV Information 213-507 Translation - BG RCI [bgrci.de]
- 12. CN113848279A - Method for detecting residual reagent this compound in medicine - Google Patents [patents.google.com]
Technical Support Center: Dimethyl Sulfate Methylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-methylation when using dimethyl sulfate (B86663) (DMS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-methylation with dimethyl sulfate?
A1: Over-methylation, the addition of more methyl groups than desired, is a common issue when using this compound. The primary cause is the high reactivity of DMS, a potent and cost-effective methylating agent.[1] Over-methylation is particularly prevalent in the N-methylation of primary amines, which can lead to the formation of undesired quaternary ammonium (B1175870) salts. The reaction proceeds via an SN2 mechanism, where the nucleophilicity of the mono-methylated product can still be high enough to react with remaining DMS, leading to a di-methylated or poly-methylated product.
Q2: How can I control the stoichiometry of my reaction to prevent over-methylation?
A2: Precise control of stoichiometry is crucial. Using a minimal excess of this compound is recommended. For selective mono-methylation, it is often best to use a slight deficiency or a 1:1 molar ratio of this compound to the substrate's reactive site. The second methyl group of DMS is transferred more slowly than the first, which can be leveraged to achieve selectivity.[1]
Q3: What is the role of temperature in controlling methylation, and what are the recommended temperature ranges?
A3: Temperature plays a significant role in reaction kinetics. Lowering the reaction temperature can help control the reaction rate and improve selectivity for mono-methylation by favoring the kinetic product over the thermodynamic product. It is often advisable to start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm it to room temperature or the desired reaction temperature. For instance, in the methylation of gallic acid, the temperature is initially kept between 30-35°C and then raised.[2]
Q4: How does the choice of base and solvent affect the outcome of the methylation reaction?
A4: The choice of base and solvent is critical for controlling the selectivity of the methylation reaction.
-
Base: A carefully chosen base can selectively deprotonate the desired functional group. For example, in the regioselective methylation of salicylic (B10762653) acid, sodium bicarbonate (NaHCO₃) is used to selectively deprotonate the carboxylic acid over the phenolic hydroxyl group.[3] Stronger bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are used for less acidic substrates. The amount of base should also be carefully controlled.
-
Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are generally preferred for SN2 reactions. In some cases, DMS itself can act as both the methylating agent and the solvent.[3]
Q5: How can I monitor the progress of my methylation reaction to avoid over-methylation?
A5: Monitoring the reaction progress is essential to stop the reaction once the desired product is formed and before significant over-methylation occurs. Common techniques for monitoring include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.[3]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for quantitative analysis of volatile compounds, allowing for the determination of the ratio of mono- to di-methylated products.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile compounds and provides quantitative data on product distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and determine the structure and relative amounts of products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of di-methylated or poly-methylated product observed. | Excess this compound: The stoichiometry of the methylating agent is too high. | Reduce the molar equivalents of this compound. Start with a 1:1 or even slightly less than 1:1 ratio of DMS to the substrate's reactive site. |
| Reaction temperature is too high: Higher temperatures can increase the rate of the second methylation. | Perform the reaction at a lower temperature. Consider starting at 0 °C and slowly warming to room temperature. | |
| Rapid addition of this compound: A high local concentration of DMS can promote over-methylation. | Add the this compound dropwise or via a syringe pump over an extended period to maintain a low concentration. | |
| Incorrect base or base concentration: A strong base might generate a highly reactive nucleophile that is prone to over-methylation. | Use a milder base or reduce the amount of base. For substrates with multiple reactive sites, choose a base that selectively deprotonates the desired site. | |
| Low or no conversion to the methylated product. | Insufficient this compound: The amount of methylating agent is too low. | Gradually increase the molar equivalents of this compound while carefully monitoring the reaction for the onset of over-methylation. |
| Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. | |
| Inactive or inappropriate base: The substrate is not being sufficiently deprotonated to initiate the reaction. | Ensure the base is fresh and anhydrous. Consider using a stronger base if the substrate is not very acidic. | |
| Poor solvent choice: Reactants may not be fully dissolved or the solvent may be inhibiting the reaction. | Choose a solvent in which all reactants are soluble. Aprotic polar solvents are generally good for SN2 reactions. | |
| Reaction is difficult to control and proceeds too quickly. | High concentration of reactants: The reaction rate is too high due to high concentrations. | Dilute the reaction mixture by using more solvent. |
| Reaction temperature is too high. | Start the reaction at a lower temperature and maintain it at a lower temperature throughout. | |
| Formation of undesired side products (other than over-methylation). | Presence of multiple nucleophilic sites: this compound is reacting with other functional groups on the substrate. | Use a protecting group strategy to temporarily block other reactive sites. The choice of base can also influence regioselectivity. |
| Reaction with solvent: The solvent may be reacting with the this compound. | Choose an inert solvent that does not have nucleophilic functional groups. |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation of an Aniline (B41778) Derivative
This protocol provides a general procedure for the selective mono-N-methylation of an aniline derivative, with a focus on minimizing the formation of the di-methylated byproduct.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone (B3395972), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
To the flask, add the aniline derivative (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to dissolve the aniline derivative.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 - 1.1 eq) dropwise to the stirred suspension over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed and before significant formation of the di-methylated product is observed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Quenching and Work-up Procedure to Destroy Excess this compound
It is critical to safely quench any unreacted this compound at the end of the reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Aqueous ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH) solution (10%)
-
Ice bath
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add an excess of aqueous ammonia or 10% sodium hydroxide solution to the cooled and stirred reaction mixture. This should be done in a fume hood as the reaction can be exothermic.
-
Stir the mixture for at least one hour at room temperature to ensure all the this compound has been hydrolyzed.
-
Proceed with the standard aqueous work-up and extraction of the product.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of trace levels of this compound in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Dimethyl Sulfate Reactions
Welcome to the technical support center for dimethyl sulfate (B86663) (DMS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methylation experiments. Dimethyl sulfate is a powerful and cost-effective methylating agent; however, its high reactivity and toxicity necessitate careful handling and well-optimized reaction conditions to ensure high yields and minimize side products.[1] This guide provides answers to frequently asked questions and solutions to common problems encountered during this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low yields in my this compound methylation reaction?
Low yields in this compound reactions can stem from several factors:
-
Hydrolysis of this compound: this compound reacts with water, which can be present in your solvent or reagents, leading to its decomposition.[2][3] This hydrolysis is faster in warm water or acidic solutions.[2][4]
-
Side Reactions: The substrate may have multiple reactive sites (e.g., both -OH and -NH groups), leading to a mixture of O- and N-methylated products and reducing the yield of the desired product.[5] Over-methylation to form quaternary ammonium (B1175870) salts is also a common side reaction when methylating amines.[6]
-
Incomplete Reaction: This can be due to insufficient reagent stoichiometry, low reaction temperature, or short reaction times.
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Suboptimal Base: The choice and amount of base are critical for deprotonating the substrate to facilitate methylation. An inappropriate base can lead to side reactions or incomplete deprotonation.[7][8]
-
Product Loss During Workup: The desired product might be lost during extraction or purification steps, especially if it has some water solubility.[6]
Q2: How can I minimize the hydrolysis of this compound in my reaction?
To minimize the hydrolysis of this compound, it is crucial to work under anhydrous (dry) conditions.
-
Use Dry Solvents: Ensure that your reaction solvents are thoroughly dried using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
-
Dry Reagents: Dry your substrate and any other reagents before adding them to the reaction mixture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Q3: How do I choose the right base for my this compound methylation?
The choice of base is critical and depends on the pKa of the proton being removed from your substrate.
-
For Phenols and Carboxylic Acids: Relatively weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often sufficient.[7][8] Using a weaker base can improve selectivity if other more acidic protons are present.
-
For Amines and Alcohols: Stronger bases such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are commonly used.[9][10]
-
Phase Transfer Catalysis: For reactions in a two-phase system, a phase transfer catalyst can be employed to facilitate the reaction between the water-soluble base and the organic-soluble substrate.
Q4: I am getting a mixture of O-methylated and N-methylated products. How can I improve selectivity?
Achieving selectivity between O- and N-methylation can be challenging. Here are some strategies:
-
Choice of Base: A carefully chosen base can selectively deprotonate one functional group over another. For example, a weaker base might preferentially deprotonate a more acidic phenol (B47542) over a less acidic amine.
-
Hard and Soft Acid-Base (HSAB) Theory: this compound is considered a "hard" methylating agent. According to HSAB theory, hard electrophiles prefer to react with hard nucleophiles. The oxygen of a phenoxide is a harder nucleophile than the nitrogen of an amine, which can favor O-methylation. To enhance N-methylation, a "softer" methylating agent like methyl iodide might be considered, though this may not always be practical.[5]
-
Protecting Groups: If selectivity cannot be achieved directly, consider using protecting groups to temporarily block one of the reactive sites.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the purity and age of the this compound. It can degrade over time, especially if exposed to moisture. |
| Insufficient Base | Ensure at least a stoichiometric amount of base is used. For substrates with low acidity, a stronger base may be required. |
| Low Reaction Temperature | Increase the reaction temperature. Many methylation reactions require heating to proceed at a reasonable rate.[7][8] |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
| Poor Solubility | Choose a solvent in which all reactants are soluble. Gentle heating or using a co-solvent may improve solubility. |
Experimental Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane).
-
On a TLC plate, spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp or by using a staining agent.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Over-methylation | Use a stoichiometric amount of this compound or a slight excess. Adding the this compound slowly to the reaction mixture can also help control the reaction. |
| Reaction at Multiple Sites | Consider using a milder base or a different solvent to improve selectivity. Protecting groups may be necessary to block unwanted reactive sites. |
| Hydrolysis Byproducts | Ensure anhydrous conditions to prevent the formation of methanol and sulfuric acid from the hydrolysis of this compound.[2] |
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields.
Data Presentation
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Reactivity | Cost | Toxicity | Key Considerations |
| This compound (DMS) | High[1] | Low[1][11] | High (Carcinogenic, Mutagenic)[12][13] | Requires stringent safety protocols.[14] |
| Methyl Iodide (MeI) | High[1] | High[1] | Moderate | Can be less selective and lead to over-methylation.[6] |
| Dimethyl Carbonate (DMC) | Low[1] | Moderate | Low | Often requires higher temperatures and catalysts.[1][15] |
Table 2: Common Solvents for this compound Reactions
| Solvent | Properties | Typical Use Cases |
| Acetone | Polar aprotic | General purpose, good solubility for many organic compounds. |
| Acetonitrile | Polar aprotic | Good for reactions requiring a non-reactive, polar environment. |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point, good for reactions requiring elevated temperatures. |
| Dichloromethane (DCM) | Non-polar | Used for extractions and as a reaction solvent for non-polar substrates. |
| Toluene | Non-polar | High boiling point, can be used for azeotropic removal of water. |
Experimental Protocols
General Protocol for N-methylation of an Amino Acid Derivative [9]
This is a general guideline and may need to be optimized for your specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the amino acid derivative and a catalytic amount of water in a suitable dry solvent (e.g., THF).
-
Deprotonation: Cool the suspension in an ice bath and add sodium hydride (NaH) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Methylation: Cool the reaction mixture again in an ice bath and add this compound dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Safety Note: this compound is highly toxic and a probable human carcinogen.[13][16] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14] Have a quenching solution (e.g., concentrated ammonia (B1221849) or alkali solution) readily available to neutralize any spills.[12][17]
Reaction Pathway: N-methylation of an Amine
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (EHC 48, 1985) [inchem.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. clinichrom.com [clinichrom.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epa.gov [epa.gov]
- 17. echemi.com [echemi.com]
Technical Support Center: Managing Dimethyl Sulfate Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving dimethyl sulfate (B86663) (DMS). Given that dimethyl sulfate is highly toxic, carcinogenic, and corrosive, all handling and reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound (DMS) so exothermic?
A1: The high reactivity of this compound as a potent methylating agent is the primary reason for its exothermic nature.[2] It reacts readily with a wide range of nucleophiles, including water, amines, phenols, and thiols.[3] The hydrolysis of DMS with water, for instance, is an exothermic process that produces sulfuric acid and methanol.[2][4] Furthermore, neutralization or quenching reactions with bases like concentrated ammonia (B1221849) can be extremely violent.[2]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a severe and multifaceted hazard. It is:
-
Highly Toxic and Poisonous: It can be fatal if inhaled, ingested, or absorbed through the skin.[2][4] Lethal concentrations can be as low as 97 ppm for 10 minutes in humans.[2]
-
Carcinogenic and Mutagenic: DMS is a suspected human carcinogen and a known mutagen.[3][5]
-
Corrosive: It is corrosive to metals and biological tissues.[2]
-
Delayed Symptoms: A particularly insidious danger is that the symptoms of exposure can be delayed for up to 12 hours, which may lead to unnoticed exposure to lethal quantities.[2]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling DMS?
A3: Due to its high toxicity and ability to be absorbed through the skin, stringent PPE is required. Always use:
-
A certified chemical fume hood to avoid vapor inhalation.[1]
-
Chemical safety goggles and a face shield. [1]
-
Impermeable gloves , such as butyl rubber or Viton. Double-gloving is highly recommended.[1]
-
A flame-resistant lab coat. [1]
Q4: What are appropriate quenching agents for residual DMS in a reaction?
A4: Unreacted DMS must be neutralized before workup and disposal. Suitable quenching agents are aqueous solutions of bases, such as 1M sodium hydroxide, 1M sodium carbonate, or 1.5M ammonium (B1175870) hydroxide.[6] The quenching process is itself exothermic and must be performed with caution, typically by slowly adding the quenching solution to the cooled reaction mixture.[7] For non-water miscible systems, a 28% aqueous ammonia solution followed by phase separation has been shown to be effective.[7]
Q5: Are there safer alternatives to this compound for methylation?
A5: Yes, depending on the substrate and reaction conditions, safer alternatives exist. Dimethyl carbonate (DMC), for example, is an eco-friendly methylating agent that can be used for O-methylation of phenols and flavonoids, avoiding the high toxicity of DMS.[8][9]
Troubleshooting Guide
Q: My reaction temperature is increasing uncontrollably. What should I do?
A: An uncontrolled temperature rise indicates a potential runaway reaction.
-
Immediate Action: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system (e.g., lower the bath temperature, ensure good thermal contact).
-
Emergency Preparedness: Have an appropriate quenching agent and a larger vessel for dilution ready. If the reaction cannot be brought under control, it may need to be quenched by carefully and slowly transferring it to a vessel containing a cold quenching solution.
-
Evacuation: If the situation becomes unsafe, evacuate the area and alert safety personnel.
Q: I observe a pressure buildup in my sealed reaction vessel. What is the cause and how should I respond?
A: Pressure can build up due to the formation of gaseous byproducts or an increase in vapor pressure from an uncontrolled exotherm.
-
Identify Cause: The reaction of DMS with certain substrates or residual water can generate heat, increasing the vapor pressure of the solvent. Decomposition can also form gases.
-
Immediate Action: Cool the reaction vessel immediately to reduce the internal pressure.
-
Vent Safely: If the vessel is equipped with a pressure-release system, ensure it is functioning. For standard lab glassware, carefully and intermittently raising the stopper to release pressure may be necessary, but this must be done with extreme caution behind a blast shield in a fume hood.[10] It is best practice to avoid tightly sealing such reactions and instead use a reflux condenser or a Bunsen valve to prevent pressure buildup.[10]
Q: My methylation reaction is incomplete, even after the standard reaction time. What could be the issue?
A: Several factors could lead to an incomplete reaction.
-
DMS Degradation: this compound can be hydrolyzed by adventitious water in your reagents or solvent.[11] If the bottle has been open for a long time or improperly sealed, the reagent may have degraded.[12]
-
Insufficient Base: Many methylation reactions require a base to deprotonate the substrate. Ensure the stoichiometry and strength of the base are correct for your specific reaction.
-
Low Temperature: While temperature control is critical to prevent a runaway, operating at too low a temperature can significantly slow the reaction rate. A careful, controlled temperature increase may be necessary.
-
Poor Mixing: In heterogeneous mixtures, ensure that stirring is adequate to facilitate contact between the reactants.
Q: How do I handle and decontaminate a small spill of DMS within a fume hood?
A:
-
Containment: Stop the spread of the liquid using an absorbent spill kit material.[7]
-
Neutralization: Gently spray or apply a dilute quenching solution (e.g., 5% ammonia or dilute sodium hydroxide) onto the absorbent material.[7][13] Be aware that this neutralization is exothermic.
-
Disposal: Collect the neutralized absorbent material into a sealed container for hazardous waste disposal according to your institution's regulations.
-
Decontamination: Wipe the affected surface with the quenching solution, followed by water.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₄S | [3] |
| Molar Mass | 126.13 g/mol | [3] |
| Appearance | Colorless, oily liquid | [2] |
| Density | 1.33 g/mL | [3] |
| Boiling Point | 188 °C (decomposes) | [3] |
| Flash Point | 83 °C (182 °F) | [2] |
| Vapor Pressure | 0.1 - 0.5 mmHg at 20 °C | [2][3] |
| LC₅₀ (rat, 4 hr) | 45 ppm | [3] |
| LD₅₀ (rat, oral) | 205 mg/kg | [3] |
Table 2: Kinetic Data for this compound Decomposition Pathways at 65 °C
| Reaction | Rate Constant (k) | Conditions | Reference |
| Methanolysis (DMS + CH₃OH) | 3.1 x 10⁻⁵ L/mol·s | In methanol | [11][14] |
| Hydrolysis (DMS + H₂O) | 1.3 x 10⁻⁴ L/mol·s | In methanol/water mixture | [11][14] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Methylation
Disclaimer: This is a generalized procedure and must be adapted based on the specific substrate, scale, and reaction kinetics. A thorough risk assessment must be performed before starting any experiment.[10]
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel for DMS addition, and a reflux condenser.[10]
-
The top of the condenser should be fitted with a drying tube or an inert gas inlet to protect the reaction from atmospheric moisture.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) on a magnetic stirrer plate.
-
-
Reaction Preparation:
-
In the flask, dissolve the substrate and any required base in an appropriate anhydrous solvent.
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
-
Controlled Addition of DMS:
-
Charge the dropping funnel with the required amount of this compound.
-
Add the DMS to the cooled, stirred reaction mixture dropwise at a rate that maintains the internal temperature within a safe, predetermined range (e.g., below 10 °C). Constant monitoring of the temperature is critical.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period.
-
The reaction may then be allowed to slowly warm to room temperature or be gently heated to drive it to completion, depending on the specific protocol. Always monitor for any delayed exotherm.
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Slowly and carefully add a quenching solution (e.g., 1.5M ammonium hydroxide) to destroy any excess DMS. Monitor the temperature during this process as it is also exothermic.
-
Protocol 2: Safe Quenching and Waste Neutralization
-
Prepare Quenching Solution: Prepare a sufficient volume of a suitable quenching solution (e.g., 1M NaOH or 1.5M NH₄OH) in a separate flask, and cool it in an ice bath.[6]
-
Cool the Reaction Mixture: Ensure the completed reaction mixture containing residual DMS is thoroughly cooled in an ice bath.
-
Slow Addition: With vigorous stirring, slowly add the cold quenching solution to the reaction mixture. Alternatively, the reaction mixture can be slowly transferred to the cold quenching solution. The latter is often preferred for larger scales as it ensures the DMS is always in the presence of excess neutralizing agent.
-
Test for Completion: After the addition is complete and the exotherm has subsided, allow the mixture to stir for a period (e.g., 15-60 minutes) to ensure complete destruction of the DMS.[6] The final mixture can be tested for the absence of mutagenicity if required.[6]
-
Disposal: The neutralized aqueous waste should be disposed of in accordance with local environmental regulations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. enovatia.com [enovatia.com]
- 12. reddit.com [reddit.com]
- 13. Sciencemadness Discussion Board - this compound, cheapest preparation, OTC ! - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving Dimethyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe and effective work-up of chemical reactions involving dimethyl sulfate (B86663) (DMS). Dimethyl sulfate is a potent methylating agent, but it is also highly toxic, corrosive, and a probable human carcinogen.[1][2] Strict adherence to safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when working with this compound?
A1: Due to its hazardous nature, all work with this compound must be conducted in a certified chemical fume hood.[1][3] Always wear appropriate personal protective equipment (PPE), including:
-
Gloves: Impermeable gloves such as butyl rubber or Viton are recommended. Double-gloving is a good practice.[3]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[3]
-
Lab Coat: A flame-resistant lab coat should be worn.[3]
-
Avoid inhalation of vapors and any contact with skin or eyes.[3]
Q2: What should I do in case of a this compound spill?
A2:
-
Minor Spills (in a fume hood): Absorb the spill with an absorbent material like a spill pillow or soda ash.[1][4] The contaminated material should then be neutralized.
-
Major Spills: Evacuate the area immediately and alert the appropriate emergency response team. Respiratory protection may be necessary.[1]
-
For cleanup, wear full body protective clothing with a self-contained breathing apparatus.[2][4] Prevent the spill from entering drains.[4] Neutralize the remaining product with a slurry of soda ash or slaked lime in water.[4]
Q3: How do I quench unreacted this compound in my reaction mixture?
A3: Unreacted this compound must be neutralized before work-up. The most common quenching agents are aqueous solutions of sodium hydroxide (B78521) (NaOH), ammonium (B1175870) hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃).[5][6] The choice of quenching agent may depend on the reaction solvent and the desired pH of the final mixture. Concentrated ammonia (B1221849) can react violently with DMS and should be avoided.[7]
Q4: Can I quench this compound in a non-aqueous solvent system?
A4: Yes. Even if your reaction solvent is not miscible with water, you can use an aqueous quenching solution. The hydrolysis of this compound produces methanol (B129727) and sulfuric acid, which are soluble in water.[8][9] This helps to draw more DMS into the aqueous phase for neutralization. Vigorous stirring is crucial to ensure efficient quenching.
Q5: What are the products of this compound quenching?
A5:
-
With Sodium Hydroxide or Sodium Carbonate: The primary products are methanol and sodium sulfate.[5][6]
-
With Ammonium Hydroxide: The products include methylamine, dimethylamine, trimethylamine, and methanol.[5][6]
Q6: How long does it take to completely quench this compound?
A6: The reaction time for complete destruction of DMS depends on the solvent and the quenching agent. For undiluted DMS or DMS in water-miscible solvents like methanol or ethanol, quenching with NaOH, Na₂CO₃, or NH₄OH can be complete in as little as 15 minutes after the mixture becomes homogeneous.[5] For other solvents, it may take longer (see the data table below).
Q7: How should I dispose of waste containing this compound?
A7: All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be treated as hazardous waste.[1] The neutralized mixture should ideally stand for 24 hours before disposal according to your institution's guidelines.[4] Any material that has come into contact with DMS, such as paper towels or gloves, should also be treated as hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient quenching agent, inadequate stirring, or insufficient reaction time. | Add more quenching solution and stir vigorously for an extended period. Test for the presence of residual DMS if a suitable analytical method is available. |
| Violent Reaction During Quenching | Quenching solution is too concentrated, or the addition is too rapid. | Always add the quenching solution slowly and with cooling (e.g., in an ice bath). Avoid using concentrated ammonia.[7] |
| Emulsion Formation During Work-up | High concentration of polar aprotic solvents like DMF or DMSO. | Dilute the reaction mixture with a large volume of water before extracting with a non-polar solvent. Washing the organic layer with brine can also help break emulsions. |
| Product Degradation | The pH of the quenching solution is too high or too low for your product's stability. | Choose a quenching agent that results in a pH range suitable for your product. For example, sodium carbonate will result in a less basic solution than sodium hydroxide. |
Quantitative Data Summary
The following table summarizes the reaction times for the complete destruction of this compound with various quenching agents and in different solvents.
| Quenching Agent | Solvent | Reaction Time |
| 1 M Sodium Hydroxide | Undiluted DMS | 15 minutes (after homogeneity)[5] |
| 1 M Sodium Hydroxide | Methanol, Ethanol, DMSO, DMF | 15 minutes[5] |
| 1 M Sodium Hydroxide | Acetone | 1 hour[5] |
| 1 M Sodium Hydroxide | Acetonitrile | 3 hours[5] |
| 1 M Sodium Hydroxide | Toluene, p-Xylene, Benzene, 1-Pentanol, Ethyl Acetate, Chloroform, Carbon Tetrachloride | 1 day[5] |
| 1 M Sodium Carbonate | (Same as above) | (Same as above)[5] |
| 1.5 M Ammonium Hydroxide | (Same as above) | (Same as above)[5] |
Experimental Protocols
Protocol 1: General Procedure for Quenching this compound with Aqueous Sodium Hydroxide
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-10 °C using an ice bath.
-
Preparation of Quenching Solution: Prepare a 1 M solution of sodium hydroxide in water.
-
Slow Addition: Slowly add the 1 M NaOH solution to the cooled and stirred reaction mixture. Monitor the temperature to ensure it does not rise significantly.
-
Stirring: Continue to stir the mixture vigorously at room temperature for the time indicated in the data table above, depending on the solvent used.
-
pH Check: Check the pH of the aqueous layer to ensure it is basic (pH > 12), indicating an excess of NaOH.[10]
-
Work-up: Proceed with the standard aqueous work-up and extraction of your product.
Protocol 2: Quenching this compound with Aqueous Ammonium Hydroxide
-
Cooling: Cool the reaction mixture to below 15 °C in an ice bath.[10]
-
Slow Addition: Slowly add a 1.5 M aqueous solution of ammonium hydroxide to the stirred reaction mixture.
-
Stirring: Continue to stir the mixture at room temperature for the appropriate amount of time (see data table).
-
Work-up: Proceed with the standard aqueous work-up.
Workflow and Decision Making
Caption: Decision workflow for the safe work-up of reactions involving this compound.
References
- 1. LCSS: this compound [web.stanford.edu]
- 2. aarti-industries.com [aarti-industries.com]
- 3. benchchem.com [benchchem.com]
- 4. chemstock.ae [chemstock.ae]
- 5. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIMETHYL SULPHATE - Ataman Kimya [atamanchemicals.com]
- 7. This compound (EHC 48, 1985) [inchem.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Dimethyl Sulfate (DMS) Impurity Detection and Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and removal of dimethyl sulfate (B86663) (DMS) impurities from products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control dimethyl sulfate (DMS) levels in pharmaceutical products?
A1: this compound is a potent genotoxic and carcinogenic compound.[1] Regulatory bodies have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs) and drug products to ensure patient safety. The acceptable intake for DMS is often based on the Threshold of Toxicological Concern (TTC), which is 1.5 µg per person per day.[1][2]
Q2: What are the common analytical techniques for detecting DMS impurities?
A2: Several sensitive analytical methods are available for the detection of DMS. The most common are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Ion chromatography has also been reported for the detection of monomethyl sulfate (MMS), a hydrolysis product of DMS.[4]
Q3: How can I remove or quench residual DMS from my reaction mixture?
A3: Residual DMS can be effectively removed or quenched through hydrolysis. This can be achieved by treatment with aqueous solutions of bases like sodium hydroxide (B78521) (1 M), sodium carbonate (1 M), or ammonium (B1175870) hydroxide (1.5 M).[5][6] The choice of quenching agent may depend on the stability of your product and the solvent system used.[6]
Q4: How stable is DMS in different solvents?
A4: The stability of DMS varies significantly depending on the solvent and the presence of nucleophiles like water. DMS hydrolyzes in water, with a half-life of about 1.1 hours at 25°C and pH 7.[7] Hydrolysis is catalyzed by both acidic and basic conditions.[7] In anhydrous aprotic solvents, DMS is more stable. The reaction time for complete destruction of DMS is much shorter in water-miscible solvents compared to water-immiscible solvents when using aqueous quenching agents.[6]
Troubleshooting Guides
Detection Issues
Problem: I am observing a DMS peak in my blank or getting inconsistent, high results in my GC-MS analysis.
-
Possible Cause: A common issue is the in-source formation of DMS from the thermal decomposition of monomethyl sulfate (MMS) in the hot GC injector.[8]
-
Troubleshooting Steps:
-
Lower the injector temperature: If possible, reduce the GC inlet temperature to minimize the thermal degradation of MMS.
-
Use a derivatization agent: Derivatize DMS prior to injection. Tertiary amines like aminophenazone can be used as derivatizing agents, which react with DMS under milder conditions to form a more stable product for analysis.[9]
-
Use LC-MS/MS: Consider using LC-MS/MS, which operates at lower temperatures and can often analyze both DMS and MMS without derivatization or thermal degradation.[2]
-
Use an internal standard: Employ a deuterated internal standard (d6-DMS) to improve accuracy and precision, which can help compensate for matrix effects and variability.[8]
-
Problem: My DMS recovery is low during sample preparation.
-
Possible Cause: DMS is susceptible to hydrolysis, especially in the presence of water or other nucleophiles in the sample matrix.
-
Troubleshooting Steps:
-
Work quickly and at low temperatures: Minimize the time between sample preparation and analysis. Perform extractions and other sample handling steps at reduced temperatures to slow down hydrolysis.
-
Use a non-aqueous workup: If your product is soluble in a water-immiscible organic solvent, consider a liquid-liquid extraction into a solvent like methyl tert-butyl ether (MTBE) to separate it from aqueous components.[2]
-
Ensure dry solvents and glassware: Use anhydrous solvents and thoroughly dried glassware to prevent premature hydrolysis of DMS.
-
Removal Issues
Problem: The quenching of DMS in my two-phase (organic/aqueous) system is slow or incomplete.
-
Possible Cause: Inefficient mixing between the organic and aqueous phases is limiting the contact between DMS and the quenching agent.
-
Troubleshooting Steps:
-
Increase agitation: Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
Use a phase-transfer catalyst: Consider adding a phase-transfer catalyst to facilitate the transfer of the quenching agent (e.g., hydroxide ions) into the organic phase.
-
Increase reaction time and/or temperature: If your product is stable, increasing the reaction time or temperature can improve the rate of quenching.[6]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for DMS Detection
| Analytical Method | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | 0.48 mg/kg to 0.6 µg/g[8] | High sensitivity and specificity. | Potential for in-source DMS formation from MMS.[8] |
| LC-MS/MS | 1.15 ng/mL[9] | Avoids high temperatures, reducing the risk of thermal degradation; can often detect MMS simultaneously.[2] | May require specific columns (e.g., HILIC) for good retention.[9] |
| Ion Chromatography | 15 ng/mL (for MMS)[4] | Good for detecting the hydrolysis product MMS. | Indirect detection of DMS; may require derivatization for direct analysis.[4] |
Table 2: Reaction Times for Complete Destruction of DMS with Various Quenching Agents[6]
| Solvent System | Quenching Agent | Reaction Time |
| Undiluted DMS | 1 M NaOH, 1 M Na2CO3, or 1.5 M NH4OH | 15 minutes (after homogeneity) |
| Water-miscible solvents (e.g., Methanol, Ethanol, DMSO, DMF) | 1 M NaOH, 1 M Na2CO3, or 1.5 M NH4OH | 15 minutes |
| Acetone | 1 M NaOH, 1 M Na2CO3, or 1.5 M NH4OH | 1 hour |
| Water-immiscible solvents (e.g., Toluene, Ethyl Acetate) | 1 M NaOH, 1 M Na2CO3, or 1.5 M NH4OH | 1 day |
Experimental Protocols
Protocol 1: Detection of DMS by GC-MS
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh about 250 mg of the sample into a 50 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., a buffer solution).
-
Add a known amount of deuterated DMS (d6-DMS) as an internal standard.
-
Extract the DMS from the aqueous solution using methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Rtx-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Injector Temperature: Use the lowest feasible temperature to minimize MMS degradation (e.g., 150-180°C).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for DMS and the internal standard.
-
Protocol 2: Removal of DMS by Alkaline Hydrolysis
-
Reaction Quenching:
-
Cool the reaction mixture containing residual DMS to 0-5°C in an ice bath.
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) with vigorous stirring. The amount of NaOH solution should be sufficient to neutralize any acidic components and provide an excess to hydrolyze the DMS.
-
Continue stirring at 0-5°C for at least 15 minutes for water-miscible systems. For water-immiscible systems, a longer reaction time (up to 24 hours) may be necessary.[6]
-
-
Workup:
-
After the quenching period, allow the mixture to warm to room temperature.
-
If the reaction mixture is biphasic, separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer to isolate the product.
-
-
Verification of Removal:
-
Analyze a sample of the final product using a validated analytical method (e.g., GC-MS as described in Protocol 1) to confirm that the DMS level is below the required limit.
-
Visualizations
Caption: Workflow for DMS Detection by GC-MS.
Caption: Workflow for DMS Removal by Alkaline Hydrolysis.
Caption: Troubleshooting Logic for GC-MS Detection Issues.
References
- 1. fda.gov [fda.gov]
- 2. Determination of genotoxic impurities monomethyl sulfate and this compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN113848279A - Method for detecting residual reagent this compound in medicine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Determination of trace levels of this compound in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of this compound genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Dimethyl Sulfate Methylation
Welcome to the Technical Support Center for optimizing the regioselectivity of dimethyl sulfate (B86663) (DMS) methylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired methylation outcomes in molecules with multiple nucleophilic centers.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of dimethyl sulfate methylation?
A1: Regioselectivity refers to the preference for methylation to occur at one specific functional group or position over others within a molecule that has multiple potential reaction sites. For instance, in a molecule containing both a hydroxyl (-OH) and an amino (-NH2) group, a highly regioselective methylation would predominantly yield either the O-methylated or the N-methylated product, but not a mixture of both.
Q2: What are the key factors that influence the regioselectivity of this compound methylation?
A2: The primary factors that control the regioselectivity of this compound methylation are:
-
Choice of Base: The basicity of the catalyst used can selectively deprotonate one functional group over another, thereby directing methylation to the more nucleophilic site.[1][2]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of both the substrate and the methylating agent.
-
Temperature: Reaction temperature can affect the rate of competing methylation reactions, thus influencing the product distribution.
-
Nature of the Substrate: The inherent electronic and steric properties of the substrate molecule play a crucial role in determining the most reactive site.
Q3: How can I favor O-methylation over N-methylation in a molecule containing both hydroxyl and amino groups?
A3: To favor O-methylation of a phenol (B47542) in the presence of an amine, you can employ strategies that increase the nucleophilicity of the hydroxyl group relative to the amine. One common approach is to use a base that is strong enough to deprotonate the phenol to a phenoxide, which is a potent nucleophile. For tertiary amines, which can also be methylated to form quaternary ammonium (B1175870) salts, careful control of stoichiometry and reaction conditions is crucial.
Q4: Is it possible to selectively methylate a carboxylic acid in the presence of a phenolic hydroxyl group?
A4: Yes, this is a classic example of achieving high regioselectivity. By using a weak base such as sodium bicarbonate (NaHCO₃), the more acidic carboxylic acid is selectively deprotonated to form a carboxylate anion. This carboxylate is a good nucleophile and will react with this compound, leaving the less acidic phenolic hydroxyl group intact.[1][2][3][4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound methylation experiments, aiming for improved regioselectivity.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Regioselectivity (Mixture of Isomers) | 1. Inappropriate Base: The base used may not be selective enough in deprotonating the target functional group. 2. Incorrect Solvent: The solvent may be favoring the reactivity of multiple sites. 3. Suboptimal Temperature: The reaction temperature might be promoting side reactions. | 1. Optimize Base Selection: For selective O-methylation of phenols over amines, consider a base that preferentially forms the phenoxide. For selective methylation of carboxylic acids over phenols, use a weak base like NaHCO₃.[1][2] 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., acetone, acetonitrile, THF, DMF). Aprotic solvents are generally preferred. 3. Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the desired regioisomer. |
| Formation of Quaternary Ammonium Salts (in substrates with tertiary amines) | 1. Excess this compound: Using a large excess of the methylating agent can lead to over-methylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of side reactions. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of this compound. 2. Monitor Reaction Progress: Track the reaction using techniques like TLC or LC-MS and quench it as soon as the desired product is formed. |
| Low Yield of the Desired Product | 1. Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the target functional group. 2. Decomposition of Reagents: this compound is sensitive to moisture and can decompose. 3. Steric Hindrance: The target functional group may be sterically hindered, slowing down the reaction. | 1. Re-evaluate Base and Stoichiometry: Consider a stronger base or increase the equivalents of the current base. For heterogeneous reactions, ensure efficient stirring. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Reaction Time/Temperature: If steric hindrance is an issue, cautiously increasing the reaction time or temperature may be necessary. Phase-transfer catalysts can also be beneficial in such cases. |
| Side Reactions (e.g., C-methylation) | 1. Highly Reactive Substrate: Electron-rich aromatic systems can be susceptible to C-alkylation. 2. Strongly Basic Conditions: The use of very strong bases can generate carbanions that lead to C-methylation. | 1. Milder Reaction Conditions: Use a weaker base and a lower reaction temperature. 2. Protecting Groups: Consider protecting highly activated positions on the aromatic ring if C-methylation is a significant issue. |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of this compound methylation.
Table 1: Effect of Base on the Regioselective Methylation of Salicylic (B10762653) Acid [1][2]
| Base | Product(s) | Conversion Rate (%) | Yield of Methyl Salicylate (B1505791) (%) |
| NaHCO₃ | Methyl Salicylate | 100 | 96 |
| None | Methyl Salicylate & Methyl Hydrogen Sulfate | Low | 20 (after 48h) |
In this study, this compound was also used as the solvent.
Table 2: General Comparison of Methylating Agents for Different Functional Groups [7][8][9]
| Methylating Agent | Target Functional Group | General Selectivity | Notes |
| This compound (DMS) | Phenols, Amines, Thiols, Carboxylic Acids | High reactivity, can be tuned with reaction conditions. | Highly toxic and carcinogenic, requires careful handling.[10][11] |
| Methyl Iodide (MeI) | Similar to DMS | Often used in laboratory settings. | Toxic. |
| Dimethyl Carbonate (DMC) | Phenols, Amines | Considered a "greener" alternative to DMS and MeI. Often requires higher temperatures and/or catalysts. | Lower toxicity compared to DMS and MeI. |
Experimental Protocols
Protocol 1: Regioselective Methylation of a Carboxylic Acid in the Presence of a Phenol (Synthesis of Methyl Salicylate) [1][2]
This protocol describes the selective methylation of the carboxylic acid group of salicylic acid using this compound and sodium bicarbonate.
Materials:
-
Salicylic Acid
-
This compound (DMS)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (for extraction)
-
Deionized Water
-
Anhydrous Sodium Sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add salicylic acid and an equimolar amount of sodium bicarbonate.
-
Add an excess of this compound (which also acts as the solvent).
-
Heat the reaction mixture to 90°C with vigorous stirring for approximately 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with deionized water to remove excess DMS and salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for N-Methylation of an Amine [12]
This protocol provides a general method for the N-methylation of primary or secondary amines using this compound.
Materials:
-
Amine substrate
-
This compound (DMS)
-
Anhydrous Ether (or other suitable aprotic solvent)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine substrate in anhydrous ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice-salt bath.
-
Slowly add an equimolar amount of this compound to the cooled solution with stirring.
-
After the addition is complete, continue stirring the mixture for 30 minutes, allowing it to slowly warm to room temperature.
-
The product, often a viscous liquid or solid, can be isolated by removing the solvent under reduced pressure.
-
Wash the crude product with fresh ether to remove any unreacted starting materials.
-
Further purification may be achieved by distillation, recrystallization, or column chromatography, depending on the properties of the product.
Safety Note: this compound is extremely toxic, carcinogenic, and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Visualizations
Caption: General experimental workflow for this compound methylation.
Caption: Decision logic for regioselective methylation based on base selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 4. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - this compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Common protective reagent - this compound [xrctcl.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Solvent Effects on the Rate of Dimethyl Sulfate Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the influence of solvents on the rate of methylation reactions using dimethyl sulfate (B86663) (DMS). Understanding these effects is crucial for optimizing reaction conditions, improving yields, and minimizing side products in organic synthesis and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during dimethyl sulfate methylation experiments, with a focus on solvent-related problems.
| Question/Issue | Possible Cause & Solution |
| Q1: My methylation reaction is very slow or not proceeding to completion. | Cause: The choice of solvent may be inhibiting the reaction. Polar protic solvents, such as water, methanol (B129727), and ethanol, can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity. This "caging" effect can significantly slow down the SN2 reaction rate.[1] Solution: Switch to a polar aprotic solvent. These solvents, including acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), do not have acidic protons and therefore do not strongly solvate the anionic nucleophile.[1][2] This leaves the nucleophile more "naked" and reactive, which can dramatically increase the reaction rate. For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[1] |
| Q2: I am observing significant side reactions, such as hydrolysis of this compound. | Cause: The presence of water or other protic species in the reaction mixture can lead to the hydrolysis of this compound, forming monomethyl sulfate and methanol.[3] This not only consumes the methylating agent but can also complicate the reaction workup. Solution: Ensure that your solvent and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. If water is a known byproduct of your reaction, consider using a Dean-Stark apparatus or adding molecular sieves to remove it as it forms. |
| Q3: The solubility of my substrate or reagents is low in the chosen solvent. | Cause: The polarity of the solvent may not be suitable for all reaction components. While polar aprotic solvents are generally preferred for SN2 reactions, the substrate itself may have limited solubility. Solution: Consider a solvent mixture. For example, a mixture of a polar aprotic solvent with a less polar co-solvent like toluene (B28343) or dioxane might improve the solubility of a nonpolar substrate while still providing a favorable environment for the methylation reaction. It is also important to ensure that both the substrate and the nucleophile are in solution for the reaction to proceed efficiently.[2][4] |
| Q4: I am using this compound itself as the solvent, but the reaction is still slow. | Cause: While this compound can act as a solvent, its primary role is as a reactant.[2][5] If the nucleophilicity of the substrate is low, the reaction may still be slow even with a large excess of DMS. The reaction also requires the formation of a nucleophile, often by deprotonation with a base.[6] Solution: Ensure that a suitable base is present to deprotonate the substrate and generate the active nucleophile. For example, in the methylation of salicylic (B10762653) acid, sodium bicarbonate is used to form the carboxylate anion, which is the active nucleophile.[2] Increasing the reaction temperature can also increase the reaction rate, but be mindful of potential side reactions and the boiling point of the reactants. |
Frequently Asked Questions (FAQs)
Q: Why are polar aprotic solvents generally recommended for this compound methylation?
A: this compound methylation typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6] In this mechanism, a nucleophile attacks the methyl group of DMS. The rate of this reaction is highly dependent on the reactivity of the nucleophile. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal because they can dissolve the ionic nucleophile but do not strongly solvate the anion.[1][2][7] This lack of strong solvation leaves the nucleophile with higher energy and greater reactivity, thus accelerating the SN2 reaction.
Q: How do polar protic solvents affect the rate of methylation?
A: Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles.[1][8] This hydrogen bonding creates a "solvent cage" around the nucleophile, which stabilizes it and lowers its energy. This stabilization makes the nucleophile less reactive and therefore slows down the rate of the SN2 reaction.[1]
Q: Can this compound be used as a solvent for its own reactions?
A: Yes, in some cases, an excess of this compound can serve as both the methylating agent and the solvent.[2][5] This is particularly useful in "solvent-free" reaction conditions, which can simplify the workup and reduce solvent waste. However, this approach is most effective when the substrate is sufficiently soluble in DMS.
Q: What is the role of a base in this compound methylation?
A: A base is often required to deprotonate the substrate (e.g., a phenol, carboxylic acid, or amine) to generate the more nucleophilic anionic species (e.g., phenoxide, carboxylate, or amide anion).[6] The choice of base is important and depends on the acidity of the substrate. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium bicarbonate.[9][10]
Q: Are there any safety concerns with using this compound?
A: Yes, this compound is highly toxic, carcinogenic, and corrosive.[11] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its high toxicity, it is crucial to have a plan for quenching any unreacted DMS at the end of the reaction (e.g., with an aqueous ammonia (B1221849) or sodium hydroxide solution).[10]
Data Presentation: Solvent Effects on Methylation Rate
Finding a single study with a comprehensive comparison of this compound methylation rates in various solvents is challenging. However, based on the principles of SN2 reactions and available data, we can summarize the expected trend. The table below includes a specific rate constant for a reaction in methanol and illustrates the qualitative effect of switching to a polar aprotic solvent.
| Solvent | Solvent Type | Relative Rate | Second-Order Rate Constant (k) at 65 °C (L mol⁻¹ s⁻¹) | Substrate/Reaction |
| Methanol | Polar Protic | Slower | 3.1 x 10⁻⁵ | Methanolysis of DMS |
| Acetonitrile | Polar Aprotic | Faster | Data not available for direct comparison | Expected to be significantly higher |
| DMF | Polar Aprotic | Faster | Data not available for direct comparison | Expected to be significantly higher |
| DMSO | Polar Aprotic | Faster | Data not available for direct comparison | Expected to be significantly higher |
Note: The rate constant for methanol is for the reaction of DMS with methanol itself (methanolysis).[3] While not a direct comparison of the methylation of an external nucleophile, it provides a baseline for a reaction in a polar protic solvent. The rates in polar aprotic solvents are expected to be significantly faster for the methylation of a given nucleophile due to the principles of SN2 reactions.[1][2][7]
Experimental Protocols
Methylation of Salicylic Acid using this compound as both Reagent and Solvent
This protocol is adapted from a study on the regioselective synthesis of methyl salicylate (B1505791).[2][5]
Materials:
-
Salicylic acid (SA)
-
Sodium bicarbonate (NaHCO₃)
-
This compound (DMS)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Syringe
Procedure:
-
To a 150 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (2.76 g, 20 mmol) and sodium bicarbonate (1.68 g, 20 mmol).
-
Heat the reaction mixture in a heating mantle to 90 °C for 30 minutes with stirring. This step facilitates the formation of the sodium salicylate salt.
-
Using a glass syringe, carefully add this compound (2.52 g, 1.92 mL, 40 mmol) to the reaction mixture. In this procedure, the excess DMS acts as the solvent.
-
Continue to stir the mixture magnetically at 90 °C for an additional 90 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess this compound by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonium (B1175870) hydroxide in the fume hood.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl salicylate.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Experimental Workflow for Kinetic Analysis of this compound Methylation
Caption: General workflow for a kinetic study of this compound methylation.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. enovatia.com [enovatia.com]
- 4. quora.com [quora.com]
- 5. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. leah4sci.com [leah4sci.com]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Dimethyl Sulfate Reactivity
Welcome to the technical support center for catalyst-enhanced dimethyl sulfate (B86663) (DMS) reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in reactions involving dimethyl sulfate (DMS)?
A1: this compound is a potent methylating agent used for substituting oxygen, nitrogen, and sulfur compounds.[1] A catalyst's primary role is to increase the reaction rate and improve the yield of the desired methylated product.[1] Catalysts can facilitate the reaction by enhancing the nucleophilicity of the substrate or by enabling the reaction to proceed under milder conditions, thus minimizing side reactions and decomposition of sensitive functional groups. Phase-transfer catalysts, for example, are used to transport reactants across different phases in heterogeneous reaction mixtures.[2]
Q2: What are the common types of catalysts used with this compound?
A2: Several types of catalysts can be employed to enhance DMS reactivity, depending on the substrate and reaction conditions:
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) salts (e.g., Aliquat 336) and crown ethers (e.g., dibenzo-18-crown-6) are effective in heterogeneous systems, where the reactants are in different phases (e.g., solid-liquid or liquid-liquid).[2] They work by pairing with the anionic form of the substrate, making it more soluble and reactive in the organic phase where DMS resides.
-
Bases: Strong bases like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) are often used to deprotonate the substrate (e.g., an alcohol, phenol, or amine), generating a more nucleophilic species that readily reacts with DMS.[3][4] In some cases, the reaction of NaH with a catalytic amount of water can generate highly reactive, dry NaOH, leading to faster reaction rates.[3]
-
Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide, can serve as both the solvent and catalyst.[5][6] They can significantly accelerate reaction rates, particularly for derivatization reactions used in analytical methods to detect trace amounts of DMS.[5][6]
-
Lewis Acids: In specific applications like acetalization, dialkyl sulfates including DMS can themselves act as Lewis acid-type catalysts.[7]
Q3: How do I select the appropriate catalyst for my specific methylation reaction?
A3: Catalyst selection depends on several factors:
-
Substrate Type: For O-methylation of phenols or N-methylation of amines, a base catalyst is typically required to generate the nucleophile.[3][4]
-
Reaction System: For heterogeneous (multi-phase) systems, a phase-transfer catalyst is often necessary to bring the reactants together.[2]
-
Solvent: The choice of solvent can influence catalyst solubility and effectiveness. Some ionic liquids can act as both solvent and catalyst.[5][8]
-
Desired Selectivity: In molecules with multiple reactive sites, the choice of catalyst and base can influence which site is methylated. For instance, using a mild base like sodium bicarbonate (NaHCO₃) can allow for regioselective methylation of a carboxylic acid group in the presence of a phenolic hydroxyl group.[9]
Q4: Can this compound act as a catalyst itself?
A4: Yes, in certain reactions, DMS and other dialkyl sulfates can function as Lewis acid-type catalysts.[7] This has been demonstrated in the conversion of carbonyl compounds to their corresponding acetals or ketals.[7] The catalysis can proceed even in the presence of a base, indicating a mechanism that does not rely on proton donation.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the integrity and purity of the catalyst. If using a phase-transfer catalyst, ensure it is soluble in the organic phase. |
| Insufficient Base | The substrate may not be fully deprotonated. Increase the stoichiometric amount of the base (e.g., NaOH, NaH) to ensure complete formation of the nucleophile.[3][4] |
| DMS Hydrolysis | DMS reacts with water, which reduces its availability for the methylation reaction.[10][11][12] Ensure all reagents and solvents are anhydrous, or use a water scavenger if moisture is unavoidable. |
| Poor Catalyst-Substrate Interaction | For heterogeneous reactions, ensure vigorous stirring to maximize interfacial contact. Consider changing the phase-transfer catalyst to one with better solubility or transport properties for your specific substrate.[2] |
| Low Reaction Temperature | While DMS is reactive, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature, but be mindful of potential side reactions or DMS decomposition at elevated temperatures (boiling point is 188 °C with decomposition).[13][14] |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step |
| Over-methylation | The product itself is being methylated. Reduce the amount of DMS used, shorten the reaction time, or lower the reaction temperature. |
| Reaction with Solvent | In the presence of an acid catalyst like H₂SO₄, DMS can react with methanol (B129727) to form dimethyl ether.[10][11] If this is an issue, consider an alternative solvent. |
| Hydrolysis of Product | If the product is sensitive to the basic or acidic conditions, it may degrade. Neutralize the reaction mixture promptly upon completion. |
| Oxidation of Substrate | Alkaline solutions of some substrates (e.g., gallic acid) can be sensitive to air oxidation.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.[4] |
Problem 3: Catalyst Deactivation or Poisoning
| Potential Cause | Troubleshooting Step |
| Water in the System | Water can hydrolyze DMS to form sulfuric acid and methanol, which can alter the reaction environment and potentially affect the catalyst.[12] Ensure anhydrous conditions. |
| Impurities in Reagents | Impurities in the substrate or solvent can bind to the catalyst's active sites. Purify starting materials if catalyst poisoning is suspected. |
| Coke Formation (for solid catalysts) | In high-temperature gas-phase reactions, organic deposits (coke) can form on solid acid catalysts like zeolites, leading to deactivation.[15] This is less common in typical liquid-phase DMS methylations. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Methylation of Cyclodextrins with DMS
| Catalyst | Yield of Randomly Methylated β-Cyclodextrin (RAMEB) |
| Aliquat 336 | 85% |
| Dibenzo-18-crown-6 | 70% |
| Bisglucosido-18-crown-6 | 65% |
| Without Catalyst | Trace amounts |
| Data adapted from a study on heterogeneous phase methylation of β-cyclodextrin.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of an Amino Acid Derivative
This protocol is based on a method using sodium hydride and a catalytic amount of water.[3]
-
Preparation: To a solution of the amino acid derivative in a suitable anhydrous solvent (e.g., THF), add sodium hydride (NaH) under an inert atmosphere (e.g., Argon).
-
Base Activation: Add a catalytic amount of water. The reaction between water and NaH generates highly reactive, anhydrous sodium hydroxide in situ.[3]
-
Addition of DMS: Cool the reaction mixture in an ice bath. Slowly add this compound (DMS) dropwise. Caution: DMS is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[13][14][16]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride to destroy any excess NaH and DMS.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Catalyst Screening for a Phase-Transfer Catalyzed Reaction
-
Setup: In parallel reaction vessels, combine the substrate, a non-polar organic solvent, and an aqueous solution of a base (e.g., NaOH).
-
Catalyst Addition: To each vessel, add a different phase-transfer catalyst (e.g., Aliquat 336, various crown ethers, tetrabutylammonium (B224687) bromide) at a specific molar percentage (e.g., 1-5 mol%). Include a control reaction with no catalyst.
-
DMS Addition: Add this compound to each vessel.
-
Reaction Conditions: Stir all reactions vigorously at a constant temperature for a set period.
-
Analysis: After the designated time, quench all reactions simultaneously. Analyze the product yield and purity in each reaction vessel using a suitable analytical technique like GC-MS or HPLC.
-
Evaluation: Compare the results to identify the most effective catalyst for the transformation under the tested conditions.
Visualizations
Caption: Experimental workflow for screening phase-transfer catalysts.
Caption: Troubleshooting flowchart for common DMS reaction issues.
Caption: Generalized pathway for base-catalyzed DMS methylation.
References
- 1. chemours.com [chemours.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Assay at low ppm level of this compound in starting materials for API synthesis using derivatization in ionic liquid media and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Sciencemadness Wiki [sciencemadness.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Safe Disposal of Dimethyl Sulfate (DMS) Waste
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the safe handling and disposal of dimethyl sulfate (B86663) waste in a laboratory setting. Dimethyl sulfate is a potent methylating agent that is highly toxic, corrosive, and a probable human carcinogen; therefore, all handling and disposal must be conducted with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for neutralizing this compound waste in a laboratory?
A1: The most common and recommended methods for neutralizing this compound (DMS) waste in a laboratory setting involve alkaline hydrolysis.[1][2] This process breaks down the highly toxic DMS into less harmful substances. The primary reagents used for this purpose are:
-
Sodium hydroxide (B78521) (NaOH) solution[3]
-
Ammonium (B1175870) hydroxide (NH₄OH) solution[3][4]
-
Sodium carbonate (Na₂CO₃) solution[3]
For larger quantities or industrial waste, high-temperature incineration with an afterburner and an alkali scrubber is also a recommended method.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: Due to its high toxicity and ability to be absorbed through the skin, comprehensive PPE is mandatory.[5] This includes:
-
Gloves: Butyl rubber or other gloves specifically rated for this compound. Nitrile gloves may be used for short-term protection but should be changed immediately upon contamination.
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Body Protection: A lab coat, apron, and, for larger quantities or spills, a gas-tight chemical resistant suit.[6]
-
Respiratory Protection: All work should be performed in a certified chemical fume hood.[5] For spills or situations where the concentration of DMS vapor may exceed exposure limits, a self-contained breathing apparatus (SCBA) is necessary.[1]
Q3: Can I dispose of this compound waste down the drain?
A3: No, untreated this compound waste must never be poured down the drain.[1] DMS reacts slowly with water to form sulfuric acid and methanol, and its high toxicity poses a significant environmental hazard.[5] Waste must be completely neutralized using one of the recommended alkaline hydrolysis methods before the resulting solution can be disposed of in accordance with institutional and local regulations.[1]
Q4: What should I do in case of a this compound spill?
A4: The response to a spill depends on its size.
-
Small Spills (<100 mL) within a fume hood:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite, dry sand, or a spill pillow.[4][5]
-
Carefully collect the absorbent material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area with a 3% ammonia (B1221849) solution or soda ash.[1]
-
-
Large Spills (>100 mL) or spills outside a fume hood:
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Incomplete neutralization of DMS waste (e.g., residual odor, positive patch test). | Insufficient quenching agent, inadequate reaction time, or poor mixing. | Add more of the alkaline solution to ensure a high pH (>12) is maintained.[2] Increase the stirring time, especially for non-miscible solvents, to ensure complete reaction.[3] |
| The reaction is excessively exothermic, causing splashing or boiling. | The this compound was added to the quenching solution too quickly. | Always add the this compound waste slowly and dropwise to the cold alkaline solution while stirring vigorously in an ice bath to control the reaction temperature.[2][8] |
| Solid precipitates form during neutralization. | The concentration of the alkaline solution is too high, or the temperature is too low, causing salts to crystallize. | Use the recommended concentrations for the quenching solutions. If salts precipitate, you may need to add a small amount of water to redissolve them before disposal. |
| The pH of the waste solution does not remain alkaline. | The amount of quenching agent is insufficient to neutralize the DMS and any acidic byproducts. | Add more of the alkaline solution until the pH is consistently above 12, as confirmed by a pH meter or pH paper.[2] |
Quantitative Data for Disposal Methods
| Parameter | Sodium Hydroxide (1M) | Ammonium Hydroxide (1.5M) | Sodium Carbonate (1M) |
| Reaction Time (Undiluted DMS) | 15 minutes after homogeneity | 15 minutes after homogeneity | 15 minutes after homogeneity |
| Reaction Time (in water-miscible solvents like Methanol, DMSO) | 15 minutes | 15 minutes | 15 minutes |
| Reaction Time (in Acetone) | 1 hour | 1 hour | 1 hour |
| Reaction Time (in non-miscible solvents like Toluene, Chloroform) | 24 hours (with vigorous stirring) | 24 hours (with vigorous stirring) | 24 hours (with vigorous stirring) |
| Primary Byproducts | Methanol, Sodium Sulfate | Methylamines, Methanol, Ammonium Sulfate | Methanol, Sodium Sulfate, Carbon Dioxide |
| pH Control | Maintain pH > 12 | Maintain alkaline conditions | Maintain alkaline conditions |
| Temperature Control | Recommended (Ice Bath) | Recommended (Ice Bath) | Recommended (Ice Bath) |
Data synthesized from a study on the validation of techniques for the destruction of this compound.[3]
Experimental Protocols
Protocol 1: Neutralization of this compound Waste using Sodium Hydroxide
This protocol describes the neutralization of small quantities of DMS waste (e.g., residual amounts in reaction vessels or contaminated materials).
-
Preparation: In a certified chemical fume hood, prepare a 1 M solution of sodium hydroxide. Place the required volume in a flask or beaker that is large enough to accommodate the waste and allow for stirring. Place this container in an ice bath to cool.
-
Addition of Waste: While vigorously stirring the cold sodium hydroxide solution, slowly and dropwise add the this compound waste.[2] The rate of addition should be controlled to keep the temperature of the solution below 20°C.
-
Reaction: Continue stirring the mixture in the ice bath for at least 15 minutes after all the DMS waste has been added and the solution appears homogeneous.[3] For waste containing solvents immiscible with water, continue stirring for at least 24 hours.
-
Verification of Neutralization: After the reaction time has elapsed, check the pH of the solution to ensure it is still strongly alkaline (pH > 12).[2]
-
Disposal: The neutralized solution can be disposed of according to your institution's hazardous waste guidelines. Ensure the container is clearly labeled with its contents.
Protocol 2: Neutralization of this compound Waste using Ammonium Hydroxide
This protocol is an alternative to using a strong base like sodium hydroxide.
-
Preparation: In a chemical fume hood, place a 1.5 M solution of ammonium hydroxide in a suitably sized flask or beaker. Cool the solution in an ice bath.
-
Addition of Waste: With vigorous stirring, slowly add the this compound waste to the cold ammonium hydroxide solution. Control the addition rate to maintain a low temperature.
-
Reaction: Continue to stir the mixture for the recommended time based on the solvent system (see table above), ensuring the solution remains well-mixed.[3]
-
Verification of Neutralization: Check that the solution remains alkaline.
-
Disposal: Dispose of the final solution as hazardous waste, following all institutional and local regulations.
Visualizations
Caption: Workflow for this compound Waste Neutralization.
Caption: Decision Tree for this compound Spill Response.
References
- 1. This compound (HSG 29, 1989) [inchem.org]
- 2. echemi.com [echemi.com]
- 3. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. LCSS: this compound [web.stanford.edu]
- 6. chemstock.ae [chemstock.ae]
- 7. bu.edu [bu.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Minimizing Monomethyl Sulfate Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of monomethyl sulfate (B86663) (MMS) as a byproduct in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is monomethyl sulfate and why is its formation a concern?
A1: Monomethyl sulfate (MMS) is an organic sulfate ester that can form as a byproduct in reactions involving methanol (B129727) and sulfuric acid or other methylating agents in the presence of sulfate. While MMS itself is considered a relatively benign, non-genotoxic impurity, it is a key intermediate in the formation of the highly genotoxic impurity, dimethyl sulfate (DMS).[1][2] Therefore, controlling the formation of MMS is crucial for minimizing the risk of DMS formation in active pharmaceutical ingredients (APIs) and other chemical products.
Q2: Under what conditions does monomethyl sulfate typically form?
A2: Monomethyl sulfate formation is common in reactions where methanol is used as a solvent or reagent in the presence of sulfuric acid, which often acts as a catalyst. For instance, in Fischer esterification reactions catalyzed by sulfuric acid in methanol, sulfuric acid is rapidly converted to MMS.[1][3][4] The reaction is typically fast, with near-quantitative conversion to MMS within an hour under reflux conditions.[1]
Q3: What is the relationship between monomethyl sulfate (MMS) and this compound (DMS)?
A3: Monomethyl sulfate is a precursor to this compound. Once formed, MMS can undergo a reversible esterification reaction with methanol to form DMS.[1][3][4] Minimizing the formation of MMS is therefore a primary strategy for controlling the levels of the genotoxic impurity DMS.
Q4: How can I detect and quantify monomethyl sulfate in my reaction mixture?
A4: Several analytical techniques are available for the detection and quantification of MMS. A highly sensitive and selective method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique is particularly suitable for the analysis of the polar and charged MMS molecule.[5][6] Other methods include ion chromatography.[8]
Troubleshooting Guide
Issue 1: High levels of monomethyl sulfate detected in the reaction mixture.
| Possible Cause | Troubleshooting Action |
| Excess sulfuric acid or methylating agent | Stoichiometrically control the amount of sulfuric acid or methylating agent used. Use the minimum effective amount required for the reaction. |
| High reaction temperature | Lower the reaction temperature. While the initial formation of MMS is rapid even at moderate temperatures, subsequent reactions can be temperature-dependent.[1] |
| Low water content | The presence of water can hydrolyze DMS back to MMS and methanol, and also retard the formation of DMS from MMS.[1] Controlled addition of water can help manage MMS and DMS levels. However, excess water may quench the primary reaction. |
| Prolonged reaction time | Optimize the reaction time to ensure completion of the desired transformation without allowing for excessive byproduct formation. Monitor the reaction progress to determine the optimal endpoint. |
Issue 2: Detection of this compound (DMS) in the final product.
| Possible Cause | Troubleshooting Action |
| High concentration of monomethyl sulfate | Implement the strategies outlined in Issue 1 to minimize the formation of the MMS precursor. |
| Anhydrous reaction conditions | The presence of water facilitates the hydrolysis of DMS.[1] Introducing a controlled amount of water during workup or purification can help to quench residual DMS. |
| Ineffective purification | Develop a purification strategy specifically designed to remove both MMS and DMS. This may include aqueous washes or chromatographic separation. |
| Thermal decomposition of MMS during analysis | During GC-MS analysis, residual MMS in the hot GC injection system can decompose to form DMS, leading to false positives or overestimated DMS levels.[9] Use analytical techniques like LC-MS/MS that do not involve high-temperature injection for MMS-containing samples.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing MMS in a Sulfuric Acid-Catalyzed Esterification
-
Reagent Control: Use the minimum catalytic amount of sulfuric acid required for the esterification.
-
Temperature Management: Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate (e.g., 50-65°C).[1]
-
Reaction Monitoring: Monitor the progress of the esterification by a suitable analytical method (e.g., TLC, GC, HPLC) to avoid unnecessarily long reaction times.
-
Quenching: Upon completion, quench the reaction by adding a weak base in slight excess. This can help to neutralize the acidic environment that favors MMS and DMS stability.[1]
-
Aqueous Workup: Perform an aqueous workup to facilitate the hydrolysis of any formed DMS and to remove MMS.
Data Presentation
Table 1: Influence of Water on DMS Hydrolysis at 65°C
| Water Spike (mol %) | DMS Hydrolysis Rate Constant (k⁻²) (L/mol·s) |
| 14.3 | 1.3 x 10⁻⁴ |
| 18.1 | 1.3 x 10⁻⁴ |
| 21.9 | 1.3 x 10⁻⁴ |
This data indicates that the rate of DMS hydrolysis is significantly influenced by the presence of water.[1]
Table 2: Analytical Methods for MMS and DMS Detection
| Analyte | Analytical Technique | Concentration Range (µg/mL) |
| Monomethyl Sulfate (MMS) | LC-MS/MS | 2 - 64 |
| This compound (DMS) | GC-MS | 0.1 - 20 |
These methods provide the necessary sensitivity to detect and quantify MMS and DMS at levels relevant to regulatory concern.[5][6]
Visualizations
Caption: Formation and hydrolysis pathways of MMS and DMS.
Caption: Troubleshooting flowchart for minimizing MMS and DMS.
References
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of genotoxic impurities monomethyl sulfate and this compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Methyl Sulfate|Chemical Reagent [benchchem.com]
- 8. JP2014195753A - Treatment method of alkaline aqueous solution of monomethyl sulfate - Google Patents [patents.google.com]
- 9. Determination of trace levels of this compound in the presence of monomethyl sulfate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to O-Methylation: Dimethyl Sulfate vs. Methyl Iodide
For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision that balances reactivity, substrate scope, safety, and cost. O-methylation, the introduction of a methyl group onto an oxygen atom, is a fundamental transformation in organic synthesis, capable of modifying a molecule's biological activity, solubility, and metabolic stability. Among the array of available reagents, dimethyl sulfate (B86663) (DMS) and methyl iodide (MeI) are two of the most powerful and commonly employed agents.
This guide provides an objective comparison of dimethyl sulfate and methyl iodide for O-methylation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection process for specific research and development applications.
Reactivity and Mechanistic Overview
Both this compound and methyl iodide are highly reactive electrophiles that transfer a methyl group to a nucleophilic oxygen atom, typically via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is usually conducted under basic conditions to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
The general mechanism involves the attack of the nucleophilic oxygen on the electrophilic methyl group, leading to the displacement of a leaving group—sulfate for DMS and iodide for MeI.
Caption: General SN2 mechanism for O-methylation.
The reactivity of these agents can be understood through the Hard and Soft Acids and Bases (HSAB) principle.[1][2] Oxygen nucleophiles (alkoxides, phenoxides) are considered "hard" bases. The methyl group in both DMS and MeI acts as the electrophilic "soft" acid. The key difference lies in the leaving groups. The methyl sulfate anion is a harder base than the iodide anion, which is a very soft base. While both reactions are highly favorable, these properties can influence chemoselectivity in molecules with multiple nucleophilic sites.
Performance Comparison: The O-Methylation of Phenol (B47542)
To quantitatively compare performance, we can examine the O-methylation of phenol to anisole, a widely documented model reaction.[3][4] The data highlights that both reagents are highly effective, often providing excellent yields. The choice between them frequently depends on the specific reaction conditions, scale, and economic viability.
| Parameter | This compound (DMS) | Methyl Iodide (MeI) | Reference |
| Substrate | Phenol | Phenol | [5] |
| Base | NaOH | NaOH | [5] |
| Solvent | H₂O | H₂O | [5] |
| Yield (%) | ~95-97% | ~97% | [5] |
| Reaction Time | Varies with conditions | Varies with conditions | [5] |
| Temperature (°C) | Typically reflux | Typically reflux | [5] |
| Atom Economy (%) | 55-59% | 35-39% | [4] |
| Mass Index | 3.3 - 14.0 | 21.0 - 117 | [4][5] |
Note: Atom Economy and Mass Index are metrics from green chemistry that assess the efficiency of a reaction. A higher atom economy and a lower mass index are more favorable. The poor metrics for MeI are largely due to the high mass of the iodine atom in the iodide salt byproduct.[4]
Substrate Scope and Chemoselectivity
Both this compound and methyl iodide are versatile reagents capable of methylating a wide range of substrates.
-
Phenols: Both reagents are excellent for the O-methylation of phenols.[6][7]
-
Alcohols: Primary and secondary alcohols are readily methylated. Tertiary alcohols can be more challenging and may undergo elimination side reactions, particularly under harsh basic conditions.
-
Carboxylic Acids: Both can methylate carboxylic acids to form methyl esters, typically under basic conditions.[7][8]
Chemoselectivity: In molecules containing multiple nucleophiles (e.g., -OH, -NH₂, -SH), selectivity can be a concern. According to the HSAB principle, softer nucleophiles like thiols (soft bases) tend to react faster with soft electrophiles. While both DMS and MeI are effective for O-methylation, their high reactivity means they can also methylate nitrogen and sulfur atoms.[9] Achieving selective O-methylation in the presence of a more nucleophilic amine, for instance, often requires careful control of reaction conditions (e.g., pH, temperature) or the use of protecting groups.
Experimental Protocols & Workflows
A. General Protocol for O-Methylation using this compound
This protocol is adapted from a standard procedure for the methylation of a phenolic acid.[10]
Warning: this compound is extremely toxic, carcinogenic, and corrosive.[6][11] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat.
-
Dissolution: The phenolic substrate (1.0 eq.) is dissolved in an aqueous solution of a base (e.g., sodium hydroxide, 2-3 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The mixture is cooled in an ice bath.
-
Addition of DMS: this compound (1.1-1.5 eq. per hydroxyl group) is added dropwise to the cooled, stirring solution via a dropping funnel. The temperature should be monitored and maintained below 30-35°C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 10-20 minutes) while cooling. The flask is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., dilute HCl) to precipitate the methylated product.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by recrystallization.
Caption: Experimental workflow for O-methylation using DMS.
B. General Protocol for O-Methylation using Methyl Iodide
This protocol is a generalized procedure based on common laboratory practices for phenol methylation.[7][12]
Warning: Methyl iodide is toxic, a suspected carcinogen, and volatile.[6][13] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Setup: The phenolic substrate (1.0 eq.) and a suitable base (e.g., anhydrous potassium carbonate, 2-3 eq.) are added to a round-bottom flask containing a solvent such as acetone (B3395972) or DMF.
-
Addition of MeI: Methyl iodide (1.1-1.5 eq. per hydroxyl group) is added to the suspension.
-
Reaction: The mixture is stirred and heated to reflux. The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC). Reactions can take several hours to overnight to complete.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is typically redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the final product. Purification by column chromatography may be necessary.
Caption: Experimental workflow for O-methylation using MeI.
Safety, Handling, and Cost
The most significant differentiator between DMS and MeI is their safety profile and handling requirements.
| Property | This compound (DMS) | Methyl Iodide (MeI) | Reference |
| Formula | (CH₃)₂SO₄ | CH₃I | [6][7] |
| Molar Mass | 126.13 g/mol | 141.94 g/mol | [6] |
| Appearance | Colorless, oily liquid | Colorless liquid (turns brown on exposure to light) | [6][7] |
| Boiling Point | 188 °C (decomposes) | 42.4 °C | [6][7] |
| Toxicity | Extremely toxic , corrosive, potent alkylating agent.[6] | Highly toxic , readily absorbed.[13] | |
| Carcinogenicity | Suspected human carcinogen , mutagenic.[6][14] | Suspected carcinogen. | |
| Handling | Requires stringent safety protocols, specialized PPE (butyl rubber gloves), and is often handled as a potential chemical weapon.[11][13][14] | Highly volatile, requiring careful handling in a fume hood to avoid inhalation. Less corrosive than DMS.[7] | |
| Cost | Lower cost , preferred for industrial/large-scale synthesis.[6][13] | Significantly more expensive , often used in laboratory/small-scale synthesis.[6][13] |
This compound (DMS): The high toxicity of DMS cannot be overstated. It is readily absorbed through the skin, mucous membranes, and respiratory tract, with symptoms that can be delayed for hours.[6][15] Its low vapor pressure can be deceptive, as lethal concentrations can be reached without a strong warning odor.[6]
Methyl Iodide (MeI): While also highly toxic, MeI's high volatility makes it a significant inhalation hazard.[7] However, it is generally considered less acutely dangerous to handle than DMS in a laboratory setting, provided proper ventilation is used.[14] Its lower boiling point makes it easier to remove from a reaction mixture.
Summary: Advantages and Disadvantages
| Feature | This compound (DMS) | Methyl Iodide (MeI) |
| Advantages | • High reactivity and efficiency[13]• Low cost, suitable for industrial scale[6]• Both methyl groups can be utilized | • High reactivity[13]• Generally easier to handle in a lab setting than DMS[14]• Volatility allows for easy removal after reaction |
| Disadvantages | • Extreme toxicity and carcinogenicity [6]• Requires stringent, specialized handling procedures[11]• High boiling point can make removal difficult• Corrosive[6] | • High cost [13]• High volatility creates an inhalation hazard[7]• Toxic and a suspected carcinogen[13][15]• Poor atom economy due to iodine leaving group[4] |
Conclusion and Recommendations
The choice between this compound and methyl iodide for O-methylation is a classic case of balancing reactivity, cost, and safety.
-
This compound (DMS) remains a reagent of choice for large-scale industrial applications where its high reactivity and low cost are paramount.[13] Its use is contingent on the availability of specialized facilities and personnel trained to handle its extreme hazards.
-
Methyl Iodide (MeI) is often preferred for laboratory-scale synthesis .[13] Although more expensive, its handling procedures are more aligned with standard laboratory practices for toxic reagents, and its volatility simplifies product workup.
For researchers focused on developing greener and safer laboratory procedures, it is also worth considering alternatives like dimethyl carbonate (DMC) . While DMC is significantly less reactive and often requires higher temperatures or specific catalysts, its much lower toxicity presents a compelling advantage in the context of sustainable chemistry.[16][17][18]
Ultimately, the selection must be made after a thorough risk assessment that considers the scale of the reaction, the available safety equipment, the cost constraints, and the specific chemical properties of the substrate.
References
- 1. Biochemical significance of the hard and soft acids and bases principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. glorichemical.com [glorichemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. nbinno.com [nbinno.com]
- 14. Dimethyl_sulfate [chemeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, this compound and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to Esterification: Dimethyl Sulfate vs. Diazomethane
For researchers, scientists, and professionals in drug development, the esterification of carboxylic acids is a fundamental and frequently employed transformation. The choice of methylating agent is critical, balancing efficiency, substrate scope, and safety. This guide provides an objective comparison of two common reagents, dimethyl sulfate (B86663) (Me₂SO₄) and diazomethane (B1218177) (CH₂N₂), supported by experimental data and detailed protocols to inform your selection process.
Mechanism of Action
The pathways through which these reagents achieve methylation differ significantly, impacting their reactivity and selectivity.
Diazomethane: The reaction with diazomethane is a mild, two-step process. Initially, the carboxylic acid protonates the diazomethane, forming a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyl group of the cation in an SN2 reaction. This step is highly favorable due to the formation of nitrogen gas (N₂), an excellent leaving group.[1][2][3]
References
A Head-to-Head Battle of Methylating Agents: Dimethyl Sulfate vs. Trimethylsulfonium Hydroxide
In the landscape of synthetic chemistry, the precise addition of a methyl group can dramatically alter a molecule's properties, a critical step in drug development and materials science. For decades, dimethyl sulfate (B86663) (DMS) has been a go-to reagent for this purpose, prized for its high reactivity and low cost. However, its extreme toxicity has prompted a search for safer alternatives, bringing agents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) into the conversation. This guide provides a detailed comparison of these two methylating agents, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | Dimethyl Sulfate (DMS) | Trimethylsulfonium Hydroxide (TMSH) |
| Reactivity | Very high | Moderate to high |
| Cost | Low | Higher |
| Toxicity | Extremely toxic, carcinogenic, mutagenic | Corrosive, toxic |
| Primary Use | Large-scale industrial and lab synthesis | Primarily analytical derivatization (GC-MS), some synthetic applications |
| Byproducts | Sulfuric acid/sulfate salts | Dimethyl sulfide, water |
| Handling | Requires stringent safety protocols | Requires careful handling, but generally considered safer than DMS |
Performance in Methylation Reactions
This compound is a powerful and versatile methylating agent, capable of methylating a wide array of nucleophiles including phenols, amines, thiols, and carboxylic acids with high efficiency.[1][2] Its reactivity stems from the excellent leaving group ability of the methyl sulfate anion.
Trimethylsulfonium hydroxide also serves as a methylating agent, with its reactivity centered on the trimethylsulfonium cation, which provides an electrophilic methyl group for nucleophilic attack.[3] While highly effective, much of the documented use of TMSH is in the realm of analytical chemistry, specifically as a derivatization reagent for gas chromatography-mass spectrometry (GC-MS), where it facilitates the methylation of fatty acids and other compounds at high temperatures in the GC injection port.[4][5]
Direct, large-scale comparative studies of the two reagents in synthetic applications are not abundant in publicly available literature. However, the existing data and known chemical principles allow for a qualitative and, in some cases, quantitative comparison.
Methylation of Carboxylic Acids
Both reagents are effective for the esterification of carboxylic acids.
This compound: A study on the regioselective methylation of salicylic (B10762653) acid to methyl salicylate (B1505791) using DMS in a solvent-free system with sodium bicarbonate as a base reported a 96% yield after 90 minutes at 90°C.[6] This highlights the high efficiency of DMS under relatively mild conditions.
Trimethylsulfonium Hydroxide: TMSH is widely used for the quantitative conversion of fatty acids to their fatty acid methyl esters (FAMEs) for GC analysis.[5] This process, often referred to as thermochemolysis, occurs rapidly at high temperatures (pyrolysis).[4] For preparative synthesis, the reaction can be conducted at lower temperatures, though reaction times may be longer compared to DMS. The mechanism is a base-catalyzed transesterification.[5]
Methylation of Phenols, Thiols, and Amines
This compound: DMS is a standard reagent for the methylation of phenols, thiols, and amines.[1][2] These reactions are typically fast and high-yielding.
Trimethylsulfonium Hydroxide: TMSH is also capable of methylating these functional groups. For instance, it has been used to methylate thiols to their corresponding methyl thioethers, again, primarily in the context of GC analysis.[7] Its application in the preparative N-methylation of amines and O-methylation of phenols is less documented with quantitative yield data compared to DMS.
Experimental Protocols
Methylation of Salicylic Acid using this compound
This protocol is adapted from a study on the regioselective synthesis of methyl salicylate.[6]
Materials:
-
Salicylic acid
-
This compound (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add salicylic acid and sodium bicarbonate.
-
After 30 minutes, add this compound to the mixture.
-
Stir the reaction mixture at 90°C for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the excess DMS can be quenched by washing with water, which hydrolyzes it to methanol (B129727) and sulfuric acid. The sulfuric acid can then be neutralized with a base like sodium hydroxide.[6]
General Protocol for Methylation using Trimethylsulfonium Hydroxide
This is a general guideline, as specific conditions can vary based on the substrate. TMSH is often used as a solution in methanol.[8]
Materials:
-
Substrate (e.g., carboxylic acid, phenol)
-
Trimethylsulfonium hydroxide solution (e.g., 0.2 M in methanol)
-
Appropriate solvent (if necessary)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substrate in a suitable solvent in a round-bottom flask.
-
Add the trimethylsulfonium hydroxide solution to the flask. The stoichiometry will need to be optimized for the specific reaction.[9]
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures, depending on the substrate's reactivity).
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, the work-up will typically involve removal of the solvent and purification of the product. The main byproduct is the volatile and odorous dimethyl sulfide.
Reaction Mechanisms and Logical Workflow
The methylation reactions for both this compound and trimethylsulfonium hydroxide generally proceed via an Sₙ2 mechanism.
Caption: Sₙ2 methylation pathways for DMS and TMSH.
The experimental workflow for a typical methylation reaction followed by analysis is outlined below.
Caption: General experimental workflow for methylation.
Safety and Handling
A critical point of differentiation between these two reagents is their safety profiles.
This compound:
-
Extreme Toxicity: DMS is highly toxic, carcinogenic, and mutagenic.[1] It can be absorbed through the skin, mucous membranes, and the gastrointestinal tract.[1]
-
Delayed Effects: A significant danger is that symptoms of exposure can be delayed for several hours, potentially leading to fatal respiratory tract reactions without immediate warning.[1]
-
Handling Precautions: All work with DMS must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
-
Decontamination: Spills and residues can be neutralized with solutions of ammonia (B1221849) or other bases, but this reaction can be violent with larger quantities.[1]
Trimethylsulfonium Hydroxide:
-
Corrosive and Toxic: TMSH solutions, particularly because they are often in methanol, are also hazardous. The compound itself is corrosive and can cause severe skin burns and eye damage.[10]
-
Safer Alternative?: While still a hazardous chemical requiring careful handling, TMSH is generally considered a safer alternative to the highly carcinogenic DMS. Its primary byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor, which can serve as an indicator of its presence.
-
Handling Precautions: As with any reactive chemical, TMSH should be handled in a well-ventilated area, and appropriate PPE, including gloves and eye protection, should be worn.[8]
Conclusion
The choice between this compound and trimethylsulfonium hydroxide as a methylating agent is a trade-off between reactivity, cost, and safety.
This compound remains the reagent of choice for many industrial and large-scale synthetic applications due to its high reactivity, broad substrate scope, and low cost. However, its extreme toxicity necessitates stringent safety protocols and handling expertise.
Trimethylsulfonium Hydroxide presents a viable, albeit more expensive, alternative with a more favorable safety profile. While its use in preparative organic synthesis is less documented than DMS, it is effective for the methylation of a range of nucleophiles. It is particularly well-established in analytical chemistry for derivatization. For researchers in drug discovery and other fields where safety is a paramount concern and smaller scales are often used, the advantages of TMSH may outweigh its higher cost and potentially more specialized applications.
Ultimately, the selection of the appropriate methylating agent will depend on the specific requirements of the reaction, the scale of the synthesis, the available safety infrastructure, and the cost considerations of the project.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Trimethylsulfonium Hydroxide|Methylating Reagent for GC [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Validation of DNA Methylation Sites: Mass Spectrometry and Beyond
In the intricate landscape of epigenetics, DNA methylation stands out as a critical regulator of gene expression and cellular function. Its alteration is a hallmark of various diseases, including cancer, making the accurate validation of methylation sites paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of mass spectrometry—a gold standard for quantitative analysis—with other widely used validation techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Quantitative Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier method for the quantitative analysis of global DNA methylation, lauded for its high sensitivity, specificity, and accuracy.[1] This technique allows for the direct measurement of 5-methylcytosine (B146107) (5mC), the primary form of DNA methylation, and can confidently detect differences in methylation levels as small as ~0.25% of total cytosine residues.[2][3]
The core principle of LC-MS/MS for global methylation analysis involves the complete enzymatic digestion of genomic DNA into its constituent nucleosides. These nucleosides are then separated by liquid chromatography and detected by tandem mass spectrometry. By measuring the abundance of 5-methylcytosine relative to total cytosine, a precise global methylation percentage can be determined.[1] For site-specific analysis, mass spectrometry can be employed after bisulfite conversion and PCR amplification, where it analyzes the mass differences in base-specifically cleaved amplification products.[4]
A Comparative Look: Alternative Validation Methods
While mass spectrometry offers unparalleled precision, several other techniques are commonly employed for the validation of DNA methylation, each with distinct advantages and limitations.[5] These methods often rely on bisulfite conversion, a process that deaminates unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.[6][7]
-
Pyrosequencing: A quantitative sequencing-by-synthesis method performed on bisulfite-converted DNA. It allows for the analysis of methylation at every CpG site within a short DNA region (up to 350 bp).[8][9] It is considered a highly convenient and accurate method.[6][10]
-
Methylation-Specific High-Resolution Melting (MS-HRM): A simple, rapid, and cost-effective PCR-based method.[9][10] After bisulfite treatment and PCR, the melting behavior of the PCR product is analyzed. Different methylation levels result in distinct melting profiles.
-
Quantitative Methylation-Specific PCR (qMSP): This qPCR-based method uses two primer sets: one specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.[6] The relative methylation level is determined by comparing the amplification from the two primer sets.[2]
-
Methylation-Sensitive Restriction Enzyme (MSRE) Analysis: This technique does not require bisulfite conversion. It uses restriction enzymes that are sensitive to methylation at their recognition sites.[8][9] The amount of digested DNA, typically quantified by qPCR, is proportional to the level of unmethylated DNA.
Performance Comparison
The choice of a validation method depends on the specific research question, available resources, and desired level of detail. The following tables provide a quantitative and qualitative comparison of mass spectrometry with leading alternatives.
| Parameter | LC-MS/MS | Pyrosequencing | MS-HRM | qMSP | MSRE Analysis |
| Principle | Direct Nucleoside Quantification | Sequencing by Synthesis | PCR Melt Curve Analysis | qPCR with Specific Primers | Enzyme Digestion |
| DNA Input | As low as 5-100 ng[2][3] | ~10-20 ng | ~10-20 ng | ~10-50 ng | ~20-500 ng |
| Resolution | Global %5mC | Single CpG site | Regional average | 1-2 CpG sites per primer set | Specific restriction sites |
| Accuracy | High (Gold Standard)[1][11] | High | High[10] | Low to Moderate[9][10] | Moderate (not for IM*)[8] |
| Sensitivity | High (detects <0.25% change)[2] | High (detects ~5% change)[12] | Moderate to High | Moderate | Low to Moderate |
| Cost per Sample | High | Moderate to High | Low | Low | Moderate |
| Time Consumption | High | Moderate | Low | Low | Moderate |
*IM: Intermediately Methylated
| Method | Advantages | Disadvantages |
| LC-MS/MS | - Highest accuracy and sensitivity[1][2]- Not affected by poor DNA quality[2]- Directly quantifies 5mC and 5hmC[3] | - Requires expensive, specialized equipment[3][11]- Complex operational procedure[11]- Not suitable for sequence-specific information in global analysis |
| Pyrosequencing | - Quantifies every CpG in a chosen region[8][10]- High accuracy and reproducibility- Relatively simple and fast[8] | - High cost of instrumentation[8][10]- Limited to short DNA regions (<350 bp)[8][9]- Requires bisulfite conversion |
| MS-HRM | - Simple, quick, and inexpensive[9][10]- High accuracy for regional methylation- High-throughput potential | - Does not provide single-CpG resolution- Interpretation can be complex- Requires bisulfite conversion |
| qMSP | - Low cost and widely accessible- High-throughput capability | - Often the least accurate method[9][10]- Primer design is highly demanding and critical[6][10]- Only assesses a few CpG sites |
| MSRE Analysis | - Does not require bisulfite conversion[8]- Simple and easy to perform[10] | - Only analyzes specific restriction sites[9]- Not suitable for intermediately methylated regions[8][10]- Can be expensive[10] |
Detailed Experimental Protocols
Global DNA Methylation Analysis by LC-MS/MS
This protocol outlines the key steps for quantifying global 5-methylcytosine levels.[1]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard extraction kit. Ensure the DNA is free from RNA and other contaminants.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). A minimum of 1 µg of DNA is recommended for robust results.[3]
-
Genomic DNA Digestion:
-
In a microcentrifuge tube, combine 1 µg of DNA with a DNA degradase enzyme mix containing nuclease P1, phosphodiesterase I, and alkaline phosphatase.
-
Incubate the reaction at 37°C for a minimum of 2 hours (or overnight) to ensure complete hydrolysis of DNA into individual deoxyribonucleosides (dC, dG, dA, dT, and 5mC).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the digested sample into an LC system equipped with a C18 column. Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each nucleoside (e.g., for 5mC, the transition is m/z 242.1 → 126.1).
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of each nucleoside.
-
Construct a calibration curve using standards of known concentrations for 5mC and dC (or dG).
-
Calculate the global DNA methylation percentage using the formula: (%5mC) = [5mC / (5mC + dC)] * 100.
-
Site-Specific Methylation Analysis by Pyrosequencing
This protocol provides a general workflow for validating methylation at a specific genomic locus.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil.
-
PCR Amplification:
-
Design PCR primers for the bisulfite-converted DNA sequence of the target region. One of the primers must be biotinylated for subsequent purification.
-
Perform PCR to amplify the target region.
-
-
Sequencing Template Preparation:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the PCR product to obtain a single-stranded DNA template.
-
Anneal a sequencing primer to the template.
-
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction according to the instrument manufacturer's protocol (e.g., PyroMark Q24). The system dispenses individual deoxynucleotides in a specified order.
-
Light is generated upon nucleotide incorporation, and the signal is detected and converted into a pyrogram.
-
-
Data Analysis:
-
The software calculates the methylation percentage for each CpG site based on the ratio of Cytosine (methylated) to Thymine (unmethylated) incorporation at that position. Validation controls should always be included in each run.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for discovery and validation of methylated and hydroxymethylated DNA biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Analysis of Dimethyl Sulfate Methylated Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dimethyl sulfate (B86663) (DMS) with alternative methylating agents, focusing on the spectroscopic analysis of the resulting methylated products. The information presented is supported by experimental data to aid researchers in selecting the most suitable methylation strategy for their specific applications.
Introduction to Methylating Agents
Methylation is a fundamental chemical reaction in organic synthesis and drug development, involving the addition of a methyl group to a substrate. The choice of methylating agent is critical, influencing reaction efficiency, safety, and the purity of the final product. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent, but its high toxicity necessitates the consideration of alternatives.[1] This guide compares DMS with two common alternatives: methyl iodide (MeI) and dimethyl carbonate (DMC).
Performance Comparison of Methylating Agents
The selection of a methylating agent is often a trade-off between reactivity, safety, and cost. The following table summarizes the key performance characteristics of DMS, MeI, and DMC based on the O-methylation of phenol (B47542) to produce anisole (B1667542) as a model reaction.
| Parameter | This compound (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Reactivity | High | High | Lower, often requires catalyst and higher temperatures |
| Typical Reaction Time | Shorter (minutes to a few hours)[2] | Variable, can be long without optimization[1] | Longer (several hours)[3][4] |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 30-45°C)[5] | Room temperature to reflux[1][6] | Higher temperatures (e.g., 90-160°C)[3][7] |
| Yield | Generally high (e.g., up to 70-92%)[2][5] | Good to high, but can be variable[1] | High, with optimization (e.g., >95%)[8] |
| Cost | Low | High | Moderate |
| Toxicity | High (carcinogenic, mutagenic, highly toxic)[1][9] | High (toxic, potential carcinogen)[1][9] | Low (considered a "green" reagent)[3][10] |
| Safety Considerations | Requires stringent safety protocols due to high toxicity and vapor pressure. | Volatile and toxic, requires careful handling.[1] | Lower volatility and toxicity, safer to handle. |
| Byproducts | Sulfuric acid derivatives | Iodide salts | Methanol and CO2 (in some pathways) |
Spectroscopic Analysis of a Model Methylated Product: Anisole
The successful synthesis of a methylated product is confirmed through various spectroscopic techniques. Anisole (methoxybenzene), the product of phenol methylation, serves as an excellent model for demonstrating the application of these methods. The spectroscopic data for pure anisole is consistent, regardless of the methylating agent used for its synthesis.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the presence of the methyl group and the overall structure of the methylated product.
Table 2: ¹H NMR Data for Anisole in CDCl₃ [11][12]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Aromatic (ortho) | ~6.9 | Doublet or Triplet | 2H |
| Aromatic (meta) | ~7.3 | Triplet | 2H |
| Aromatic (para) | ~6.9 | Triplet | 1H |
Note: The exact chemical shifts and multiplicities of the aromatic protons can vary slightly depending on the solvent and the resolution of the instrument.
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight of the product and to identify any impurities or byproducts.
Table 3: Key Mass Spectral Data for Anisole [13]
| m/z | Interpretation | Relative Intensity |
| 108 | Molecular Ion [M]⁺ | High |
| 93 | [M - CH₃]⁺ | Moderate |
| 78 | [C₆H₆]⁺ (loss of OCH₂) | High |
| 65 | [C₅H₅]⁺ | Moderate |
FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the phenolic -OH stretch and the appearance of C-O-C stretches are key indicators of a successful methylation reaction.
Table 4: Key FTIR Absorption Bands for Anisole [14][15][16]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | asymm. C-O-C stretch | Aryl-alkyl ether |
| ~1040 | symm. C-O-C stretch | Aryl-alkyl ether |
Experimental Protocols
The following are generalized protocols for the methylation of phenol to anisole using DMS and subsequent analysis. These should be adapted and optimized for specific laboratory conditions and safety standards.
Synthesis of Anisole using this compound
Materials:
-
Phenol
-
This compound (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve phenol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add this compound dropwise to the stirred solution. Caution: DMS is highly toxic. Handle with extreme care using appropriate personal protective equipment.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude anisole by distillation.
Spectroscopic Analysis of Anisole
¹H NMR Spectroscopy:
-
Dissolve a small amount of the purified anisole in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.
GC-MS Analysis:
-
Prepare a dilute solution of the purified anisole in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume of the solution into the GC-MS instrument.
-
Run a suitable temperature program for the GC to separate the components of the sample.
-
Acquire the mass spectrum for the peak corresponding to anisole.
FTIR Spectroscopy:
-
Place a drop of the purified liquid anisole between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, acquire the spectrum using an ATR-FTIR spectrometer.
-
Record the infrared spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
Visualizations
References
- 1. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 3. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. unn.edu.ng [unn.edu.ng]
- 13. ez.restek.com [ez.restek.com]
- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 15. researchgate.net [researchgate.net]
- 16. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethyl Sulfate and Dimethyl Carbonate as Methylating Agents
For researchers, scientists, and professionals in drug development, the choice of a methylating agent is a critical decision that balances reactivity, selectivity, safety, and environmental impact. This guide provides an objective comparison of two common methylating agents: dimethyl sulfate (B86663) (DMS) and dimethyl carbonate (DMC), supported by experimental data to inform your selection process.
Executive Summary
Dimethyl sulfate is a powerful and highly reactive methylating agent, often providing high yields in short reaction times. However, its high toxicity and corrosive nature necessitate stringent safety protocols. Dimethyl carbonate, in contrast, is considered a "green" reagent due to its low toxicity and biodegradability.[1][2][3][4] Its reactivity is generally lower than that of DMS, often requiring catalysts, higher temperatures, or longer reaction times to achieve comparable results.[1] This trade-off between reactivity and safety is a key consideration in the application of these two reagents.
Comparative Reactivity Data
The following tables summarize quantitative data from comparative studies on the methylation of various substrates with this compound and dimethyl carbonate. The data is compiled from multiple literature sources to provide a broad overview of their performance.
Table 1: O-Methylation of Phenol (B47542) to Anisole (B1667542)
| Methylating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaOH | >60 | - | High | [5] |
| Dimethyl Carbonate | K₂CO₃ | 160-200 | - | Quantitative | [4] |
| Dimethyl Carbonate | DBU | 90 | 16 | 99 | [6] |
| Dimethyl Carbonate | Cs₂CO₃ | 120-160 | - | Good | [7][8] |
Table 2: Mono-C-Methylation of Phenylacetonitrile
| Methylating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| This compound | - | - | - | - | Lower | [9] |
| Dimethyl Carbonate | K₂CO₃ | 180 | - | >99 (conversion) | >99% | [10][11] |
| Dimethyl Carbonate | K₂CO₃/PEG | 180 | - | High | >99% | [12] |
Table 3: Mono-N-Methylation of Aniline
| Methylating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| This compound | NaOH | <10 | 1 | Mixture | Low | [13] |
| Dimethyl Carbonate | NaY Faujasite | 120-150 | - | 72-93 (conversion) | 92-98% | [14] |
| Dimethyl Carbonate | DBU | 250 | - | 88 | High | [15] |
Experimental Protocols
Below are representative experimental protocols for the methylation of phenol, a common substrate, using both this compound and dimethyl carbonate.
Protocol 1: O-Methylation of Phenol with this compound
Materials:
-
Phenol
-
This compound (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Benzene (B151609) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of phenol in water.
-
Cool the solution to below 10°C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
After the addition of DMS is complete, continue stirring for 1 hour at the same temperature.
-
Slowly add a 30% aqueous solution of sodium hydroxide dropwise.
-
Separate the upper organic layer.
-
Extract the lower aqueous layer with benzene.
-
Combine the organic layer and the benzene extract.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product, anisole.
Note: This procedure is a general representation and may require optimization for specific applications. Due to the high toxicity of DMS, all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: O-Methylation of Phenol with Dimethyl Carbonate
Materials:
-
Phenol
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenol (1.0 g) in dimethyl carbonate (10 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.06 g) to the solution.
-
Heat the resulting mixture to reflux (90°C) for 16 hours.
-
Cool the reaction mixture to ambient temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (40 mL).
-
Separate the organic layer and wash it sequentially with 2M HCl (2 x 40 mL), 2M NaOH (2 x 40 mL), and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under vacuum to yield the product, anisole.[6]
Reaction Mechanisms and Experimental Workflow
The reactivity differences between this compound and dimethyl carbonate stem from their distinct reaction mechanisms.
Methylation with this compound
This compound is a potent electrophile, and its methylation reactions typically proceed via a direct SN2 mechanism.[3][16] The nucleophile (e.g., a phenoxide ion) attacks one of the methyl groups, displacing the methyl sulfate anion as a leaving group.
Caption: Sɴ2 mechanism of methylation by this compound.
Methylation with Dimethyl Carbonate
The methylation with dimethyl carbonate is generally base-catalyzed.[2] The base deprotonates the substrate to form a more potent nucleophile, which then attacks a methyl group of DMC. The reaction can be tuned by temperature, with methoxycarbonylation occurring at lower temperatures (around 90°C) and methylation at higher temperatures.[2]
Caption: Base-catalyzed methylation mechanism with dimethyl carbonate.
General Experimental Workflow
A typical methylation experiment, regardless of the reagent, follows a general workflow from reaction setup to product analysis.
Caption: General experimental workflow for a methylation reaction.
Conclusion
The choice between this compound and dimethyl carbonate for methylation depends on a careful evaluation of the specific requirements of the synthesis. This compound offers high reactivity and cost-effectiveness, making it a choice for industrial applications where its hazardous nature can be safely managed.[1] Dimethyl carbonate provides a safer, more environmentally friendly alternative, with the potential for high selectivity, particularly in mono-methylation reactions, albeit often at the cost of reaction efficiency.[2][17] For modern drug development and research where safety and green chemistry principles are paramount, dimethyl carbonate is an increasingly attractive option.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unive.it [iris.unive.it]
- 5. Methylation with Dimethyl Carbonate/Dimethyl Sulfide Mixtures: An Integrated Process without Addition of Acid/Base and Formation of Residual Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 7. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.unive.it [iris.unive.it]
- 11. Selective mono-C-methylations of arylacetonitriles and arylacetates with dimethylcarbonate: a mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. iris.unive.it [iris.unive.it]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 18. iris.unive.it [iris.unive.it]
A Comparative Guide to Assessing the Purity of Methylated Products from DMS Reactions
For Researchers, Scientists, and Drug Development Professionals
The methylation of small molecules is a fundamental transformation in pharmaceutical and chemical synthesis. Dimethyl sulfate (B86663) (DMS) has long been a widely used methylating agent due to its high reactivity and cost-effectiveness. However, its toxicity and the potential for byproduct formation necessitate rigorous purity assessment of the final methylated product. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of products from DMS reactions and contrasts them with alternatives like dimethyl carbonate (DMC) and methyl iodide (MeI).
Comparing Methylating Agents: A Purity Perspective
While DMS is a powerful reagent, the choice of methylating agent can significantly impact the purity profile of the reaction product. The primary alternatives each present a different set of advantages and disadvantages concerning byproducts and overall product purity.
| Methylating Agent | Key Advantages | Common Impurities/Byproducts | Purity Considerations |
| Dimethyl Sulfate (DMS) | High reactivity, cost-effective, suitable for a wide range of substrates.[1] | Monomethyl sulfate (MMS), unreacted starting material, over-methylated products, residual DMS. | DMS is a known genotoxic impurity and must be controlled to very low levels.[2] The primary non-volatile byproduct, MMS, is less reactive and not genotoxic.[2] |
| Dimethyl Carbonate (DMC) | Low toxicity, environmentally friendly ("green" reagent), highly selective for mono-methylation.[3][4] | Methanol, carbon dioxide, unreacted starting material.[5] | Generally produces cleaner reaction profiles with fewer byproducts, often leading to high purity products.[5] The byproducts are volatile and easily removed. |
| Methyl Iodide (MeI) | High reactivity, comparable to DMS.[1] | Unreacted starting material, iodide salts, potential for over-methylation. | Reactions can be very efficient, but the iodide byproduct can sometimes lead to unwanted side reactions.[6] MeI is also toxic and requires careful handling.[7] |
Analytical Methodologies for Purity Assessment
The purity of methylated products is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing the purity of methylated products and identifying any volatile byproducts.
Experimental Protocol: Purity of Anisole (B1667542) (Methylated Phenol) by GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the anisole product into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, and dilute to the mark.
-
Prepare a series of calibration standards of anisole and any expected impurities (e.g., phenol) in the same solvent.
-
Prepare a blank solvent sample.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[8]
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common for purity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peak areas of the main product and any detected impurities in the total ion chromatogram (TIC).
-
Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all components.
-
Confirm the identity of the main product and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. It is widely used in the pharmaceutical industry for purity analysis.
Experimental Protocol: Purity of N-Methylaniline by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-methylaniline product into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Prepare a series of calibration standards of N-methylaniline and any expected impurities (e.g., aniline) in the mobile phase.
-
Prepare a blank mobile phase sample.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a pH modifier like 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main product and any detected impurities.
-
Calculate the percentage purity using the area normalization method.
-
The identity of the peaks can be confirmed by comparing their retention times with those of the standards.
-
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct determination of the purity of a substance without the need for a calibration curve of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11]
Experimental Protocol: Purity of a Methylated Product by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh a precise amount of the methylated product (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[12]
-
Acquisition Time (aq): A sufficiently long acquisition time is needed to ensure complete FID decay.
-
-
Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow and Visualization
The following diagrams illustrate the logical workflow for assessing the purity of a methylated product and the signaling pathway of a typical methylation reaction.
Caption: Experimental workflow for purity assessment.
Caption: Simplified DMS methylation pathway.
Conclusion
The assessment of purity for methylated products from DMS reactions requires a multi-faceted analytical approach. While GC-MS and HPLC are excellent for identifying and quantifying impurities, qNMR stands out as a powerful tool for determining absolute purity. For researchers aiming for high-purity compounds, particularly in drug development, understanding the potential byproducts of the chosen methylating agent is crucial. While DMS remains a workhorse in methylation chemistry, greener alternatives like DMC offer the potential for cleaner reaction profiles and simplified purification processes, ultimately contributing to a more efficient and sustainable synthesis of methylated products.
References
- 1. nbinno.com [nbinno.com]
- 2. Separation of N-Methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Analysis of Methylation Efficiency: Dimethyl Sulfate and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantitative analysis of nucleic acid methylation is paramount for understanding gene regulation, RNA structure-function relationships, and for the development of epigenetic-based therapeutics. Dimethyl sulfate (B86663) (DMS) has long been a valuable tool for probing nucleic acid structure, and its application in methods like DMS-MaPseq has provided deep insights into the RNA structurome. However, a comprehensive understanding of its quantitative performance, alongside that of its alternatives, is crucial for selecting the appropriate methodology. This guide provides an objective comparison of DMS-based techniques with other leading methods for methylation analysis, supported by experimental data and detailed protocols.
Overview of Methylation Analysis Techniques
The landscape of methylation analysis is diverse, with methods tailored for either probing RNA and DNA structure or for quantifying DNA methylation levels. Dimethyl sulfate is primarily used as a chemical probe to identify accessible nucleotides in RNA and DNA, providing structural information. In contrast, methods like bisulfite sequencing and enzymatic methyl-seq are the gold standard for quantifying DNA methylation at single-base resolution. This guide will delve into the quantitative aspects of these distinct, yet related, applications.
Quantitative Comparison of Methylation Analysis Methods
The following tables summarize the key quantitative performance metrics for DMS-based analysis and its principal alternatives.
Table 1: Performance Comparison of Methods for Probing Nucleic Acid Structure
| Feature | This compound (DMS) MaPseq | SHAPE-MaP |
| Principle | Chemical modification (methylation) of unpaired Adenine (N1) and Cytosine (N3), with recent advancements allowing for probing of all four bases. | Acylation of the 2'-hydroxyl group of flexible nucleotides. |
| Primary Application | RNA and DNA structure probing. | RNA structure probing. |
| Resolution | Single nucleotide. | Single nucleotide. |
| Quantitative Readout | Mutation rate per nucleotide. | Mutation rate per nucleotide. |
| Reported Modification Rate | A & C: ~0.02; U: ~0.006; N7-G: 0.2-0.8; N1-G: ~0.001 (modification rates are highly dependent on experimental conditions).[1] | Mutation rates are generally lower in cells than in vitro and vary by reagent.[2][3] |
| Accuracy (AUC for discriminating paired vs. unpaired nucleotides) | Can be >0.9 for A and C; improved four-base DMS probing shows high fidelity.[1] | Generally high, with AUC values comparable to DMS.[2] |
| Key Advantages | High signal-to-noise ratio, applicable in vivo, and can be extended to all four bases.[4][5] | Probes all four nucleotides with less sequence bias than traditional 2-base DMS.[3] |
| Limitations | Traditional DMS only probes A and C; reactivity can be influenced by local sequence context. | Reagent stability and cell permeability can vary; potential for protein modification.[3] |
Table 2: Performance Comparison of Methods for Quantifying DNA Methylation
| Feature | Whole-Genome Bisulfite Seq (WGBS) | Enzymatic Methyl-seq (EM-seq) | Methylation-Sensitive Restriction Enzyme Seq (MRE-seq) | Pyrosequencing |
| Principle | Chemical conversion of unmethylated cytosines to uracil. | Enzymatic protection of 5mC/5hmC and deamination of unmodified cytosines. | Cleavage of DNA at unmethylated restriction sites. | Real-time sequencing-by-synthesis of bisulfite-converted DNA. |
| Primary Application | Genome-wide DNA methylation quantification. | Genome-wide DNA methylation quantification. | Enrichment of unmethylated DNA regions. | Locus-specific DNA methylation quantification. |
| Resolution | Single base. | Single base. | Dependent on restriction site locations. | Single base. |
| Quantitative Accuracy | Considered the "gold standard" but can be affected by incomplete conversion and DNA degradation.[6] | High accuracy, with less bias and higher data quality than WGBS.[7][8][9][10][11] | Semi-quantitative, based on read depth in enriched regions. | Highly accurate and reproducible for targeted regions, with linearity of quantification (r² = 0.9962).[5][6][12][13] |
| CpG Coverage (Genome-wide) | High, but can have gaps in GC-rich regions.[14] | Higher and more uniform than WGBS.[7][8][14] | Lower, limited to regions with restriction sites (e.g., ~1.7 million CpG sites in the human genome).[11] | Not applicable (locus-specific). |
| Key Advantages | Well-established with extensive community support. | Minimal DNA damage, high library complexity, and uniform GC coverage.[7][8][9][10][11] | Cost-effective for identifying unmethylated regions.[11] | High accuracy and reproducibility for validating findings from genome-wide studies.[4][5][6] |
| Limitations | Harsh chemical treatment damages DNA; can have amplification bias.[9] | Newer technology with potentially higher reagent costs. | Low resolution and coverage; biased towards unmethylated regions. | Low throughput; not suitable for genome-wide analysis. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for key methylation analysis techniques.
Detailed Experimental Protocols
Key Experiment 1: Quantitative DMS-MaPseq for RNA Structure Probing
Objective: To determine the secondary structure of RNA molecules in vivo or in vitro at single-nucleotide resolution.
Methodology:
-
RNA Treatment:
-
In vivo: Treat cells with 1-5% DMS for 2-10 minutes. The optimal concentration and time should be determined empirically. Quench the reaction with β-mercaptoethanol.
-
In vitro: Refold purified RNA in a buffer of choice. Add DMS to a final concentration of 0.5-2% and incubate for a defined period at a specific temperature. Quench the reaction.
-
-
RNA Purification: Extract total RNA using a standard protocol (e.g., TRIzol).
-
Reverse Transcription:
-
Use a thermostable group II intron reverse transcriptase (TGIRT-III) for reverse transcription. This enzyme is crucial as it reads through DMS-modified bases, incorporating mutations (mismatches, and to a lesser extent, insertions/deletions) into the cDNA.[15][16][17][18]
-
Standard reverse transcriptases are blocked by DMS adducts and are not suitable for MaPseq.
-
-
Library Preparation and Sequencing:
-
Generate sequencing libraries from the resulting cDNA.
-
Perform high-throughput sequencing (e.g., Illumina).
-
-
Data Analysis:
-
Align sequencing reads to the reference transcriptome.
-
Calculate the mutation rate at each nucleotide position by dividing the number of mutated reads by the total number of reads covering that position.
-
Normalize the reactivity scores and use them as constraints in RNA secondary structure prediction software.
-
Key Experiment 2: Quantitative DNA Methylation Analysis using Enzymatic Methyl-seq (EM-seq)
Objective: To accurately quantify 5mC and 5hmC levels across the genome with minimal DNA damage.
Methodology:
-
Library Preparation:
-
Fragment genomic DNA to the desired size.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
-
Enzymatic Conversion:
-
Step 1 (Protection): Treat the adapter-ligated DNA with TET2 enzyme and an oxidation enhancer to convert 5mC and 5hmC to forms that are resistant to deamination.
-
Step 2 (Deamination): Use APOBEC enzyme to deaminate unprotected cytosines to uracils.
-
-
PCR Amplification:
-
Amplify the converted DNA using a uracil-tolerant DNA polymerase.
-
-
Sequencing and Data Analysis:
-
Perform paired-end sequencing.
-
Align reads to a reference genome using a bisulfite-aware aligner (as the C-to-T conversion is analogous to bisulfite treatment).
-
Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site.
-
Key Experiment 3: Locus-Specific Quantitative Methylation Analysis by Pyrosequencing
Objective: To obtain highly accurate and quantitative methylation levels for specific CpG sites.
Methodology:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils.
-
PCR Amplification:
-
Design PCR primers to a specific genomic region of interest. One of the primers should be biotinylated.
-
Amplify the bisulfite-converted DNA.
-
-
Template Preparation:
-
Capture the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the PCR product to obtain a single-stranded template.
-
-
Pyrosequencing:
-
Anneal a sequencing primer to the single-stranded template.
-
Perform pyrosequencing, which sequentially adds dNTPs and detects pyrophosphate release upon incorporation.
-
-
Data Analysis:
Conclusion
The quantitative analysis of methylation requires a careful selection of methodology based on the specific research question, be it the structural probing of nucleic acids or the precise quantification of DNA methylation. This compound, particularly through the DMS-MaPseq technique, offers a high-resolution and increasingly comprehensive method for elucidating RNA and DNA structure in vivo. For the quantitative analysis of DNA methylation, while bisulfite sequencing has been the benchmark, the advent of Enzymatic Methyl-seq presents a superior alternative with higher data quality and less sample degradation. For targeted validation of methylation status, pyrosequencing remains a highly accurate and reliable method. By understanding the quantitative performance and experimental protocols of these diverse techniques, researchers can better design their studies and interpret their findings with higher confidence.
References
- 1. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative DNA Methylation Analysis by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methylation Analysis [qiagen.com]
- 6. Quantitative DNA Methylation Analysis at Single-Nucleotide Resolution by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 10. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparing methylation levels assayed in GC-rich regions with current and emerging methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. [PDF] Thermostable group II intron reverse transcriptase fusion proteins and their use in cDNA synthesis and next-generation RNA sequencing | Semantic Scholar [semanticscholar.org]
- 17. Thermostable group II intron reverse transcriptase fusion proteins and their use in cDNA synthesis and next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of a Thermostable Group II Intron Reverse Transcriptase with Template-Primer and Its Functional and Evolutionary Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Dimethyl Sulfate vs. Other Methylating Agents: A Comparison Guide for Researchers
In the realm of organic synthesis, the strategic introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and overall properties. This makes the selection of an appropriate methylating agent a critical decision for researchers, scientists, and professionals in drug development. Dimethyl sulfate (B86663) (DMS) has long been a workhorse in both laboratory and industrial settings due to its high reactivity and low cost. However, its significant toxicity necessitates a careful evaluation of its benefits against safer, albeit often more expensive, alternatives. This guide provides an objective comparison of dimethyl sulfate with other common methylating agents, supported by quantitative data and detailed experimental protocols to aid in making informed decisions.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes key quantitative metrics for this compound and three common alternatives: methyl iodide (MeI), dimethyl carbonate (DMC), and methyl triflate (MeOTf). These parameters—cost, reactivity, and safety—form the core of the cost-benefit analysis.
| Methylating Agent | Molecular Weight ( g/mol ) | Price (USD/mole) | Oral LD50 (rat, mg/kg) | Typical Reaction Conditions | Typical Yields (O/N-Methylation) |
| This compound (DMS) | 126.13 | ~ 0.40 - 0.70 | 205 - 440[1][2] | Room temperature to moderate heating | High (often >90%) |
| Methyl Iodide (MeI) | 141.94 | ~ 25 - 50 | 76 - 131.9[3][4][5] | Room temperature to reflux | High (often >90%) |
| Dimethyl Carbonate (DMC) | 90.08 | ~ 0.80 - 1.50 | 6000 - 13000[6][7][8][9] | Elevated temperatures (90-160°C) | Moderate to High (can reach >95%)[10][11] |
| Methyl Triflate (MeOTf) | 164.10 | ~ 90 - 150 | Highly toxic (specific LD50 not readily available) | Low temperatures to room temperature | Very High (often quantitative) |
Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, quantity, and vendor. Price per mole was calculated using the average price per kilogram and the molecular weight.
In-Depth Analysis of Methylating Agents
This compound (DMS): The Industrial Standard
This compound is a powerful and highly efficient methylating agent, capable of methylating a wide range of nucleophiles including phenols, amines, thiols, and carboxylic acids.[12] Its primary advantages are its high reactivity, allowing for rapid reaction times and high yields at a relatively low cost.[12] This economic advantage has made it a staple in large-scale industrial processes.[12]
However, the significant drawback of DMS is its extreme toxicity. It is classified as a probable human carcinogen and is readily absorbed through the skin, mucous membranes, and respiratory tract, with exposure potentially leading to severe delayed respiratory effects.[1][2] Stringent safety protocols, including the use of specialized personal protective equipment (PPE) and dedicated fume hoods, are mandatory when handling DMS.[13]
Methyl Iodide (MeI): The Reactive Laboratory Reagent
Methyl iodide exhibits reactivity comparable to DMS and is frequently used in laboratory-scale synthesis.[12] It is particularly effective for the methylation of a wide variety of functional groups. However, MeI is significantly more expensive than DMS, limiting its use in large-scale applications.[12] Furthermore, it is also a hazardous substance, classified as toxic and a suspected carcinogen, requiring careful handling.[3][4][14]
Dimethyl Carbonate (DMC): The "Green" Alternative
Dimethyl carbonate is increasingly favored as a more environmentally friendly and safer alternative to traditional methylating agents.[12] Its toxicity is considerably lower than that of DMS and MeI, making it a more attractive option from a safety perspective.[6][7] However, the lower reactivity of DMC is a significant trade-off.[12] Methylation reactions with DMC typically require higher temperatures, longer reaction times, and often the use of a catalyst to achieve comparable yields to its more reactive counterparts.[10][11][15] Despite this, for many applications, the enhanced safety profile of DMC outweighs the need for more forcing reaction conditions.
Methyl Triflate (MeOTf): The Powerful, Premium Choice
Methyl triflate is an exceptionally powerful methylating agent, significantly more reactive than both DMS and MeI. This high reactivity allows for the methylation of even very weak nucleophiles under mild conditions, often at low temperatures.[16] The triflate anion is an excellent leaving group, contributing to the reagent's high efficiency. However, this high performance comes at a premium price, making it the most expensive option among the agents compared here. Methyl triflate is also highly toxic and corrosive, demanding similar handling precautions to DMS.[16]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful and safe laboratory work. Below are representative procedures for O-methylation and N-methylation using this compound, dimethyl carbonate, and methyl triflate.
Protocol 1: O-Methylation of a Phenol (B47542) using this compound
Objective: To synthesize anisole (B1667542) from phenol using this compound.
Materials:
-
Phenol
-
This compound (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure anisole.
Safety Note: This reaction must be performed in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of aqueous ammonia (B1221849) readily available to neutralize any spilled DMS.
Protocol 2: N-Methylation of an Aniline (B41778) using Dimethyl Carbonate
Objective: To synthesize N-methylaniline from aniline using dimethyl carbonate.
Materials:
-
Aniline
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) (as solvent)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed pressure vessel, combine aniline (1 equivalent), dimethyl carbonate (3 equivalents), and DBU (1.5 equivalents) in NMP.
-
Heat the reaction mixture to 150-250 °C and stir for 12-24 hours.[15] The optimal temperature and time will depend on the specific substrate.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-methylaniline.
Protocol 3: O-Methylation of a Hindered Alcohol using Methyl Triflate
Objective: To methylate a sterically hindered secondary alcohol.
Materials:
-
Hindered secondary alcohol
-
Methyl triflate (MeOTf)
-
2,6-Di-tert-butylpyridine (B51100) (DTBP) or Proton Sponge®
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the hindered alcohol (1 equivalent) and 2,6-di-tert-butylpyridine (1.5 equivalents) in anhydrous dichloromethane.[16]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyl triflate (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Note: Methyl triflate is extremely toxic and corrosive. This reaction must be performed in a well-ventilated fume hood, and all manipulations should be carried out with extreme caution, using appropriate PPE.
Decision-Making Workflow for Selecting a Methylating Agent
The choice of a methylating agent is a multi-faceted decision that depends on several experimental parameters. The following diagram, generated using Graphviz, provides a logical workflow to guide researchers in selecting the most appropriate reagent for their specific needs.
Caption: A decision tree for selecting a suitable methylating agent.
Conclusion
The selection of a methylating agent requires a careful balancing of reactivity, cost, and safety. This compound remains a cost-effective and highly reactive option for industrial applications, but its extreme toxicity necessitates stringent safety measures. For laboratory-scale synthesis, methyl iodide offers similar reactivity at a higher cost. Dimethyl carbonate presents a much safer and more environmentally friendly alternative, though its lower reactivity often requires more forcing conditions. Finally, methyl triflate provides exceptional reactivity for challenging substrates but at a significant financial cost. By considering the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, budgetary constraints, and safety infrastructure, researchers can make an informed decision to select the optimal methylating agent for their needs.
References
- 1. This compound (HSG 29, 1989) [inchem.org]
- 2. nngyk.gov.hu [nngyk.gov.hu]
- 3. samratpharmachem.com [samratpharmachem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. benchchem.com [benchchem.com]
Validating DNA-Protein Binding Sites: A Comparative Guide to DMS Footprinting and Its Alternatives
For researchers, scientists, and drug development professionals, identifying the precise locations where proteins bind to DNA is crucial for understanding gene regulation and developing targeted therapies. Dimethyl sulfate (B86663) (DMS) footprinting is a powerful technique for pinpointing these interactions at single-nucleotide resolution. However, validating the binding sites identified by DMS footprinting is a critical step to ensure the accuracy and reliability of the findings. This guide provides a comprehensive comparison of DMS footprinting with two widely used validation methods: the Electrophoretic Mobility Shift Assay (EMSA) and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq). We will delve into the principles, experimental protocols, data analysis workflows, and a comparative analysis of these techniques to aid in the selection of the most appropriate validation strategy.
Introduction to DNA-Protein Interaction Analysis
The interaction between proteins, such as transcription factors, and DNA is a fundamental process that governs gene expression. DMS footprinting offers a high-resolution map of these interactions by identifying the specific DNA bases protected by a bound protein from methylation by DMS. While DMS footprinting provides precise location information, it is often essential to validate these findings using orthogonal methods to confirm the binding event and to understand its in vivo relevance. EMSA and ChIP-seq are two such complementary techniques that provide distinct yet valuable information about DNA-protein interactions.
Dimethyl Sulfate (DMS) Footprinting
Principle
DMS footprinting is a chemical footprinting technique that identifies protein binding sites on a DNA molecule.[1] this compound methylates specific bases in the DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[2] When a protein is bound to the DNA, it physically protects the underlying bases from this methylation. By comparing the methylation pattern of DNA with and without the bound protein, regions of protection, or "footprints," become apparent. These footprints correspond to the protein's binding site. The DNA is subsequently cleaved at the methylated bases, and the resulting fragments are analyzed by gel electrophoresis to reveal the protected regions.[3]
Experimental Workflow
The experimental workflow for DMS footprinting involves several key steps: incubation of the target DNA with the protein of interest, chemical modification with DMS, cleavage of the DNA at modified bases, and analysis of the resulting DNA fragments.
Data Analysis
Data analysis in DMS footprinting involves comparing the cleavage patterns of the protein-bound DNA to that of the free DNA. The absence of bands in the protein-bound lane, corresponding to bands present in the free DNA lane, indicates the "footprint" where the protein was bound and protected the DNA from methylation. The precise location of the binding site is determined by running a sequencing ladder alongside the footprinting reactions.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Resolution: Provides single-nucleotide resolution of the binding site.[1] | In Vitro: Typically performed in vitro, which may not fully represent in vivo conditions. |
| No Labeling Required for Protein: The protein of interest does not need to be labeled. | Chemical Hazards: DMS is a toxic and carcinogenic chemical requiring careful handling.[4] |
| Detects Weaker Interactions: Can be more sensitive for detecting weaker or transient interactions compared to some other methods. | Labor-intensive: The protocol can be technically demanding and time-consuming. |
| Provides Structural Information: Can reveal information about the DNA conformation upon protein binding. | Limited to Specific Bases: Only provides information about the accessibility of specific bases (primarily G and A).[2] |
Electrophoretic Mobility Shift Assay (EMSA)
Principle
EMSA, also known as a gel shift assay, is a common technique used to study protein-DNA interactions in vitro.[5] The principle is based on the difference in the electrophoretic mobility of a free DNA fragment compared to a DNA fragment bound by a protein. When a protein binds to a DNA fragment, the resulting complex is larger and migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel, resulting in a "shifted" band. The presence of this shifted band confirms a DNA-protein interaction.
Experimental Workflow
The EMSA workflow is relatively straightforward, involving the preparation of a labeled DNA probe, incubation with the protein of interest, and separation of the complexes by gel electrophoresis.
Data Analysis
EMSA data is analyzed by visualizing the gel after electrophoresis. A band that migrates slower than the free probe indicates the formation of a DNA-protein complex. The specificity of the interaction can be confirmed by competition experiments, where an excess of unlabeled specific competitor DNA abolishes the shifted band, while a non-specific competitor does not. Supershift assays, using an antibody specific to the protein of interest, can be used to identify the protein in the complex, as the antibody-protein-DNA complex will migrate even slower.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Relatively Simple and Fast: The protocol is less complex and quicker to perform than footprinting or ChIP-seq.[5] | In Vitro: Like DMS footprinting, it is an in vitro technique. |
| High Sensitivity: Can detect interactions with high sensitivity, especially when using radiolabeled probes. | Non-equilibrium Conditions: The separation during electrophoresis can disrupt weaker interactions. |
| Qualitative and Semi-Quantitative: Can be used to determine the presence of a binding activity and estimate binding affinity.[5] | Limited Resolution: Does not provide the precise location of the binding site on the DNA. |
| Versatile: Can be used with crude cell extracts or purified proteins. | Potential for Artifacts: Non-specific binding can lead to misleading results. |
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Principle
ChIP-seq is a powerful method for identifying the in vivo binding sites of a specific protein across the entire genome.[6] The technique begins with cross-linking proteins to DNA within intact cells. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced using next-generation sequencing (NGS). The resulting sequences are then mapped to the genome to identify the regions where the protein was bound.
Experimental Workflow
The ChIP-seq workflow is a multi-step process that involves in vivo cross-linking, chromatin preparation, immunoprecipitation, and high-throughput sequencing.
Data Analysis
ChIP-seq data analysis involves mapping the sequence reads to a reference genome and identifying regions with a statistically significant enrichment of reads, known as "peaks." These peaks represent the binding sites of the protein of interest. Downstream analysis often includes motif discovery to identify the consensus binding sequence of the protein, and annotation of the peaks to nearby genes to infer the protein's regulatory function.
Advantages and Disadvantages
| Advantages | Disadvantages |
| In Vivo Analysis: Provides information about DNA-protein interactions within the natural cellular context.[6] | Antibody Dependent: The quality and specificity of the antibody are critical for the success of the experiment.[7] |
| Genome-Wide: Allows for the unbiased identification of all binding sites for a protein across the entire genome.[6] | Lower Resolution: The resolution is typically in the range of 100-300 base pairs, which is lower than footprinting methods. |
| Quantitative: The height of the peaks can provide a semi-quantitative measure of binding occupancy. | Requires More Starting Material: Generally requires a larger number of cells compared to in vitro methods. |
| Versatile: Can be used to study a wide range of DNA-binding proteins, including transcription factors and histones. | Cost and Time: Can be more expensive and time-consuming than in vitro methods due to the sequencing step. |
Quantitative Comparison of Methods
| Feature | DMS Footprinting | EMSA | ChIP-seq |
| Principle | Chemical protection | Mobility shift | Immunoprecipitation & Sequencing |
| Context | In vitro | In vitro | In vivo |
| Resolution | Single nucleotide[1] | Low (confirms binding, no precise location) | ~100-300 bp |
| Throughput | Low (single DNA fragment) | Low to medium (multiple samples) | High (genome-wide) |
| Sensitivity | High | High | Moderate to high |
| Quantitative? | Semi-quantitative | Semi-quantitative | Quantitative |
| Time | 2-3 days | 1 day | 3-5 days + sequencing time |
| Cost | Moderate | Low | High |
| Primary Use | Precise binding site mapping | Confirmation of binding | Genome-wide binding profile |
Logical Relationship for Validation
DMS footprinting, EMSA, and ChIP-seq can be used in a logical workflow to comprehensively identify and validate DNA-protein binding sites.
References
- 1. youtube.com [youtube.com]
- 2. Electrophoretic Mobility Shift Assay and this compound Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Techniques for the Characterization of G-Quadruplex Structures: EMSA, DMS Footprinting, and DNA Polymerase Stop Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-Seq: advantages and challenges of a maturing technology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RNA's Secrets: A Comparative Guide to Secondary Structure Verification with DMS Probing
For researchers, scientists, and drug development professionals delving into the intricate world of RNA, understanding its secondary structure is paramount to deciphering its function. Chemical probing techniques, particularly Dimethyl Sulfate (DMS) probing, have emerged as powerful tools for elucidating these structures at nucleotide resolution. This guide provides an objective comparison of DMS-based methodologies with a prominent alternative, SHAPE-MaP, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The landscape of RNA structural biology has been revolutionized by the advent of high-throughput sequencing methods coupled with chemical probing. These approaches provide invaluable insights into the conformational landscape of RNA molecules both in vitro and within the complex cellular milieu (in vivo). Among these, DMS-MaPseq (DMS Mutational Profiling with sequencing) has gained prominence for its ability to specifically identify unpaired adenine (B156593) (A) and cytosine (C) residues, key indicators of single-stranded regions in an RNA molecule.[1] This guide will dissect the nuances of DMS probing and its cross-verification with other techniques, offering a comprehensive resource for researchers navigating this dynamic field.
Comparative Analysis of Leading RNA Probing Techniques
To facilitate a clear understanding of the available methodologies, the following table summarizes the key features and performance metrics of DMS-MaPseq and a widely used alternative, SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling).
| Feature | DMS-MaPseq | SHAPE-MaP |
| Probing Reagent | This compound (DMS) | Acylating electrophiles (e.g., 1M7, NAI) |
| Modified Nucleotides | Unpaired Adenine (N1) and Cytosine (N3)[1][2] | Flexible nucleotides at the 2'-hydroxyl group, regardless of base identity[3][4] |
| Information Content | Provides information on A and C accessibility.[2] Recent advancements allow for probing all four bases under specific conditions.[5] | Provides reactivity information for all four nucleotides.[3] |
| Sensitivity to RNA-Protein Interactions | Less sensitive to protein binding that doesn't directly occlude the Watson-Crick face of A or C.[6] | More sensitive to protein binding and other interactions that constrain backbone flexibility.[6] |
| In Vivo Application | Well-established for in vivo studies due to the high cell permeability of DMS.[2][7] | Effective for in vivo analysis, though reagent permeability can vary between cell types.[3] |
| Data Analysis Software | RNAstructure, DREEM/DMS-MaPseq pipeline[6][8][9] | ShapeMapper, SuperFold[4] |
| Accuracy (False Negative Rate) | ~9.5% (DMS-guided modeling)[10][11] | ~17% (SHAPE-guided modeling)[10] |
| Accuracy (False Discovery Rate) | ~11.6% (DMS-guided modeling)[10][11] | ~21% (SHAPE-guided modeling)[10] |
Experimental Workflows: A Visual Guide
To comprehend the practical application of these techniques, the following diagrams illustrate the key experimental and data analysis workflows.
References
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - lyy005/DMS_MaPseq_pipeline [github.com]
- 10. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [1207.1312] Quantitative DMS mapping for automated RNA secondary structure inference [arxiv.org]
A Comparative Guide to the Kinetic Rates of Common Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate methylating agent is a critical decision in chemical synthesis, impacting reaction efficiency, scalability, and safety. This guide provides an objective comparison of the methylation rates of several common agents, supported by experimental data, to aid in the selection process for research and development applications.
Comparison of Methylation Agent Reactivity
The reactivity of a methylating agent is a key determinant of its utility. Highly reactive agents can offer faster reaction times and milder conditions, while less reactive agents may provide greater selectivity and improved safety profiles. Below is a summary of qualitative and semi-quantitative kinetic data for the methylation of common substrates.
| Methylating Agent | Common Substrate | Relative Reactivity & Observations |
| Diazomethane (B1218177) (CH₂N₂) | Carboxylic Acids | Reacts "instantaneously" to form methyl esters with few by-products.[1] Considered one of the most powerful methylating agents for this transformation. |
| Dimethyl Sulfate (B86663) (DMS) | Phenols, Amines, Thiols | A strong and highly reactive alkylating agent, leading to fast reaction kinetics and high yields.[2] |
| Methyl Iodide (MeI) | General Nucleophiles | Highly reactive, similar in reactivity to Dimethyl Sulfate.[2] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | Carboxylic Acids | Reacts significantly slower than diazomethane but is more stable and commercially available in solution.[1] |
| Dimethyl Carbonate (DMC) | Phenols, Amines | Generally less reactive than DMS and MeI, often requiring higher temperatures, longer reaction times, or specific catalysts to achieve comparable efficiency.[2] Its reactivity is tunable with temperature. |
Reaction Mechanisms and Pathways
The efficiency and selectivity of a methylation reaction are governed by its underlying mechanism. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.
General Sₙ2 Methylation Pathway
Many common methylating agents, such as this compound and methyl iodide, operate through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this pathway, a nucleophile (e.g., a phenoxide or carboxylate) directly attacks the methyl group of the agent, displacing a leaving group.
Diazomethane Methylation of Carboxylic Acids
The methylation of carboxylic acids with diazomethane proceeds through a rapid acid-base reaction followed by nucleophilic attack of the resulting carboxylate on the protonated diazomethane intermediate.
Experimental Protocols
To obtain reliable kinetic data for comparing methylation rates, a standardized experimental protocol is essential. The following outlines a general methodology for a kinetic study of a methylation reaction, which can be adapted for specific agents and substrates.
General Kinetic Experiment Workflow
Materials and Reagents
-
Substrate (e.g., phenol, benzoic acid)
-
Methylating agent (e.g., this compound, methyl iodide)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for analytical quantification
-
Quenching agent (e.g., a primary or secondary amine for Sₙ2 reagents, a carboxylic acid for diazomethane)
-
Reagents for derivatization, if required for analysis (e.g., for GC-MS)
Reaction Setup
-
In a thermostated reaction vessel equipped with a magnetic stirrer and a port for sampling, dissolve the substrate and the internal standard in the chosen anhydrous solvent.
-
Allow the solution to equilibrate to the desired reaction temperature.
Reaction Initiation and Monitoring
-
Initiate the reaction by adding a precise amount of the methylating agent to the substrate solution. Start a timer immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
Reaction Quenching
-
Immediately add the withdrawn aliquot to a vial containing a quenching agent to stop the methylation reaction. The choice of quenching agent will depend on the methylating agent used.
Sample Preparation and Analysis
-
Prepare the quenched samples for analysis. This may involve dilution, extraction, or derivatization.
-
Analyze the samples using a suitable analytical technique to determine the concentration of the methylated product and the remaining substrate. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile products like methyl esters. Derivatization of polar analytes may be necessary.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of substrates and products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of the reaction progress without the need for quenching, providing real-time kinetic data.[6][7]
-
Data Analysis
-
Plot the concentration of the product formed versus time.
-
From this data, determine the initial reaction rate.
-
By performing the experiment with varying initial concentrations of the substrate and methylating agent, the reaction order with respect to each reactant and the overall rate constant (k) can be determined using appropriate rate laws (e.g., second-order rate equation if the reaction is found to be second order).
Conclusion
The choice of a methylating agent has significant implications for the outcome of a chemical synthesis. While highly reactive agents like this compound and diazomethane offer rapid conversions, their hazardous nature necessitates stringent safety precautions. Less reactive agents such as dimethyl carbonate provide a safer and more environmentally friendly alternative, albeit often at the cost of reaction speed and requiring more forcing conditions. A thorough understanding of the kinetic properties and reaction mechanisms of these agents, as outlined in this guide, is paramount for the informed selection and successful implementation of methylation strategies in research and development.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Global DNA methylation measurement by HPLC using low amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Environmental Assessment of Dimethyl Sulfate and Its Alternatives in Methylation Processes
For Researchers, Scientists, and Drug Development Professionals
The selection of a methylation agent is a critical decision in chemical synthesis, with implications not only for reaction efficiency but also for environmental and human health. Dimethyl sulfate (B86663) (DMS) has long been a widely used methylating agent due to its high reactivity and low cost. However, its significant toxicity and environmental hazards have prompted the search for safer, more sustainable alternatives. This guide provides an objective comparison of the environmental impacts of dimethyl sulfate versus three common alternatives: dimethyl carbonate (DMC), methyl iodide (MeI), and trimethyl phosphate (B84403) (TMP). The information presented is supported by available experimental data to aid researchers and drug development professionals in making informed decisions that align with green chemistry principles.
Executive Summary
This guide evaluates this compound and its alternatives based on key environmental and toxicological parameters. Dimethyl carbonate (DMC) emerges as a significantly greener alternative, exhibiting low toxicity, high biodegradability, and a favorable life cycle assessment profile. While methyl iodide (MeI) offers high reactivity similar to DMS, it presents considerable toxicity and environmental concerns. Trimethyl phosphate (TMP) is a less toxic option than DMS and MeI but is not readily biodegradable, posing persistence concerns. This compound remains a highly effective methylating agent but its high toxicity and probable carcinogenicity necessitate stringent handling and disposal protocols, making it a less desirable choice from an environmental and safety perspective.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on human health hazards, ecotoxicity, and environmental fate.
Table 1: Human Health Hazard Comparison
| Chemical | Acute Oral Toxicity (LD50, rat) | Carcinogenicity | Mutagenicity |
| This compound (DMS) | 205 - 440 mg/kg | Probable human carcinogen (IARC Group 2A) | Genotoxic and mutagenic |
| Dimethyl Carbonate (DMC) | > 5,000 mg/kg | Not classified as a carcinogen | Not considered mutagenic |
| Methyl Iodide (MeI) | 76 mg/kg | Possible human carcinogen (IARC Group 2B) | Mutagenic |
| Trimethyl Phosphate (TMP) | 840 mg/kg | Not classified as a carcinogen | Genotoxic in some tests |
Table 2: Ecotoxicity Comparison
| Chemical | Fish (LC50, 96h) | Aquatic Invertebrates (Daphnia magna, EC50, 48h) | Algae (EC50, 72h) |
| This compound (DMS) | 7.5 mg/L (Bluegill sunfish) | 19 mg/L | Data not readily available |
| Dimethyl Carbonate (DMC) | > 1,000 mg/L (Zebra fish) | > 1,000 mg/L | > 1,000 mg/L |
| Methyl Iodide (MeI) | 1.3 mg/L (Rainbow trout) | 4.7 mg/L | Data not readily available |
| Trimethyl Phosphate (TMP) | > 100 mg/L (Oryzias latipes)[1] | > 100 mg/L[1] | > 100 mg/L (Pseudokirchneriella subcapitata)[1] |
Table 3: Environmental Fate and Impact Comparison
| Chemical | Biodegradability (OECD 301) | Global Warming Potential (GWP, 100-year) |
| This compound (DMS) | Not readily biodegradable | Data not readily available; contributes to acid rain upon hydrolysis. |
| Dimethyl Carbonate (DMC) | Readily biodegradable (>85% in 28 days) | 3.2 kg CO2 eq./kg DMC (commercial process)[2][3] |
| Methyl Iodide (MeI) | Not readily biodegradable (0% in 28 days, OECD 301F) | Data not readily available; has ozone depletion potential. |
| Trimethyl Phosphate (TMP) | Not readily biodegradable (0% in 28 days, OECD 301C)[4] | Data not readily available |
Experimental Protocols
The data presented in this guide are primarily derived from standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different laboratories and studies.
Acute Oral Toxicity (LD50)
The acute oral toxicity is typically determined using the OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure . In this method, a single dose of the test substance is administered orally to a group of fasted animals (usually rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that would be lethal to 50% of the population, is then calculated.
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD Guideline 203): This test evaluates the acute lethal toxicity of a substance to fish.[5][6][7][8] Fish (e.g., Rainbow trout, Zebra fish) are exposed to the test substance in water for a 96-hour period.[5][6][7][8] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[5][6][7][8]
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[9][10][11][12][13] Young daphnids are exposed to the test substance for 48 hours.[9][10][11][12][13] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[9][10][11][12][13]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae.[14][15][16][17][18] A culture of algae is exposed to the test substance over a 72-hour period.[14][15][16][17][18] The inhibition of growth is measured, and the concentration that inhibits growth by 50% (EC50) is calculated.[14][15][16][17][18]
Ready Biodegradability (OECD Guideline 301)
The OECD 301 series of tests are used to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[19][20][21][22][23] These screening tests determine the potential for a substance to be rapidly and ultimately biodegraded by microorganisms.[19][20][21][22][23] Common methods include the CO2 Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F).[19][20][21][22][23] A substance is considered "readily biodegradable" if it meets a certain percentage of degradation (e.g., >60% of theoretical CO2 evolution) within a 28-day period and within a "10-day window".[20][21]
Mandatory Visualizations
General Methylation Reaction Pathway
Caption: A simplified diagram of a general methylation reaction.
Environmental Impact Assessment Workflow
Caption: A workflow illustrating the components of an environmental impact assessment.
Comparative Environmental Risk Profile
References
- 1. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. oecd.org [oecd.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 13. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 19. oecd.org [oecd.org]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. oecd.org [oecd.org]
- 22. christeyns.com [christeyns.com]
- 23. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Characterizing Dimethyl Sulfate Reaction Products: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. When employing dimethyl sulfate (B86663) (DMS), a potent and widely used methylating agent, robust analytical techniques are crucial for verifying product structure, determining purity, and quantifying reaction yield. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the characterization of dimethyl sulfate reaction products, supported by experimental data and detailed protocols.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural characterization of organic molecules. Its ability to probe the chemical environment of individual nuclei provides detailed information about molecular connectivity and conformation. For the analysis of this compound reaction products, ¹H and ¹³C NMR are particularly powerful.
A key advantage of NMR is its non-destructive nature and its capacity for absolute quantification (qNMR) without the need for a specific reference standard of the analyte.[1] This makes it highly valuable for determining the purity of reaction products and quantifying yields.[2][3][4][5]
Key Observables in NMR for DMS Reaction Products:
-
Appearance of a Methyl Signal: The successful methylation of a substrate by this compound will result in the appearance of a new signal in the ¹H and ¹³C NMR spectra corresponding to the newly introduced methyl group.
-
Chemical Shift Changes: The electronic environment of atoms near the site of methylation will be altered, leading to predictable shifts in their corresponding NMR signals.
-
Quantitative Analysis: The integration of signals in ¹H NMR spectra is directly proportional to the number of protons, allowing for the determination of the relative amounts of reactants, products, and impurities.[3][4][5][6][7]
Comparison of Analytical Techniques
While NMR is a powerful tool, other analytical techniques also play a significant role in the analysis of this compound reaction products. The choice of method often depends on the specific analytical need, such as purity assessment, trace impurity detection, or high-throughput screening.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8] | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection.[9] | Separation of compounds based on their differential partitioning between a stationary and a liquid mobile phase.[10][11] |
| Primary Strengths | - Detailed structural elucidation- Absolute quantification (qNMR)[1]- Non-destructive | - High sensitivity for volatile impurities- Excellent separation of complex mixtures- Definitive identification of known impurities through mass spectral libraries[9] | - Applicable to a wide range of non-volatile and thermally labile compounds- High-throughput capabilities- Quantitative analysis with appropriate standards[11] |
| Primary Weaknesses | - Lower sensitivity compared to MS for trace impurities- Potential for signal overlap in complex mixtures[1] | - Requires volatile and thermally stable analytes (derivatization may be necessary)[9]- Quantification requires calibration with standards | - Limited structural information from the detector alone- Co-elution of compounds can be problematic- Quantification requires calibration with standards |
| Typical Limit of Detection (LOD) | ~10 µM (qNMR)[7] | Low ng/mL to µg/mL for volatile impurities[12] | 0.13 ppm (for DMS with derivatization)[11] |
| Typical Limit of Quantification (LOQ) | Dependent on desired accuracy and experiment time[7] | ng/mL to µg/mL range[12] | 0.45 ppm (for DMS with derivatization)[11] |
Experimental Data: NMR Characterization of Methylation Products
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the products of this compound reactions with common substrates.
N-Methylation of Aniline
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Aniline | 7.18 (t, 2H), 6.76 (t, 1H), 6.67 (d, 2H), 3.61 (s, 2H, -NH₂) | 146.6, 129.3, 118.5, 115.1 |
| N-Methylaniline | 7.31 (td, 2H), 6.84 (t, 1H), 6.71 (d, 2H), 3.57 (s, 1H, -NH), 2.91 (s, 3H, -CH₃)[13] | 149.5, 129.3, 117.3, 112.5, 30.8 (-CH₃)[13] |
| N,N-Dimethylaniline | 7.25 (m, 2H), 6.75 (m, 3H), 2.94 (s, 6H, -N(CH₃)₂) | 151.0, 129.1, 116.8, 112.8, 40.6 (-N(CH₃)₂) |
O-Methylation of Phenol
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Phenol | 7.27 (t, 2H), 6.96 (t, 1H), 6.88 (d, 2H), 5.31 (s, 1H, -OH) | 155.1, 129.8, 121.2, 115.4 |
| Anisole | 7.28 (t, 2H), 6.93 (t, 1H), 6.88 (d, 2H), 3.80 (s, 3H, -OCH₃)[14] | 159.8, 129.5, 120.7, 114.0, 55.1 (-OCH₃)[14][15] |
Experimental Protocols
NMR Sample Preparation for Reaction Monitoring
-
Aliquot Sampling: Withdraw a 150-400 µL aliquot from the reaction mixture.[2]
-
Quenching and Dilution: Immediately add the aliquot to a vial containing a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to quench the reaction and serve as the lock solvent.[2][16][17][18] The final volume in the NMR tube should be approximately 650 µL.[2]
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard (e.g., dimethyl sulfone) should be added to the NMR tube.
-
Analysis: Acquire the NMR spectrum promptly. For reaction monitoring, chilling the sample in an ice/water bath can help to halt the reaction progress.[2]
General ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of the nuclei.
-
Spectral Width: Typically 0-12 ppm.
2D NMR Experiments for Structural Confirmation
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This is particularly useful for assigning the ¹³C signals of the newly introduced methyl group and the carbon to which it is attached.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for confirming the site of methylation by observing correlations from the methyl protons to nearby carbons in the molecule.
Visualization of Analytical Workflows
Caption: General analytical workflow for DMS reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
- 16. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 17. cif.iastate.edu [cif.iastate.edu]
- 18. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 19. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safety Profiles of Common Methylating Agents
In the fields of organic synthesis and drug development, methylation—the addition of a methyl group to a substrate—is a fundamental transformation.[1] However, the reagents used to achieve this, known as methylating agents, vary dramatically in their reactivity and, consequently, their safety profiles. Many potent methylating agents are toxic and carcinogenic precisely because they can methylate biological nucleophiles like DNA.[2][3] This guide provides a comparative analysis of the safety profiles of several common methylating agents to assist researchers in making informed decisions that balance synthetic utility with laboratory safety.
Comparative Safety Data of Methylating Agents
The selection of a methylating agent requires careful consideration of its inherent hazards. The table below summarizes key quantitative safety data for five common agents, ranging from the highly hazardous to greener alternatives.
| Methylating Agent | Formula | Primary Hazards | Carcinogenicity (IARC Classification) | Acute Toxicity (LD50, Oral Rat) | Key Handling Precautions |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Fatal if inhaled, Corrosive, Suspected mutagen, Probable human carcinogen[4][5] | Group 2A: Probably carcinogenic to humans | 106 mg/kg[6][7] | Work in a chemical fume hood, use personal protective equipment (PPE) including respiratory protection, avoid water contact.[5] |
| Methyl Iodide (Iodomethane) | CH₃I | Toxic, Suspected carcinogen, Volatile | Group 3: Not classifiable as to its carcinogenicity to humans[8] | 76 mg/kg | Handle in a well-ventilated fume hood, use appropriate PPE, protect from light and heat. |
| Diazomethane (B1218177) | CH₂N₂ | Extremely toxic, Explosive, Potent sensitizer | Should be handled as a carcinogen.[9] | Data not available due to high toxicity and instability | In situ generation is strongly recommended, use non-etched glassware, blast shield, and specialized PPE.[10] |
| Trimethylsilyldiazomethane (TMSD) | (CH₃)₃SiCHN₂ | Highly toxic by inhalation, Suspected carcinogen and reproductive hazard[11][12] | Suspected to cause cancer.[11] | Data not available | Must be handled in a fume hood with a blast shield, avoid acidic/basic conditions with alcohol.[11][12] |
| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | Flammable liquid | Not classified | > 5000 mg/kg | Standard laboratory precautions, good ventilation. |
In-Depth Agent Profiles
The Alkyl Sulfates and Halides: this compound and Methyl Iodide
This compound (DMS) is a powerful and cost-effective methylating agent. However, its high reactivity makes it extremely hazardous. It is classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC).[4] DMS is fatal if inhaled, toxic if swallowed, and causes severe skin burns.[4][7] Its effects can be delayed, leading to a false sense of security during handling.[5] Strict engineering controls, including the use of a chemical fume hood and personal protective equipment, are mandatory.
Methyl Iodide (Iodomethane) is another common and reactive methylating agent. It is highly toxic and considered a suspected carcinogen.[13] Due to its high volatility (boiling point: 42.5°C), the risk of inhalation exposure is significant, necessitating its use in a well-ventilated fume hood.[13] The IARC classifies methyl iodide in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and a lack of data in humans.[8]
The Diazo Compounds: Diazomethane and TMSD
Diazomethane is a potent methylating agent known for its high toxicity and explosive nature.[14] It is a yellowish gas that is more toxic than hydrogen cyanide and is a strong sensitizer, capable of causing severe asthma-like symptoms upon repeated exposure.[14] Explosions can be triggered by rough surfaces (like ground-glass joints), bright light, and certain metals.[9] Due to these dangers, storage of diazomethane solutions is highly discouraged; it should be generated for immediate use (in situ) whenever possible.[14]
Trimethylsilyldiazomethane (TMSD) is often presented as a safer, non-explosive liquid alternative to gaseous diazomethane.[15] While it is less prone to explosion, it is still extremely toxic.[11][12] Inhalation can be fatal, causing pulmonary edema with symptoms that may be delayed for hours.[11][12] Tragically, inhalation exposures to TMSD have resulted in the deaths of chemists.[15][16] It is also a suspected carcinogen and reproductive hazard.[11] A critical, and often overlooked, danger is that TMSD can generate the more explosive and toxic diazomethane when it comes into contact with alcoholic solvents under acidic or basic conditions.[11][12]
A Greener Alternative: Dimethyl Carbonate (DMC)
Dimethyl Carbonate (DMC) has emerged as an environmentally benign and much safer alternative to traditional methylating agents.[1][17] It is considered non-toxic and biodegradable.[18] DMC's lower reactivity means that reactions often require higher temperatures (e.g., >120°C) and sometimes the use of a catalyst.[17][18] However, its favorable safety profile makes it an excellent choice for processes where safety and sustainability are paramount, avoiding the formation of undesirable inorganic salt byproducts.[1][18]
Experimental Protocols for Safety Assessment
The toxicity data presented in this guide are determined through standardized experimental protocols, many of which are established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that chemical safety data are reliable and comparable across different laboratories and countries.[19][20]
Example Protocol: Acute Oral Toxicity Assessment (Based on OECD Test Guideline 423)
This method, known as the Acute Toxic Class Method, is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[21]
Objective: To determine the LD50 (the dose lethal to 50% of the test population) of a substance and identify signs of toxicity.
Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next step.[21]
Methodology:
-
Initial Considerations: All available information on the test substance is reviewed, including its identity, physicochemical properties, and any existing toxicity data on related compounds. This helps in selecting an appropriate starting dose.[21]
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used. Females are often chosen as they are typically slightly more sensitive.
-
Dosing: The substance is administered orally via gavage in a single dose. Doses are selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).
-
Stepwise Procedure:
-
Step 1: Three animals are dosed at the selected starting dose.
-
Observation: If mortality occurs, the next step involves dosing a new group of three animals at a lower dose level. If no mortality occurs, the next step uses a higher dose level.
-
Continuation: The procedure continues until a stopping criterion is met, such as mortality at the lowest dose or survival at the highest dose, which allows for classification of the substance into a specific toxicity category.[21]
-
-
Observations: Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurement of body weight.
-
Data Analysis: The results are used to classify the substance's acute toxicity and to calculate a statistical estimate of the LD50 value.
Visualizing Workflows and Mechanisms
Understanding the underlying reasons for toxicity and the procedures for safe handling is crucial. The following diagrams illustrate key concepts related to methylating agents.
Caption: Mechanism of DNA damage by electrophilic methylating agents.
Caption: Decision workflow for selecting a suitable methylating agent.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A genetic sensor for strong methylating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. nj.gov [nj.gov]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. calibrechem.com [calibrechem.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 16. Introduction - NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 20. oecd.org [oecd.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethyl Sulfate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Dimethyl Sulfate (B86663) (DMS) is extremely hazardous. It is a potent carcinogen, mutagen, and corrosive substance that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] Effects of exposure, which can include severe burns to the skin, eyes, and respiratory tract, may be delayed for several hours.[1][3][4] Always handle Dimethyl Sulfate inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate).[1][3] Ensure an emergency eyewash station and safety shower are immediately accessible.[4][5]
This guide provides detailed procedures for the safe handling and disposal of this compound and associated waste in a laboratory setting.
Emergency Spill Procedures
Spills must be handled immediately by trained personnel wearing full PPE, including respiratory protection if necessary.[2][6]
-
Small Spills (<1 Liter):
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.[2]
-
Containment: Confine the spill to a small area using a non-flammable absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[1][7][8]
-
Neutralization: Cautiously cover the absorbent material with a neutralizing agent. Suitable agents include soda ash (sodium carbonate) or a 3% ammonia (B1221849) solution.[6] Allow the mixture to react completely.
-
Collection: Carefully collect the neutralized mixture and absorbed material using non-sparking tools. Place it into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Decontamination: Wipe down the spill area with the neutralizing solution, followed by soap and water.[9]
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to your institution's guidelines.[1]
-
-
Large Spills (>1 Liter):
-
EVACUATE IMMEDIATELY. Pull the fire alarm if necessary to alert others.
-
From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the spill.[2]
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
-
Disposal of Unused this compound and Contaminated Waste
The preferred method for treating waste this compound in a laboratory setting is through alkaline hydrolysis (neutralization).[6] Incineration by a licensed hazardous waste disposal company is also an option but must be arranged through your institution.[6] Never dispose of this compound down the drain or as regular trash.[7]
Operational Plan: Alkaline Hydrolysis
This procedure details the chemical neutralization of waste this compound. Perform all steps in a chemical fume hood.
Experimental Protocol: Neutralization of this compound
-
Prepare Neutralizing Solution: In a suitably large flask equipped with a magnetic stirrer, prepare one of the following solutions. The flask should be placed in an ice bath to manage heat generated during neutralization.
-
Controlled Addition: Using a dropping funnel, add the waste this compound to the cooled, stirring alkaline solution very slowly. The reaction can be exothermic, so maintain a slow addition rate to keep the temperature under control.[11]
-
Reaction: Once the addition is complete, allow the mixture to stir. The required reaction time depends on the solvent the DMS is in.[10] After the initial reaction, the mixture can be removed from the ice bath and stirred at room temperature for the recommended duration (see table below).
-
Verification (Optional but Recommended): Before final disposal, the absence of residual this compound can be verified by an appropriate analytical method if available.
-
Final Disposal: Once the reaction is complete, neutralize the resulting solution with acid or base as appropriate. The neutralized aqueous waste can then be disposed of according to institutional guidelines, which may include collection by a hazardous waste contractor.[6]
Quantitative Data for Neutralization
The following table summarizes the required reaction times for the complete destruction of this compound using the alkaline hydrolysis methods described above.[10]
| Neutralizing Agent (Aqueous Solution) | Solvent Containing this compound | Minimum Reaction Time |
| 1 M NaOH, 1 M Na₂CO₃, or 1.5 M NH₄OH | Undiluted DMS or in water-miscible solvents (Methanol, Ethanol, DMSO, DMF) | 15 minutes (after the mixture becomes homogeneous) |
| 1 M NaOH, 1 M Na₂CO₃, or 1.5 M NH₄OH | Acetone | 1 hour |
| 1 M NaOH, 1 M Na₂CO₃, or 1.5 M NH₄OH | Acetonitrile | 3 hours |
| 1 M NaOH, 1 M Na₂CO₃, or 1.5 M NH₄OH | Water-immiscible solvents (Toluene, Chloroform, Ethyl Acetate, etc.) | 24 hours (with vigorous stirring to ensure mixing) |
Table 1: Reaction times for complete neutralization of this compound.
Waste Management Workflow
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Workflow for the safe management and disposal of this compound waste.
References
- 1. LCSS: this compound [web.stanford.edu]
- 2. bu.edu [bu.edu]
- 3. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. This compound (HSG 29, 1989) [inchem.org]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. This compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemstock.ae [chemstock.ae]
- 10. Validation of techniques for the destruction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105130850A - Method for purifying this compound - Google Patents [patents.google.com]
Handling Dimethyl Sulfate: A Guide to Personal Protective Equipment and Safety Protocols
For Immediate Release – Dimethyl sulfate (B86663) (DMS) is a potent methylating agent widely used in organic synthesis. However, its utility is matched by its extreme toxicity. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), DMS is corrosive, can cause severe burns, and may be fatal if inhaled, ingested, or absorbed through the skin.[1][2] The onset of symptoms can be delayed for hours, masking the immediate danger of exposure.[3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are imperative for all personnel handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling of dimethyl sulfate in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent any contact with this compound. Before beginning any work, ensure all required PPE is available, has been inspected for integrity, and fits correctly.
-
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5] In situations with a potential for exposure above the permissible limit, such as during a large spill or transfer, a NIOSH-approved supplied-air respirator with a full facepiece operated in positive-pressure mode or a self-contained breathing apparatus (SCBA) is required.[6][7][8] Personnel must be trained and fit-tested before using a respirator.[9]
-
Hand Protection: Wear impervious gloves specifically resistant to this compound.[5] Double gloving is recommended. Suitable materials include Neoprene, Viton/Butyl, and Silver Shield®/4H®.[6] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling is complete, following proper removal techniques to avoid skin contact.[10]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes and vapors.[5][10][11]
-
Body Protection: A lab coat is insufficient. Wear a chemical-resistant apron and long-sleeved clothing.[8] For operations with a higher risk of splashing or exposure, a total impervious protective suit is necessary.[7][8] All protective clothing should be removed immediately if it becomes contaminated.[4][7]
Quantitative Safety Data
Adherence to established exposure limits is crucial for personnel safety. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Agency/Source |
| OSHA PEL (Permissible Exposure Limit, 8-hr TWA) | 1 ppm (5 mg/m³) | OSHA[6][12] |
| NIOSH REL (Recommended Exposure Limit, 10-hr TWA) | 0.1 ppm (0.5 mg/m³) | NIOSH[6][13] |
| ACGIH TLV (Threshold Limit Value, 8-hr TWA) | 0.1 ppm (0.52 mg/m³) | ACGIH[6][13] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 7 ppm | NIOSH[6][13] |
| Small Spill Isolation Distance | 30 meters (100 feet) | NJDOH[6] |
| Large Spill Isolation Distance | 60 meters (200 feet) | NJDOH[6] |
| Fire Isolation Distance | 800 meters (0.5 miles) | ERG[6][14] |
Standard Operating Procedure for Handling this compound
A systematic approach is essential for safety. The following protocol must be followed for any procedure involving this compound.
1. Preparation and Pre-Handling:
-
Designate Area: Cordon off and clearly label a designated work area, preferably within a chemical fume hood.[6]
-
Verify Fume Hood: Ensure the chemical fume hood is functioning correctly.
-
Assemble PPE: Don all required PPE as specified above.
-
Prepare Materials: Assemble all necessary equipment and reagents. Prepare a labeled, sealed container for hazardous waste.[2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and accessible.[15]
2. Handling and Experimental Procedure:
-
Dispensing: Handle and open containers with care.[8] Dispense the smallest amount of this compound required for the procedure.
-
Closed System: Whenever possible, use a closed system for transferring the chemical.[7]
-
Constant Vigilance: Avoid all personal contact, including inhalation of vapors.[10] Do not eat, drink, or smoke in the work area.[7]
3. Post-Handling and Storage:
-
Secure Container: Tightly close the this compound container.[10]
-
Decontaminate: Decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of it as hazardous waste.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[6]
-
Storage: Store this compound in a cool, dry, well-ventilated, and designated corrosives area, away from moisture and incompatible materials like strong oxidizing agents, bases, and ammonia (B1221849).[1][9]
Emergency Operational Plan
Accidents involving this compound require immediate and decisive action. All personnel must be trained on these procedures.
Spill Response Protocol
Spills should only be managed by trained personnel wearing full protective gear, including an SCBA.[7]
-
Minor Spill (< 1 Liter):
-
Evacuate: Immediately alert others and evacuate the immediate area.[1]
-
Isolate: Secure and control entry to the area. Isolate for at least 30 meters (100 feet).[6]
-
Ventilate: Increase ventilation in the area.
-
Contain & Absorb: Use an inert absorbent material like dry sand, earth, or a spill pillow to contain the spill.[2]
-
Neutralize: Cautiously apply soda ash or a 3% ammonia solution to the absorbed material.[7]
-
Collect: Place the neutralized material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Wash the spill area thoroughly, and decontaminate all tools and equipment used.[7]
-
-
Major Spill (> 1 Liter):
-
Evacuate: Evacuate the entire laboratory or affected floor immediately.
-
Alert: Activate the nearest fire alarm and call emergency services (911) and the institution's Environmental Health & Safety (EH&S) department.[1]
-
Isolate: Isolate the area for at least 60 meters (200 feet) and prevent entry.[6]
-
Do Not Attempt Cleanup: Await the arrival of a trained hazardous materials response team.
-
First Aid and Medical Emergency
Immediate medical attention is required for any exposure, even if no symptoms are present. [4] Symptoms may be delayed for up to 12 hours.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[1][15] Simultaneously remove all contaminated clothing.[4][14] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1] Remove contact lenses if possible.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[5][14] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[15] Seek immediate medical attention.[6] Medical observation for 24-48 hours is recommended due to the risk of delayed pulmonary edema.[6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2]
Disposal Plan
All materials contaminated with this compound, including excess chemical, absorbent materials, and disposable PPE, are considered hazardous waste.
-
Collection: Place all waste in a clearly labeled, sealed, and puncture-resistant container.[2]
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Disposal must be handled by trained personnel through your institution's hazardous waste management program.[10] Methods like incineration or alkaline hydrolysis are recommended.[7] Do not dispose of this compound down the drain.[16]
References
- 1. bu.edu [bu.edu]
- 2. LCSS: this compound [web.stanford.edu]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. nj.gov [nj.gov]
- 7. This compound (HSG 29, 1989) [inchem.org]
- 8. aarti-industries.com [aarti-industries.com]
- 9. research.uga.edu [research.uga.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 13. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
